Epigriseofulvin
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHZTYCFQRHIY-CQLKUDPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C=C([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114775 | |
| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
469-49-8 | |
| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=469-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Source of Epigriseofulvin
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of Epigriseofulvin, a naturally occurring stereoisomer of the well-known antifungal agent Griseofulvin. We will delve into its microbial origins, biosynthetic pathways, and methodologies for its isolation and characterization, offering field-proven insights for researchers in natural product chemistry, mycology, and drug discovery.
The Fungal Origin: Penicillium griseofulvum as the Primary Natural Source
Epigriseofulvin, a diastereomer of Griseofulvin, originates from the same microbial factory: the filamentous fungus Penicillium griseofulvum.[1][2] First isolated in 1939, Griseofulvin has a long history as a therapeutic agent, and its natural production by P. griseofulvum has been extensively studied.[2] While Griseofulvin is the major metabolite, Epigriseofulvin is often found as a minor co-metabolite in fermentation broths of this fungus. The presence and relative abundance of Epigriseofulvin can be influenced by the specific strain of P. griseofulvum, as well as the fermentation conditions employed. Several strains of P. griseofulvum have been identified as producers of Griseofulvin and its analogs.[3]
Table 1: Overview of Penicillium griseofulvum
| Characteristic | Description |
| Taxonomy | Kingdom: Fungi, Phylum: Ascomycota, Class: Eurotiomycetes, Order: Eurotiales, Family: Aspergillaceae, Genus: Penicillium, Species: griseofulvum |
| Morphology | Characterized by its brush-like conidiophores which produce chains of conidia. Colony morphology can vary depending on the culture medium. |
| Habitat | Commonly found in soil and on decaying organic matter. Some strains can be plant pathogens.[4][5] |
| Key Metabolites | Griseofulvin, Epigriseofulvin, Patulin, Roquefortine C.[4][5] |
Biosynthesis: A Tale of Stereoselectivity
The biosynthesis of both Griseofulvin and Epigriseofulvin follows a complex polyketide pathway. The key precursor, a heptaketide backbone, is assembled by a non-reducing polyketide synthase (NR-PKS). A series of enzymatic modifications, including methylation, chlorination, and oxidative coupling, leads to the formation of the intermediate dehydrogriseofulvin.
The crucial stereochemical divergence occurs at the final step: the reduction of the double bond in the cyclohexene ring of dehydrogriseofulvin. In the biosynthesis of Griseofulvin, this reduction is catalyzed by a highly stereospecific enzyme, leading to the formation of the desired diastereomer. The formation of Epigriseofulvin is thought to arise from a less specific or alternative enzymatic reduction, resulting in the opposite stereochemistry at the C-6' position.
Below is a simplified diagram illustrating the key steps in the biosynthetic pathway leading to Griseofulvin and the potential branch point for Epigriseofulvin formation.
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An In-Depth Technical Guide to the Discovery and Isolation of Epigriseofulvin from Fungal Sources
Introduction: Beyond a Classic Antifungal
For decades, griseofulvin has been a cornerstone antifungal agent, renowned for its efficacy against dermatophytic infections of the skin, hair, and nails.[1] Produced primarily by fungi of the Penicillium genus, its mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, thereby arresting cell division.[2][3] However, the biosynthesis and subsequent processing of this complex spirocyclic polyketide often yield not just the primary compound, but also its stereoisomers. Among these, the C-2 epimer, epigriseofulvin, represents a significant and often co-produced metabolite.
The presence of epigriseofulvin is critical for professionals in drug development and natural product chemistry. Its co-occurrence with griseofulvin necessitates robust separation and analytical techniques to ensure the purity and consistent efficacy of the final active pharmaceutical ingredient (API). Furthermore, understanding the conditions that favor its formation—whether through direct biosynthesis or chemical epimerization—is paramount for process optimization and yield maximization of the desired stereoisomer. This guide provides a comprehensive, field-proven technical overview of the discovery, biosynthetic origins, and the detailed methodologies for the production and high-purity isolation of epigriseofulvin for research and development applications.
Chapter 1: Discovery and Fungal Producers
The story of epigriseofulvin is intrinsically linked to that of griseofulvin. Griseofulvin was first isolated in 1939 from Penicillium griseofulvum.[4] It was during subsequent structural and stability studies that its C-2 epimer was identified. Early research demonstrated that griseofulvin could undergo epimerization at the spiro center under alkaline conditions, such as refluxing in methanolic sodium methoxide, to yield 2-epi-griseofulvin.[3] This transformation highlights the chemical lability of the C-2 proton and underscores the importance of pH control during fermentation and extraction processes.
While initially characterized as a semi-synthetic derivative, epigriseofulvin is also a natural co-metabolite in several fungal strains. High-yielding producers of griseofulvin are the most reliable sources for obtaining its epimer.
Key Fungal Producers:
-
Penicillium aethiopicum : Known to produce a range of secondary metabolites, this species possesses the griseofulvin biosynthetic gene cluster (gsf) and is a potent producer of both griseofulvin and related compounds.[5][6]
-
Penicillium griseofulvum : The original source of griseofulvin, various strains of this species are used in industrial fermentation and remain a primary source for both epimers.[4][7]
-
Penicillium lanosocoeruleum : This species has also been identified as a producer of griseofulvin and its associated extrolites.[8]
The isolation of these fungi typically involves standard mycological techniques from environmental samples, such as soil or decaying plant matter, followed by molecular identification using markers like the Internal Transcribed Spacer (ITS) region.[8]
Chapter 2: The Biosynthetic Pathway and the Origin of Epimerization
Griseofulvin is a heptaketide, assembled by a non-reducing polyketide synthase (PKS) from one acetyl-CoA and six malonyl-CoA units. The discovery of the griseofulvin gene cluster (gsf) in P. aethiopicum has elucidated the key enzymatic steps.[5]
Core Biosynthetic Steps:
-
Polyketide Chain Assembly: The PKS, GsfA, catalyzes the iterative condensation of acetate units to form the polyketide backbone.
-
Cyclization and Aromatization: The nascent chain undergoes cyclization to form the characteristic benzophenone intermediate.
-
Chlorination: A dedicated halogenase, GsfI, incorporates a chlorine atom onto the aromatic ring, a critical step for biological activity. Deletion of the gsfI gene results in the accumulation of dechlorogriseofulvin.[5][6]
-
Methylation: Several O-methyltransferases (OMTs) within the cluster, GsfB, GsfC, and GsfD, add the three methoxy groups at positions 2', 4, and 6.
-
Spirocyclization: A P450 oxygenase, GsfF, catalyzes the stereoselective oxidative coupling that forms the signature spirocyclic ether linkage of the B ring.[9]
-
Reduction: An oxidoreductase, GsfK, mediates the stereoselective reduction of a ketone to form the chiral center at C-6'.[9]
The formation of epigriseofulvin is largely considered a post-biosynthetic, pH-dependent chemical event. The proton at the C-2 position is acidic and can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the two epimers, griseofulvin and epigriseofulvin.[3] Therefore, controlling pH during the later stages of fermentation and throughout the extraction process is the most critical factor in determining the final ratio of the two compounds.
Chapter 3: Production via Submerged Fungal Fermentation
Large-scale production of epigriseofulvin is achieved via submerged fermentation of a high-yielding Penicillium strain. The goal is to maximize biomass and secondary metabolite production. The following protocol is a synthesized model based on established industrial practices for griseofulvin production.[7][10]
Protocol 3.1: Large-Scale Fermentation of P. aethiopicum
-
Inoculum Preparation:
-
Aseptically transfer a pure culture of P. aethiopicum from a Potato Dextrose Agar (PDA) slant to a 250 mL flask containing 50 mL of seed culture medium.
-
Incubate at 25-28°C for 48-72 hours on a rotary shaker at 180-220 rpm.
-
Use this seed culture to inoculate a larger seed tank (1-5% v/v) to generate sufficient inoculum for the production fermenter.
-
-
Production Fermentation:
-
Sterilize the production fermenter containing the production medium. Autoclave at 121°C for at least 20 minutes.
-
Inoculate the production fermenter with the seed culture (typically 5-10% v/v).
-
Maintain fermentation under the following controlled conditions:
-
Temperature: 25-28°C
-
pH: Maintain between 6.0 and 7.0. Initial pH is set pre-sterilization, but it may need to be controlled during the run with sterile acid/base addition, as fungal metabolism can alter the pH.
-
Aeration: Provide sterile air at a rate of 0.5-1.0 volume of air per volume of medium per minute (vvm).
-
Agitation: 200-400 rpm, depending on fermenter geometry, to ensure adequate mixing and oxygen transfer.
-
-
Ferment for 5 to 7 days. Monitor key parameters such as glucose consumption, biomass, and product titer via periodic sampling and HPLC analysis.
-
Table 3.1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) | Rationale |
|---|---|---|---|
| Corn Powder | 100 | 150 | Primary carbon source; cost-effective and supports robust growth.[10] |
| CaCO₃ | 4.0 | 6.0 | Buffering agent to stabilize pH.[10] |
| KH₂PO₄ | 4.0 | 8.0 | Phosphorus source, essential for energy metabolism and nucleic acids.[10] |
| NaCl | 2.0 | 4.0 | Provides essential ions and maintains osmotic balance.[10] |
| (NH₄)₂SO₄ | - | 1.0 | Readily available nitrogen source.[10] |
| MgSO₄·7H₂O | 1.0 | 1.0 | Source of magnesium, a cofactor for many enzymes.[10] |
| FeSO₄·7H₂O | 1.0 | 1.0 | Source of iron, essential for cellular respiration.[10] |
| Antifoam Agent | As needed | As needed | Prevents excessive foaming due to agitation and proteinaceous components. |
| Water | to 1 L | to 1 L | - |
Chapter 4: A Validated Workflow for Isolation and Purification
The isolation of epigriseofulvin requires a multi-step process designed to efficiently extract the compound from the fermentation broth and mycelium, followed by high-resolution chromatography to separate it from griseofulvin and other impurities. Both griseofulvin and its epimer are intracellular and are also secreted into the broth.[7]
Protocol 4.1: Extraction and Purification
-
Harvesting and Filtration:
-
Solvent Extraction:
-
Mycelium: Transfer the mycelial cake to an extraction vessel. Extract the biomass with acetone at a 1:5 (w/v) ratio with agitation for 2-4 hours.[8] Repeat the extraction twice. The choice of acetone is effective for disrupting cell membranes and solubilizing the intracellular product.
-
Filtrate: Perform a liquid-liquid extraction on the filtrate using an immiscible organic solvent like chloroform or ethyl acetate (a greener alternative) at a 1:2 (v/v) ratio.[11] Mix thoroughly and allow the phases to separate. Collect the organic layer. Repeat the extraction twice to maximize recovery.
-
-
Concentration:
-
Combine all organic extracts (from both mycelium and filtrate).
-
Concentrate the pooled extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude, semi-solid residue.
-
-
Initial Purification (Column Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel (200-300 mesh).
-
Load the dried material onto a larger silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column using a step gradient of increasing polarity, for example, hexane:ethyl acetate mixtures (from 9:1 to 1:1).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:n-hexane (1:1 v/v) solvent system and UV visualization.[12] Pool fractions containing griseofulvin and epigriseofulvin (they will likely co-elute at this stage).
-
-
High-Purity Separation (Preparative RP-HPLC):
-
Dissolve the semi-purified material from the previous step in a minimal amount of the HPLC mobile phase.
-
Inject the solution onto a preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Elute with a gradient system designed to resolve the two epimers. A shallow gradient is key to separating closely related isomers.
-
Monitor the elution at a wavelength of 290-295 nm, where griseofulvin has a strong absorbance.[13][14]
-
Collect the distinct peaks corresponding to epigriseofulvin and griseofulvin. The elution order will depend on the exact conditions, but typically the less polar compound elutes later in reverse-phase chromatography.
-
Confirm the identity and purity of the collected fractions using analytical HPLC and the characterization methods described in the next chapter.
-
Table 4.1: Preparative HPLC Parameters for Epimer Separation
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., Discovery C18, 250x21.2 mm, 5 µm) | C18 provides excellent hydrophobic retention for separating moderately polar compounds like griseofulvin isomers.[14] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifying the mobile phase sharpens peaks and ensures consistent ionization for potential MS analysis.[14][15] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good selectivity for this class of compounds.[14][15] |
| Gradient | 40% B to 60% B over 30 minutes | A slow, shallow gradient is crucial for resolving the subtle polarity differences between epimers. |
| Flow Rate | 15-20 mL/min | Appropriate for a preparative column of this dimension to allow for sufficient loading without excessive pressure. |
| Detection | UV at 291 nm or 295 nm | This is a λmax for griseofulvin, ensuring high sensitivity for both epimers.[13] |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times.[14] |
Chapter 5: Structural Elucidation and Characterization
Absolute confirmation of the isolated compound's identity as epigriseofulvin requires a suite of modern analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. Both griseofulvin and epigriseofulvin will have the identical molecular ion peak (e.g., m/z 353.08 for [M+H]⁺). Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which should also be identical for both epimers, confirming the core structure.[6][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for distinguishing between stereoisomers. While the overall ¹H and ¹³C NMR spectra of griseofulvin and epigriseofulvin will be very similar, key differences in the chemical shifts (δ) and coupling constants (J) for protons near the C-2 chiral center will be diagnostic. Specifically, the chemical shift of the H-2 proton and its spatial relationship to neighboring protons, as determined by 2D NMR techniques like NOESY, will unequivocally establish the relative stereochemistry.[17]
Chapter 6: Biological Activity, Summary, and Future Outlook
The primary biological activity of griseofulvin is its antifungal effect.[16] While extensive data exists for griseofulvin, specific biological activity data for pure epigriseofulvin is less common in the literature, largely because it is treated as an impurity. It is hypothesized that its activity would be similar but potentially reduced, as the stereochemistry at the spiro center can affect binding to the target protein, tubulin. A comparative study of the Minimum Inhibitory Concentration (MIC) of both pure epimers against a panel of dermatophytes (Trichophyton spp., Microsporum spp.) would be a valuable area for future research. Such a study would clarify whether epigriseofulvin contributes to the overall therapeutic effect or is an inactive isomer that must be removed.
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ResearchGate. (n.d.). MIC and MFC of compounds 3 and 5. Positive control griseofulvin. [Table]. Available from: [Link]
- Krüger, S., et al. (2021). Combining HPLC-DAD-QTOF-MS and HPLC-SPE-NMR to Monitor In Vitro Vitetrifolin D Phase I and II Metabolism. Metabolites, 11(8), 527.
- Wevers, R. A., et al. (2014). Quantitating metabolites in protein precipitated serum using NMR spectroscopy. Clinica Chimica Acta, 436, 177-184.
- Muralidharan, S., et al. (2016). Bioanalytical Method Development and Validation of Griseofulvin Nanoparticles using RP-HPLC. Journal of Young Pharmacists, 8(4), 438-444.
- Prakash, C., et al. (2001). Liquid chromatography-mass spectrometry and liquid chromatography-NMR characterization of in vitro metabolites of a potent and irreversible peptidomimetic inhibitor of rhinovirus 3C protease. Drug Metabolism and Disposition, 29(5), 645-656.
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The Biosynthesis of Epigriseofulvin: A Technical Guide to a Fungal Polyketide Pathway
Introduction: The Spirocyclic Antifungal Agents Griseofulvin and Epigriseofulvin
For decades, the fungal polyketide griseofulvin has been a cornerstone in the treatment of dermatophytic infections of the skin, hair, and nails.[1][2] Produced primarily by ascomycetes like Penicillium griseofulvum, its unique spirocyclic structure is critical to its biological activity, which involves disrupting the mitotic spindle in fungal cells.[1][3] Epigriseofulvin, a diastereomer of griseofulvin, shares this complex architecture, differing only in the stereochemistry at the 2'-position of the spiro-fused cyclohexene ring. While the biosynthetic pathway of griseofulvin has been extensively characterized, the precise biological origin of epigriseofulvin is less defined. This guide provides an in-depth exploration of the core enzymatic machinery responsible for constructing the grisan scaffold, focusing on the well-established pathway to griseofulvin as the foundational route, and subsequently discusses the potential origins of its epimer, epigriseofulvin.
The Genetic Blueprint: The Griseofulvin Biosynthetic Gene Cluster (BGC)
The enzymatic cascade for griseofulvin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), first identified in Penicillium aethiopicum.[1] This gsf cluster contains all the necessary genes encoding the core synthase, tailoring enzymes, and regulatory factors required for the production of the final molecule. Understanding this BGC is fundamental to manipulating and repurposing the pathway for novel applications.
| Gene | Enzyme | Function in Biosynthesis |
| gsfA | Non-reducing Polyketide Synthase (NR-PKS) | Assembles the heptaketide backbone from acetyl-CoA and malonyl-CoA and catalyzes initial cyclizations to form the benzophenone core.[1] |
| gsfB | O-Methyltransferase | Catalyzes methylation of a hydroxyl group on the benzophenone intermediate.[1] |
| gsfC | O-Methyltransferase | Catalyzes methylation of a second hydroxyl group on the benzophenone intermediate to form Griseophenone C.[1] |
| gsfI | FAD-dependent Halogenase | Chlorinates Griseophenone C to yield Griseophenone B.[1] |
| gsfF | Cytochrome P450 Monooxygenase | Catalyzes the critical intramolecular oxidative coupling of Griseophenone B to form the spirocyclic grisan scaffold (Dehydrogriseofulvin).[3] |
| gsfE | Enoyl Reductase | Performs the stereospecific reduction of the double bond in the cyclohexene ring of Dehydrogriseofulvin, establishing the final stereochemistry.[1] |
| gsfD | O-Methyltransferase | Catalyzes the final methylation at the 5-OH position to produce Griseofulvin.[1] |
| gsfR1 | Transcription Factor | Pathway-specific regulator; can act as a positive or negative regulator depending on environmental cues like carbon and nitrogen availability.[1] |
| gsfR2 | Putative Transcription Factor | Role in griseofulvin biosynthesis is considered unlikely; may regulate a different pathway.[1] |
The Core Biosynthetic Pathway: From Precursors to Griseofulvin
The assembly of griseofulvin is a highly orchestrated, multi-step process involving a series of enzymatic transformations. The pathway begins with simple metabolic precursors and culminates in the formation of the complex spirocycle.
Step 1: Polyketide Chain Assembly and Benzophenone Formation
The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) GsfA.[1] This multidomain enzyme utilizes one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units to construct a linear heptaketide chain.[1] The GsfA enzyme contains several functional domains, including a starter unit ACP transacylase (SAT), ketosynthase (KS), malonyl-CoA-ACP transacylase (AT), product template (PT), and an acyl carrier protein (ACP).[1] The PT domain is crucial as it guides the folding of the polyketide chain, catalyzing a C-to-C cyclization followed by a Claisen-type cyclization to release the first stable intermediate, the aromatic benzophenone scaffold.[1]
Step 2: Double Methylation
Following the formation of the core benzophenone structure, two sequential methylation events occur. The O-methyltransferases GsfB and GsfC utilize S-adenosyl methionine (SAM) as a methyl donor to methylate two distinct hydroxyl groups on the benzophenone.[1] This process yields the intermediate griseophenone C.[1]
Step 3: Regioselective Chlorination
The subsequent step is a halogenation reaction catalyzed by the FAD-dependent halogenase, GsfI.[1] This enzyme regioselectively installs a chlorine atom onto griseophenone C, converting it into griseophenone B.[1] This chlorination is a hallmark of the griseofulvin structure.
Step 4: The Key Spirocyclization Event
The defining architectural feature of griseofulvin is its spirocyclic core. This is forged by the cytochrome P450 enzyme, GsfF, which catalyzes a phenolic oxidative coupling of griseophenone B.[3] This remarkable transformation dearomatizes one of the rings to form the cyclohexadienone system, thereby creating the grisan scaffold of dehydrogriseofulvin.[4] This step is critical for the molecule's bioactivity.[3]
Step 5 & 6: Final Tailoring - Reduction and Methylation
The final steps in the pathway involve converting dehydrogriseofulvin into the mature griseofulvin molecule. The enoyl reductase GsfE catalyzes the reduction of the enone system in the newly formed ring.[1] Crucially, this reduction is stereospecific, establishing the hydrogen at the 2' position.[5] Concurrently, the O-methyltransferase GsfD performs the last methylation at the 5-OH position.[1] These two final modifications yield (+)-griseofulvin.[1]
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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Epigriseofulvin
Introduction
Epigriseofulvin, a diastereomer of the well-known antifungal agent griseofulvin, represents a fascinating case study in the profound impact of stereochemistry on molecular properties and biological activity. While sharing the same molecular formula and connectivity as griseofulvin, its distinct three-dimensional arrangement of atoms gives rise to unique physicochemical characteristics. This technical guide provides a comprehensive exploration of the chemical structure and stereochemistry of Epigriseofulvin, intended for researchers, scientists, and professionals in drug development. We will delve into its structural elucidation, the nuanced differences from its parent compound, and the analytical methodologies pivotal to defining its absolute configuration.
I. Elucidation of the Planar Chemical Structure
Epigriseofulvin is a complex organic molecule with the systematic IUPAC name (2S,6'S)-7-chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohex-2'-ene]-3,4'-dione . Its molecular formula is C₁₇H₁₇ClO₆, and it has a molar mass of 352.77 g/mol .
The core structure of Epigriseofulvin is a spirocyclic system, where a benzofuranone ring system is linked to a cyclohexenone ring through a common spiro atom (C2).
The molecule can be conceptually divided into three key components:
-
A chlorinated benzofuranone moiety: This bicyclic system is substituted with methoxy groups at positions 4 and 6, and a chlorine atom at position 7.
-
A spiro-linked cyclohexenone ring: This six-membered ring contains a ketone group, a double bond, and a methoxy group.
-
A methyl group: Attached to the cyclohexenone ring.
To visually represent this intricate structure, the following diagram illustrates the planar chemical structure of Epigriseofulvin with the standard numbering convention.
Caption: Planar chemical structure of Epigriseofulvin.
II. The Defining Feature: Stereochemistry
The biological and chemical identity of Epigriseofulvin is fundamentally defined by its stereochemistry. The molecule possesses two chiral centers, at the C2 (the spiro carbon) and C6' positions. The specific spatial arrangement of the substituents around these centers dictates its three-dimensional structure and distinguishes it from its diastereomer, griseofulvin.
The absolute configuration of Epigriseofulvin has been unequivocally determined as (2S, 6'S) .[1] This contrasts with the (2S, 6'R) configuration of the more common griseofulvin. This inversion of stereochemistry at the C6' position leads to a different spatial orientation of the methyl group on the cyclohexenone ring.
| Stereoisomer | C2 Configuration | C6' Configuration |
| Epigriseofulvin | S | S |
| Griseofulvin | S | R |
This subtle yet critical difference in stereochemistry has significant implications for the molecule's interaction with biological targets, such as microtubules, thereby influencing its pharmacological profile.
The following diagram illustrates the stereochemical relationship between Epigriseofulvin and Griseofulvin.
Sources
An In-depth Technical Guide to the Physical and Chemical Properties of Epigriseofulvin
Preamble: Situating Epigriseofulvin in Context
Epigriseofulvin, the (2R,6'R)-diastereomer of the well-known antifungal agent Griseofulvin, represents a critical molecule in the study of spirocyclic compounds and in the quality control of Griseofulvin active pharmaceutical ingredients (APIs). While Griseofulvin has been extensively studied and utilized clinically, Epigriseofulvin is primarily encountered as a related substance and stereoisomer.[1][2] Understanding its distinct physicochemical properties is paramount for the development of robust analytical methods, for impurity profiling in drug manufacturing, and for exploring the structure-activity relationships within this class of compounds. This guide provides a comprehensive overview of the core physical and chemical characteristics of Epigriseofulvin, supported by established analytical methodologies and field-proven insights.
Core Molecular and Physical Properties
Epigriseofulvin shares the same molecular formula and mass as Griseofulvin but differs in the stereochemical configuration at the C-2 spiro center. This seemingly subtle change in three-dimensional structure gives rise to distinct physical properties.
Molecular Identity
A precise understanding of the molecule's fundamental identifiers is the bedrock of all further characterization.
| Property | Value | Source |
| IUPAC Name | (2R,6'R)-7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-[3]cyclohexene]-3,4'-dione | [4] |
| CAS Number | 469-49-8 | [1][5] |
| Molecular Formula | C₁₇H₁₇ClO₆ | [1] |
| Molecular Weight | 352.77 g/mol | [1] |
| Appearance | White to Off-White Solid | [4] |
Thermal and Physical Properties
The thermal behavior and density are critical parameters for material handling, formulation development, and understanding the compound's solid-state chemistry.
| Property | Value | Source & Commentary |
| Melting Point | 210-211 °C | [4]. This is notably distinct from its diastereomer, Griseofulvin, which melts at a higher temperature of approximately 220 °C.[3] This difference is a direct consequence of the varied crystal lattice packing arrangement due to stereoisomerism. |
| Boiling Point | 570.4 ± 50.0 °C (Predicted) | [4]. This is a computationally predicted value and should be considered an estimate. Experimental determination is challenging due to the compound's tendency to sublime or decompose at high temperatures.[3] |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) | [4]. A predicted value useful for initial formulation calculations. |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation feasibility. Epigriseofulvin, like Griseofulvin, is characterized by poor aqueous solubility.
Qualitative Solubility Data
| Solvent | Solubility | Source & Commentary |
| Water | Very Slightly Soluble / Practically Insoluble | [6][7]. Similar to Griseofulvin, which has a measured water solubility of approximately 8.64 mg/L.[7] |
| Chloroform | Slightly Soluble | [4] |
| Methanol | Slightly Soluble | [4] |
| Dimethylformamide (DMF) | Freely Soluble | [6]. Inferred from Griseofulvin data. |
| Tetrachloroethane | Freely Soluble | [6]. Inferred from Griseofulvin data. |
Experimental Protocol: Kinetic Solubility Determination via UV-Vis Spectroscopy
This protocol provides a high-throughput method to estimate the kinetic solubility of Epigriseofulvin in aqueous buffer, a crucial parameter in early drug discovery.
Causality: The principle relies on Lambert-Beer's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a standard curve, the concentration of Epigriseofulvin in a saturated solution can be determined.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Epigriseofulvin in 100% Dimethyl Sulfoxide (DMSO).
-
Standard Curve Generation:
-
Perform serial dilutions of the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to create a concentration range (e.g., 1 µM to 100 µM).
-
Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax), determined by a preliminary scan (for Griseofulvin, λmax is ~291 nm).[3]
-
Plot absorbance versus concentration and perform a linear regression to establish the standard curve.
-
-
Sample Preparation:
-
Add a small volume of the 10 mM DMSO stock solution to PBS (pH 7.4) to a final concentration that ensures precipitation (e.g., 200 µM).
-
Seal the samples and shake vigorously at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 2 hours).
-
-
Measurement:
-
Filter the samples through a 0.45 µm filter to remove undissolved precipitate.
-
Measure the UV absorbance of the clear filtrate.
-
-
Calculation: Use the linear regression equation from the standard curve to calculate the concentration of the dissolved Epigriseofulvin in the filtrate. This value represents the kinetic solubility.
Workflow Diagram: Kinetic Solubility Measurement
Caption: Workflow for determining kinetic solubility via UV-Vis spectroscopy.
Chemical Stability
Understanding the degradation pathways of Epigriseofulvin is crucial for defining storage conditions, shelf-life, and compatible formulation excipients.
General Stability Profile
-
Hygroscopicity: The compound is noted to be hygroscopic and moisture-sensitive.[4] This necessitates storage under inert atmosphere and protection from humidity to prevent potential hydrolysis or solid-state changes.
-
Thermal Stability: Griseofulvin is generally stable to heat.[6] It sublimes without decomposition at approximately 210 °C.[3] Epigriseofulvin is expected to have similar thermal stability, though its lower melting point suggests a slightly lower lattice energy.
-
Photostability: Forced degradation studies on related compounds often reveal susceptibility to photolysis.[8] It is imperative to assess the impact of light on Epigriseofulvin, as degradation can occur upon exposure to UV or visible light, especially in solution.
-
pH Stability: Significant degradation is often observed under strong acidic and basic conditions for complex organic molecules.[9] The ester and ether linkages in Epigriseofulvin are potential sites for hydrolysis.
Protocol: Forced Degradation Study
This protocol outlines a systematic approach to identify the intrinsic stability of Epigriseofulvin and its degradation pathways, in line with ICH guidelines.[8][10]
Causality: By subjecting the molecule to stress conditions more severe than accelerated storage conditions, we can rapidly identify potential degradation products and elucidate degradation mechanisms. This information is vital for developing stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of Epigriseofulvin (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature for 1-4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and maintain at room temperature for 2-8 hours.
-
Thermal Degradation: Heat the solution at 80 °C for 24 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²).
-
-
Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration.
-
Analyze all samples by a stability-indicating HPLC-UV method, comparing them to an unstressed control solution.
-
Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure new peaks are not co-eluting.
-
LC-MS/MS analysis should be used to identify the mass of degradation products for structural elucidation.
-
Sources
- 1. Epigriseofulvin - CAS - 469-49-8 | Axios Research [axios-research.com]
- 2. Griseofulvin – Wikipedia [de.wikipedia.org]
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- 4. Epigriseofulvin | 469-49-8 [chemicalbook.com]
- 5. CAS # 469-49-8, Epigriseofulvin: more information. [w.vw.chemblink.com]
- 6. (+)-Griseofulvin | 126-07-8 [chemicalbook.com]
- 7. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data of Epigriseofulvin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigriseofulvin, a diastereomer of the well-known antifungal agent Griseofulvin, presents a unique case study in stereochemical influence on spectroscopic properties. While sharing the same molecular formula (C₁₇H₁₇ClO₆) and molecular weight (352.77 g/mol ), the spatial arrangement of substituents in Epigriseofulvin results in a distinct spectral fingerprint.[1][2] This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Epigriseofulvin, offering a critical resource for its unambiguous identification, characterization, and differentiation from its isomers. The data presented herein is crucial for researchers in natural product chemistry, medicinal chemistry, and pharmaceutical development.
Molecular Structure of Epigriseofulvin
To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of Epigriseofulvin. The key structural features include a spirocyclic system, a chlorinated benzofuranone ring, and a cyclohexenone ring with multiple methoxy and methyl substituents. The stereochemistry at the spiro center and the cyclohexene ring distinguishes it from Griseofulvin.
Caption: Molecular Structure of Epigriseofulvin.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For Epigriseofulvin, high-resolution mass spectrometry (HRMS) provides the exact mass, confirming its molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of Epigriseofulvin is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and gentle method for generating ions of Epigriseofulvin, typically forming the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
Data Interpretation:
The expected exact mass for the protonated molecule of Epigriseofulvin (C₁₇H₁₈ClO₆⁺) can be calculated and compared with the experimental value. The isotopic pattern, particularly the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides further confirmation of the elemental composition.
Table 1: Mass Spectrometry Data for Epigriseofulvin
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (C₁₇H₁₈³⁵ClO₆⁺) | 353.0786 | Data dependent on experimental acquisition |
| [M+H]⁺ (C₁₇H₁₈³⁷ClO₆⁺) | 355.0757 | Data dependent on experimental acquisition |
Note: Specific observed m/z values would be obtained from experimental data, which is currently unavailable in the public domain for Epigriseofulvin.
Fragmentation Pathway:
Caption: A plausible fragmentation pathway for Epigriseofulvin in MS/MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of Epigriseofulvin displays characteristic absorption bands corresponding to its various structural motifs.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of solid Epigriseofulvin is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution in a suitable solvent can be analyzed in a liquid cell.
-
Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the transmitted infrared radiation is measured over a range of wavenumbers (typically 4000-400 cm⁻¹).
Data Interpretation:
The IR spectrum of Epigriseofulvin is expected to show strong absorptions for the carbonyl groups, as well as bands for C-O and C-Cl bonds, and aromatic C-H and C=C stretching vibrations. The exact positions of these bands can be influenced by the stereochemistry of the molecule.
Table 2: Characteristic IR Absorption Bands for Epigriseofulvin
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1715 | Ketone C=O (cyclohexenone) | Stretch |
| ~1660 | Ketone C=O (benzofuranone) | Stretch |
| ~1610, ~1590 | Aromatic C=C | Stretch |
| ~1250-1000 | C-O (ethers and ester-like) | Stretch |
| ~800-600 | C-Cl | Stretch |
Note: The listed wavenumbers are approximate and based on typical values for these functional groups. Precise experimental values for Epigriseofulvin are needed for definitive assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and stereochemistry of Epigriseofulvin.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of Epigriseofulvin are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can also be performed to aid in signal assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Epigriseofulvin will show distinct signals for each unique proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) provide information about the electronic environment and neighboring protons.
Data Interpretation:
Due to the stereochemical difference, the ¹H NMR spectrum of Epigriseofulvin will differ from that of Griseofulvin, particularly in the chemical shifts and coupling constants of the protons on the cyclohexenone ring.
Table 3: Predicted ¹H NMR Data for Epigriseofulvin (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | ~6.0-6.5 | s | - |
| Vinylic-H | ~5.5 | s | - |
| OCH₃ | ~3.9-4.1 | s | - |
| CH (spiro center) | Variable | Variable | Variable |
| CH₂ (cyclohexenone) | Variable | Variable | Variable |
| CH (cyclohexenone) | Variable | Variable | Variable |
| CH₃ | Variable | d | Variable |
Note: This is a predicted table. The actual experimental data from a reliable source is necessary for accurate assignments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
Data Interpretation:
The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (alkane, alkene, aromatic, carbonyl) and its electronic environment. The stereochemistry of Epigriseofulvin will influence the chemical shifts of the carbons in the cyclohexenone ring compared to Griseofulvin. A ¹³C NMR spectrum of Epigriseofulvin has been reported in the SpectraBase database, although the data is not publicly accessible.
Table 4: Predicted ¹³C NMR Data for Epigriseofulvin (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (ketones) | ~190-200 |
| Aromatic/Vinylic C | ~100-170 |
| Spiro C | ~90 |
| OCH₃ | ~55-60 |
| Aliphatic C | ~20-50 |
Note: This is a predicted table. Access to the experimental data is required for definitive assignments.
Conclusion
The comprehensive spectroscopic analysis of Epigriseofulvin using MS, IR, and NMR techniques provides a robust framework for its identification and structural elucidation. While sharing the same molecular formula as Griseofulvin, its unique stereochemistry leads to distinguishable spectral features. This technical guide highlights the importance of these analytical methods in differentiating diastereomers and provides a foundational understanding of the expected spectroscopic data for Epigriseofulvin. Further research to obtain and publish high-resolution experimental spectra of pure Epigriseofulvin is crucial for the scientific community.
References
- Danishefsky, S., & Etheredge, S. J. (1979). Total Synthesis of (±)-epi-Griseofulvin. Journal of the American Chemical Society.
-
PubChem. (n.d.). Griseofulvin. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Griseofulvin. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Axios Research. (n.d.). Epigriseofulvin. Retrieved from [Link]
-
SpectraBase. (n.d.). Spiro[benzofuran-2(3H),1'-cyclohexene]-3,4'-dione... John Wiley & Sons, Inc. Retrieved from [Link]
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An In-Depth Technical Guide on the Putative Mechanism of Action of Epigriseofulvin
Foreword: Unraveling the Mechanistic Nuances of a Griseofulvin Stereoisomer
For decades, Griseofulvin has been a cornerstone in the treatment of dermatophytic infections, with its mechanism of action—the disruption of fungal microtubule dynamics—being well-established.[1][2] Its stereoisomer, Epigriseofulvin, presents a compelling case for investigation. While the total synthesis of (±)-epi-griseofulvin has been reported, a comprehensive understanding of its biological activity and mechanism of action remains largely unexplored.[3] This guide, therefore, puts forth a putative mechanism of action for Epigriseofulvin, leveraging the extensive knowledge of its epimer as a foundational framework. We will delve into the hypothesized molecular interactions and propose a rigorous experimental roadmap to elucidate the precise mechanism of this intriguing compound.
The Central Hypothesis: Epigriseofulvin as a Microtubule-Targeting Agent
The structural similarity between Epigriseofulvin and Griseofulvin strongly suggests that they share a common molecular target: the tubulin protein, a fundamental component of the eukaryotic cytoskeleton. Griseofulvin exerts its fungistatic effects by binding to tubulin, which in turn inhibits the polymerization of microtubules.[1][4] This disruption of the mitotic spindle apparatus leads to an arrest of the cell cycle in the G2/M phase, ultimately inhibiting cell division.[5][6] It is therefore hypothesized that Epigriseofulvin follows a similar mechanistic path.
Key Postulates:
-
Direct Interaction with Tubulin: Epigriseofulvin is presumed to bind directly to tubulin subunits. The stereochemical difference at the spiro center may influence the binding affinity and kinetics compared to Griseofulvin.
-
Inhibition of Microtubule Polymerization: This binding event is expected to interfere with the assembly of tubulin dimers into microtubules.
-
Cell Cycle Arrest: The disruption of microtubule dynamics will likely lead to the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle at the G2/M transition.
-
Induction of Apoptosis: Prolonged mitotic arrest is a known trigger for apoptosis. It is plausible that Epigriseofulvin, at sufficient concentrations, induces programmed cell death.[7]
Elucidating the Molecular Interactions: A Proposed Experimental Workflow
To validate the central hypothesis, a multi-faceted experimental approach is necessary. This workflow is designed to systematically investigate the interaction of Epigriseofulvin with tubulin and its downstream cellular consequences.
Caption: Proposed experimental workflow to investigate the mechanism of action of Epigriseofulvin.
Biochemical Assays: Probing the Direct Interaction with Tubulin
The initial step is to ascertain a direct physical interaction between Epigriseofulvin and tubulin.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Reagents and Materials: Purified tubulin (>99% pure), GTP, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), glycerol, Epigriseofulvin, Griseofulvin (positive control), and a temperature-controlled spectrophotometer.
-
Preparation: Resuspend purified tubulin in polymerization buffer on ice. Prepare serial dilutions of Epigriseofulvin and Griseofulvin.
-
Assay Execution:
-
Pipette the tubulin solution into a pre-chilled 96-well plate.
-
Add the test compounds (Epigriseofulvin, Griseofulvin) or vehicle control to the respective wells.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance corresponds to microtubule polymerization.
-
-
Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization and the maximal polymer mass for each condition. Determine the IC50 value for the inhibition of polymerization.
Expected Outcome: If Epigriseofulvin inhibits microtubule assembly, a dose-dependent decrease in the rate and extent of tubulin polymerization will be observed, similar to Griseofulvin.
Cell-Based Assays: Correlating Molecular Effects with Cellular Phenotypes
Following the confirmation of in vitro activity, the focus shifts to understanding the effects of Epigriseofulvin in a cellular context.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of cell cycle arrest.
Methodology:
-
Cell Culture: Culture a suitable fungal (e.g., Trichophyton rubrum) or cancer cell line (e.g., HeLa, K562) to logarithmic growth phase.[7][8]
-
Treatment: Treat the cells with varying concentrations of Epigriseofulvin, Griseofulvin, and a vehicle control for a defined period (e.g., 24 hours).
-
Cell Preparation:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Outcome: Treatment with Epigriseofulvin is expected to cause a dose-dependent accumulation of cells in the G2/M phase, indicative of mitotic arrest.[5][9]
Protocol 3: Immunofluorescence Microscopy of the Microtubule Cytoskeleton
This method allows for the direct visualization of the microtubule network within cells, revealing any morphological changes induced by the compound.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with Epigriseofulvin as described for the cell cycle analysis.
-
Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100).
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody specific for α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Image Analysis: Capture images of the microtubule network and nuclei. Observe changes in microtubule organization, density, and the formation of the mitotic spindle.
Expected Outcome: In untreated cells, a well-organized microtubule network and normal bipolar mitotic spindles will be observed. In Epigriseofulvin-treated cells, disorganized microtubules, abnormal mitotic spindles, and a higher proportion of cells arrested in mitosis are anticipated.[8]
Signaling Pathways Implicated in Epigriseofulvin's Putative Action
The disruption of microtubule dynamics by Epigriseofulvin is expected to trigger a cascade of signaling events, culminating in cell cycle arrest and potentially apoptosis.
Caption: Putative signaling pathway of Epigriseofulvin-induced G2/M arrest and apoptosis.
This proposed pathway highlights the central role of mitotic spindle disruption in activating the spindle assembly checkpoint. The subsequent inhibition of the anaphase-promoting complex/cyclosome (APC/C) prevents the degradation of key mitotic regulators like Cyclin B1, leading to a sustained G2/M arrest. If the cell is unable to resolve this arrest, the intrinsic apoptotic pathway is often triggered, involving the activation of initiator caspases like caspase-9, followed by the executioner caspase-3.[7]
Comparative Analysis: Epigriseofulvin vs. Griseofulvin
A crucial aspect of this investigation will be a direct comparison of the bioactivity of Epigriseofulvin and Griseofulvin. The stereochemistry at the C6' position could significantly impact the binding affinity for tubulin and, consequently, the biological potency.
| Parameter | Griseofulvin | Epigriseofulvin (Hypothesized) |
| Primary Target | Fungal Tubulin | Fungal Tubulin |
| Binding Affinity (Kd) | Established | To be determined |
| IC50 (Tubulin Polymerization) | Known | To be determined |
| IC50 (Cell Viability) | Varies by cell type | To be determined |
| Effect on Cell Cycle | G2/M Arrest | G2/M Arrest |
This comparative data will be invaluable for understanding the structure-activity relationship of the grisan scaffold and could inform the design of novel, more potent antifungal or anticancer agents.[10][11]
Future Directions and Therapeutic Implications
The elucidation of Epigriseofulvin's mechanism of action holds significant promise. Should the central hypothesis be confirmed, several avenues for further research and development will open up:
-
Selective Toxicity: A key feature of Griseofulvin is its preferential binding to fungal tubulin over its mammalian counterpart.[1] It will be critical to determine if Epigriseofulvin retains this selectivity.
-
Anticancer Potential: Griseofulvin has demonstrated modest anticancer activity.[8] Investigating the potency of Epigriseofulvin against a panel of cancer cell lines is a logical next step.
-
Combination Therapies: Microtubule-targeting agents are often used in combination with other chemotherapeutics.[5] Exploring synergistic interactions between Epigriseofulvin and other anticancer drugs could lead to more effective treatment regimens.
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Preliminary Biological Activity Screening of Epigriseofulvin: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary biological activity screening of Epigriseofulvin, a diastereomer of the well-known antifungal agent Griseofulvin. Leveraging the established biological profile of Griseofulvin, this guide outlines a targeted yet comprehensive screening cascade designed to efficiently elucidate the antimicrobial, antifungal, and cytotoxic potential of Epigriseofulvin. Detailed, field-proven protocols for initial agar-based screening, determination of minimum inhibitory concentrations, and in vitro cytotoxicity assessment are provided, underpinned by a rationale that balances scientific rigor with resource-effective discovery. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.
Introduction: The Scientific Rationale for Screening Epigriseofulvin
Epigriseofulvin is a natural product and a stereoisomer of Griseofulvin, an antifungal drug produced by the fungus Penicillium griseofulvum.[1] Griseofulvin has been a staple in the treatment of dermatophytic infections of the skin, hair, and nails for decades.[1][2] Its mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, thereby inhibiting cell division.[3][4][5] While Griseofulvin's antifungal properties are well-documented, its antibacterial activity has also been noted.[1]
Stereochemistry plays a pivotal role in the biological activity of molecules. Epigriseofulvin (CAS 469-49-8) differs from Griseofulvin in the spatial arrangement of substituents, which can profoundly influence its interaction with biological targets.[6][7] This structural nuance presents a compelling case for a thorough investigation into its bioactivity. It is plausible that Epigriseofulvin may exhibit an enhanced, diminished, or entirely novel biological activity profile compared to its well-studied isomer. This guide, therefore, proposes a systematic preliminary screening approach to explore these possibilities.
A Phased Approach to Biological Activity Screening
A logical and resource-conscious screening strategy is paramount in the early stages of drug discovery. For Epigriseofulvin, a tiered approach is recommended, commencing with broad-spectrum antimicrobial and antifungal assays, followed by a more focused evaluation of its cytotoxic potential. This phased approach ensures that the most promising activities are prioritized for further investigation.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the preliminary biological activity screening of Epigriseofulvin.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for the preliminary bioactivity assessment of Epigriseofulvin.
Antimicrobial and Antifungal Susceptibility Testing
The initial screening for antimicrobial and antifungal activity will be conducted using the agar well diffusion method, a widely used technique for preliminary assessment of natural product extracts.[8][9][10] This method provides a qualitative indication of bioactivity and allows for the screening of multiple organisms simultaneously.
A panel of clinically relevant and representative microorganisms should be selected to assess the breadth of Epigriseofulvin's potential activity. The Clinical and Laboratory Standards Institute (CLSI) recommends specific strains for initial antimicrobial screening.[11]
-
Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Enterococcus faecalis (ATCC 29212)
-
Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi (Yeast): Candida albicans (ATCC 90028)
-
Fungi (Mold): Aspergillus niger (ATCC 16404)
-
Preparation of Inoculum: Bacterial and yeast cultures are grown overnight in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively. The turbidity of the microbial suspension is adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum and streaked evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate for bacteria or a Sabouraud Dextrose Agar (SDA) plate for fungi.
-
Well Creation: A sterile cork borer (6 mm diameter) is used to create uniform wells in the agar.
-
Sample Loading: A defined volume (e.g., 50 µL) of Epigriseofulvin solution at various concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL in a suitable solvent like DMSO) is added to each well.
-
Controls:
-
Positive Control: A standard antibiotic (e.g., ampicillin for bacteria) or antifungal (e.g., Griseofulvin for fungi) is used.
-
Negative Control: The solvent used to dissolve Epigriseofulvin (e.g., DMSO) is added to a well.
-
-
Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
For "hit" compounds showing activity in the agar well diffusion assay, a quantitative assessment of the Minimum Inhibitory Concentration (MIC) is performed using the broth microdilution method, following CLSI guidelines.[12][13][14][15]
-
Plate Preparation: A 96-well microtiter plate is used. A serial two-fold dilution of Epigriseofulvin is prepared in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the microbial suspension, adjusted to the final recommended concentration.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only.
-
Negative Control: Wells containing broth only.
-
Standard Control: A known antibiotic or antifungal is tested in parallel.
-
-
Incubation: The plate is incubated under the same conditions as the agar well diffusion assay.
-
Data Analysis: The MIC is determined as the lowest concentration of Epigriseofulvin that completely inhibits visible microbial growth.
In Vitro Cytotoxicity Screening
It is crucial to assess the potential toxicity of a novel compound to mammalian cells early in the discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[16][17][18]
The choice of cell line should be relevant to the potential therapeutic application.[19][20] For a broad initial screen, a commonly used and well-characterized cancer cell line is often employed. For instance, the human colorectal adenocarcinoma cell line, Caco-2 (ATCC HTB-37), is a robust choice.
-
Cell Seeding: Caco-2 cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Epigriseofulvin.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for another 2-4 hours.[18][21] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[21]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Data Presentation and Interpretation
Table 1: Hypothetical Results of Antimicrobial and Antifungal Screening (Agar Well Diffusion)
| Test Organism | Epigriseofulvin (1 mg/mL) | Epigriseofulvin (5 mg/mL) | Epigriseofulvin (10 mg/mL) | Positive Control | Negative Control |
| S. aureus | 8 mm | 12 mm | 16 mm | 25 mm (Ampicillin) | 0 mm |
| E. coli | 0 mm | 0 mm | 6 mm | 20 mm (Ampicillin) | 0 mm |
| C. albicans | 10 mm | 15 mm | 20 mm | 22 mm (Griseofulvin) | 0 mm |
| A. niger | 12 mm | 18 mm | 24 mm | 28 mm (Griseofulvin) | 0 mm |
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data
| Test Organism | MIC of Epigriseofulvin (µg/mL) | MIC of Griseofulvin (µg/mL) |
| S. aureus | 128 | >256 |
| C. albicans | 32 | 16 |
| A. niger | 8 | 4 |
Table 3: Hypothetical Cytotoxicity Data (MTT Assay on Caco-2 cells)
| Concentration of Epigriseofulvin (µM) | % Cell Viability (48h) |
| 0.1 | 98.5 ± 2.1 |
| 1 | 95.2 ± 3.5 |
| 10 | 78.9 ± 4.2 |
| 50 | 52.3 ± 5.1 |
| 100 | 25.7 ± 3.8 |
| IC50 (µM) | ~55 |
Conclusion and Future Directions
This technical guide provides a robust and scientifically grounded framework for the initial biological activity screening of Epigriseofulvin. The proposed workflow, from broad-spectrum screening to quantitative MIC and cytotoxicity determination, will enable a comprehensive preliminary assessment of this intriguing natural product. Positive results from this screening cascade would warrant further investigation, including mechanism of action studies, in vivo efficacy testing, and exploration of its potential as a lead compound in drug development programs. The structural relationship to Griseofulvin provides a strong rationale for this exploration, with the potential for discovering a novel therapeutic agent with an improved or differentiated biological profile.
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Epigriseofulvin CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigriseofulvin is a stereoisomer of Griseofulvin, a well-known antifungal agent. As a member of the spiro[benzofuran-2,1'-cyclohexene] family, its unique structural conformation presents an area of interest for researchers exploring novel therapeutic agents. This guide provides a comprehensive overview of Epigriseofulvin, focusing on its chemical identity, synthesis, spectroscopic characterization, and biological activity.
Chemical and Physical Properties
Epigriseofulvin is the C-6' epimer of Griseofulvin, differing in the stereochemistry at the spirocyclic center. This subtle change in three-dimensional arrangement can significantly influence its biological activity and physicochemical properties.
| Property | Value | Source |
| CAS Number | 469-49-8 | [1] |
| Molecular Formula | C₁₇H₁₇ClO₆ | [2] |
| Molecular Weight | 352.77 g/mol | [2] |
| Melting Point | 210-211 °C | |
| Boiling Point (Predicted) | 570.4±50.0 °C | |
| Density (Predicted) | 1.38±0.1 g/cm³ | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Appearance | White to Off-White Solid |
Synthesis of (±)-Epigriseofulvin
The total synthesis of (±)-epi-griseofulvin was notably achieved by Danishefsky and Etheredge, employing a Diels-Alder cycloaddition strategy.[3] This approach provides a versatile route to the spirocyclic core of the molecule.
Conceptual Workflow for the Danishefsky Synthesis
Caption: Danishefsky's synthetic strategy for (±)-Epigriseofulvin.
Spectroscopic Characterization
Detailed spectroscopic data for Epigriseofulvin is not as readily available as for its diastereomer, Griseofulvin. However, the spectra are expected to be very similar, with key differences in the chemical shifts and coupling constants of the protons and carbons in the immediate vicinity of the C-6' stereocenter.
1H NMR Spectroscopy
The 1H NMR spectrum of Griseofulvin in CDCl₃ typically shows characteristic signals for the methoxy groups, the aromatic proton, the vinylic proton, and the protons of the cyclohexenone ring.[4] For Epigriseofulvin, the most significant shifts would be anticipated for the H-6' proton and adjacent protons due to the change in their spatial orientation relative to the rest of the molecule.
13C NMR Spectroscopy
Similarly, the 13C NMR spectrum of Epigriseofulvin is expected to closely resemble that of Griseofulvin. The carbon signals for the spirocyclic ring system, particularly C-6', would exhibit the most noticeable differences in chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of Griseofulvin displays characteristic absorption bands for the carbonyl groups (conjugated and non-conjugated ketones), the carbon-carbon double bond, and the ether linkages. The IR spectrum of Epigriseofulvin would show very similar characteristic peaks.
Mass Spectrometry
The mass spectrum of Epigriseofulvin is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be similar to that of Griseofulvin, with characteristic losses of small molecules such as CO, CH₃, and OCH₃.
Biological Activity and Mechanism of Action
Griseofulvin is known to exert its antifungal effect by disrupting the mitotic spindle structure of fungal cells, thereby inhibiting mitosis.[5] It achieves this by binding to tubulin and inhibiting microtubule assembly. It is highly probable that Epigriseofulvin shares this mechanism of action due to its structural similarity to Griseofulvin.
Signaling Pathway: Inhibition of Microtubule Polymerization
Caption: Proposed mechanism of action for Epigriseofulvin.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of Epigriseofulvin.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.
Protocol:
-
Prepare Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium. Harvest the fungal spores or conidia and suspend them in sterile saline or broth to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Prepare Drug Dilutions: Prepare a stock solution of Epigriseofulvin in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the optimal temperature for the fungal strain for a specified period (e.g., 24-72 hours).
-
MIC Determination: The MIC is the lowest concentration of Epigriseofulvin that completely inhibits visible fungal growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the viability of mammalian cells.
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Epigriseofulvin and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
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Epigriseofulvin: A Technical Guide to Unexplored Therapeutic Potential
Abstract
Epigriseofulvin, a stereoisomer of the well-established antifungal agent Griseofulvin, represents a compelling yet largely unexplored molecule with significant therapeutic potential.[1] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the prospective applications of Epigriseofulvin. Drawing upon the extensive knowledge of its parent compound, Griseofulvin, this document outlines the putative mechanisms of action and explores potential therapeutic avenues in oncology, mycology, and inflammatory diseases. By presenting detailed experimental protocols and conceptual frameworks, this guide aims to catalyze further investigation into Epigriseofulvin, a promising candidate for novel drug discovery.
Introduction: The Griseofulvin Family and the Emergence of Epigriseofulvin
Griseofulvin, a mycotoxin produced by Penicillium griseofulvum, has been a cornerstone of antifungal therapy for decades.[2] Its primary mechanism of action involves the disruption of the mitotic spindle by interacting with tubulin, thereby inhibiting fungal cell division.[3] Beyond its fungistatic properties, Griseofulvin has demonstrated a spectrum of biological activities, including anti-inflammatory, antiviral, and antitumor effects.[4][5]
Epigriseofulvin is a natural product that can be isolated from Penicillium cultures and is a stereoisomer of Griseofulvin.[1] While the total synthesis of (±)-epi-griseofulvin has been reported, there is a notable scarcity of research into its specific biological activities and therapeutic applications.[6] This guide posits that the structural similarity between Epigriseofulvin and Griseofulvin warrants a thorough investigation into whether it shares or potentially exceeds the therapeutic efficacy of its well-studied epimer.
Putative Mechanism of Action: A Microtubule-Centric Hypothesis
The biological activities of Griseofulvin are intrinsically linked to its ability to interfere with microtubule dynamics.[3] It is hypothesized that Epigriseofulvin, as a stereoisomer, shares this fundamental mechanism. Microtubules are dynamic polymers of α- and β-tubulin that are crucial for various cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape.
Core Hypothesis: Epigriseofulvin disrupts microtubule function, leading to mitotic arrest and the induction of apoptosis in rapidly proliferating cells, such as fungal pathogens and cancer cells.
Diagrammatic Representation of the Hypothesized Mechanism:
Caption: Experimental workflow for evaluating the anticancer potential of Epigriseofulvin.
Detailed Experimental Protocols
Objective: To determine if Epigriseofulvin induces cell cycle arrest in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Epigriseofulvin (various concentrations)
-
Propidium Iodide (PI) staining solution [7]* RNase A
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Epigriseofulvin (and a vehicle control) for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours. [8]6. Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A. [9]8. Incubate in the dark for 30 minutes at room temperature. [8]9. Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. [10]
Objective: To evaluate the in vivo antitumor efficacy of Epigriseofulvin.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel
-
Epigriseofulvin formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells during their logarithmic growth phase. [11]2. Resuspend the cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice. [11]4. Allow tumors to reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer Epigriseofulvin (or vehicle control) according to a predetermined dosing schedule.
-
Measure tumor volume with calipers regularly.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Potential Therapeutic Application II: Mycology
While Griseofulvin is a well-established antifungal, the potential of Epigriseofulvin in this arena remains untapped. Modifications to the Griseofulvin structure have been shown to alter its antifungal potency, suggesting that stereochemistry could play a critical role in its efficacy. [12]
Rationale for Investigation
The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. Epigriseofulvin's structural similarity to Griseofulvin makes it a prime candidate for investigation against a broad range of pathogenic fungi.
Proposed Experimental Workflow
Caption: Experimental workflow for evaluating the antifungal potential of Epigriseofulvin.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of Epigriseofulvin that inhibits the visible growth of a fungus.
Materials:
-
Fungal strains (e.g., Trichophyton rubrum, Candida albicans)
-
Appropriate fungal growth medium (e.g., Sabouraud Dextrose Broth)
-
Epigriseofulvin
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
Procedure:
-
Prepare a stock solution of Epigriseofulvin in a suitable solvent.
-
Perform serial dilutions of Epigriseofulvin in the fungal growth medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum.
-
Add the fungal inoculum to each well.
-
Include positive (fungus with no drug) and negative (medium only) controls.
-
Incubate the plate at an appropriate temperature for 24-72 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density at 600 nm.
Potential Therapeutic Application III: Anti-Inflammatory
Griseofulvin has been shown to possess anti-inflammatory properties. [13]It can suppress carrageenan-induced edema, a common model for acute inflammation. [13]This suggests a potential role for Epigriseofulvin as an anti-inflammatory agent.
Rationale for Investigation
The anti-inflammatory effects of Griseofulvin may be linked to its interaction with microtubules in inflammatory cells, affecting processes like migration and cytokine release. Investigating Epigriseofulvin's anti-inflammatory potential could lead to new treatments for a variety of inflammatory conditions.
Proposed Experimental Workflow
Caption: Experimental workflow for evaluating the anti-inflammatory potential of Epigriseofulvin.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To assess the in vivo anti-inflammatory activity of Epigriseofulvin.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline) [14]* Epigriseofulvin formulation for oral or intraperitoneal administration
-
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer Epigriseofulvin (or vehicle control, and a positive control like indomethacin) to the animals. [15]3. After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. [14][15]4. Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. [15][16]5. Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects.
Table 1: Example Data Summary for Cell Viability Assay
| Concentration of Epigriseofulvin (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 1 | 95.3 | ± 4.8 |
| 10 | 72.1 | ± 6.1 |
| 50 | 45.8 | ± 5.5 |
| 100 | 20.4 | ± 3.9 |
Conclusion and Future Directions
Epigriseofulvin stands as a promising but understudied molecule. Its structural relationship to Griseofulvin provides a strong rationale for investigating its therapeutic potential in oncology, mycology, and inflammatory diseases. The experimental frameworks and protocols detailed in this guide offer a clear path for researchers to systematically evaluate the biological activities of Epigriseofulvin. Future research should focus on elucidating its precise mechanism of action, determining its pharmacokinetic and pharmacodynamic profiles, and exploring the synthesis of novel derivatives with enhanced efficacy and safety. The exploration of Epigriseofulvin could unlock new therapeutic options for a range of challenging diseases.
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A Technical Guide to the Stereoisomers of Griseofulvin: Unraveling the Structural Nuances of Epigriseofulvin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Griseofulvin, a cornerstone in the treatment of dermatophytic infections, possesses a complex stereochemistry that gives rise to several isomers, most notably epigriseofulvin. This technical guide provides an in-depth exploration of the structural distinctions between griseofulvin and its epimer, epigriseofulvin. By examining the absolute configurations at the chiral centers, this document clarifies the precise nature of their stereoisomeric relationship. Furthermore, it delves into the biosynthetic origins of these compounds, the analytical techniques used for their characterization, and the implications of their stereochemistry on biological activity. This guide serves as a critical resource for researchers engaged in the study of natural products, antifungal drug development, and stereoselective synthesis.
Introduction: The Stereochemical Complexity of Griseofulvin
Griseofulvin is a naturally occurring antifungal agent produced by several species of Penicillium, including P. griseofulvum.[1] Its unique spirocyclic structure, comprising a benzofuranone ring system linked to a cyclohexenone ring, features two key chiral centers that dictate its three-dimensional architecture and, consequently, its biological function. The clinically utilized form of griseofulvin possesses the (2S, 6'R) absolute configuration.[2] Epigriseofulvin is a stereoisomer of griseofulvin that has been identified as a co-occurring natural product in Penicillium cultures.[3] Understanding the precise structural variance between these two molecules is paramount for elucidating structure-activity relationships and for the rational design of novel antifungal agents.
The Core Structural Difference: A Tale of Two Chiral Centers
The fundamental structural difference between griseofulvin and its isomers lies in the spatial arrangement of substituents at the C2 and C6' chiral centers. Recent research has successfully isolated and characterized all four possible stereoisomers of the griseofulvin core structure: (2S, 6'S), (2R, 6'R), (2S, 6'R), and (2R, 6'S).[4]
-
Griseofulvin: The established absolute configuration of the clinically used antifungal is (2S, 6'R) .
-
Epigriseofulvin: While the term "epigriseofulvin" has been used in literature, it most commonly refers to the isomer with an inverted stereocenter at the C6' position, giving it the (2S, 6'S) configuration. However, the term can be ambiguous, and it is more precise to refer to the specific stereoisomers by their absolute configurations. The (2R, 6'R) isomer is the enantiomer of the (2S, 6'S) isomer, and the (2R, 6'S) isomer is the enantiomer of griseofulvin.
The inversion of the stereocenter at C6' from R to S in epigriseofulvin significantly alters the three-dimensional shape of the molecule, particularly the orientation of the methyl group on the cyclohexenone ring relative to the benzofuranone core.
Caption: Proposed biosynthetic divergence leading to Griseofulvin and Epigriseofulvin.
Analytical Characterization and Spectroscopic Distinction
The definitive characterization of griseofulvin and its stereoisomers relies on a combination of spectroscopic and chiroptical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the 1H and 13C NMR spectra of diastereomers like griseofulvin and epigriseofulvin are generally very similar, subtle differences in chemical shifts and coupling constants can be observed. [5]These differences arise from the distinct spatial environments of the nuclei due to the altered stereochemistry at C6'. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide crucial information about the through-space proximity of protons, helping to elucidate the relative stereochemistry.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of chiral molecules. [6]This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of each atom and the definitive assignment of the stereochemistry at all chiral centers.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. As enantiomers and diastereomers have different chiroptical properties, their CD spectra will be distinct. This technique is particularly useful for distinguishing between stereoisomers in solution and can be used to determine the enantiomeric purity of a sample.
Biological Activity: The Impact of Stereochemistry
The stereochemistry of a drug molecule is a critical determinant of its biological activity, as it governs the interaction with its molecular target. In the case of griseofulvin, its antifungal activity is attributed to its ability to disrupt the mitotic spindle by binding to tubulin.
While comprehensive, direct comparative studies on the antifungal activity of all four stereoisomers of griseofulvin are limited, preliminary research on synthetic analogs suggests that the stereochemistry at the C6' position is crucial for potent antifungal activity. Studies on (±)-dechloro-6'-epi-ethyl griseofulvin, which possesses the "epigriseofulvin configuration," have shown that alterations at this position can significantly impact its biological profile. [7]It is hypothesized that the (2S, 6'R) configuration of griseofulvin provides the optimal geometry for binding to its target protein. Any deviation from this specific three-dimensional arrangement, as seen in epigriseofulvin and other stereoisomers, is likely to result in reduced antifungal efficacy.
Table 1: Comparison of Griseofulvin and its Stereoisomers
| Feature | Griseofulvin | Epigriseofulvin | Other Stereoisomers |
| Absolute Configuration | (2S, 6'R) | (2S, 6'S) | (2R, 6'R), (2R, 6'S) |
| Natural Occurrence | Major metabolite in Penicillium spp. | Minor metabolite in Penicillium spp. | Potentially present in trace amounts |
| Antifungal Activity | High | Presumed to be lower | Presumed to be significantly lower |
| Key Structural Feature | C6' methyl group in R configuration | C6' methyl group in S configuration | Varied configurations at C2 and C6' |
Experimental Protocols
Protocol for Chiral Separation of Griseofulvin Stereoisomers by HPLC
Objective: To resolve and quantify the stereoisomers of griseofulvin from a mixture.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based chiral column)
-
Mobile phase: Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v), filtered and degassed
-
Griseofulvin standard and sample mixture dissolved in mobile phase
Methodology:
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 291 nm.
-
Inject a known concentration of the griseofulvin standard to determine its retention time.
-
Inject the sample mixture containing the stereoisomers.
-
Record the chromatogram and identify the peaks corresponding to each stereoisomer based on their retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
Conclusion
The structural distinction between griseofulvin and its primary natural epimer, epigriseofulvin, is centered on the stereochemistry at the C6' position. This seemingly subtle difference in the three-dimensional arrangement of atoms has profound implications for their biological activity. As the field of drug development increasingly focuses on stereochemically pure compounds, a thorough understanding of the structural nuances of natural products like griseofulvin is essential. This guide provides a foundational understanding for researchers to further explore the structure-activity relationships of griseofulvin stereoisomers, paving the way for the development of more effective and selective antifungal therapies.
References
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Chen, Y., et al. (2022). Griseofulvin enantiomers and bromine-containing griseofulvin derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1. Frontiers in Microbiology, 13, 969813. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441140, Griseofulvin. Retrieved January 24, 2026 from [Link].
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Read, R. J., & Oeffner, R. D. (2018). Optimised structure of griseofulvin from X-ray powder diffraction. Acta Crystallographica Section A: Foundations and Advances, 74(a2), e363. [Link]
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Rebacz, B., et al. (2007). Identification of griseofulvin as an inhibitor of centrosomal clustering in a phenotype-based screen. Cancer Research, 67(13), 6342-6350. [Link]
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García-García, E., et al. (2020). Elaborated regulation of griseofulvin biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence. Frontiers in Microbiology, 11, 1073. [Link]
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Nofiani, R., et al. (2021). Current Insights in Fungal Importance—A Comprehensive Review. Journal of Fungi, 7(12), 1081. [Link]
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Yamamura, S., et al. (2007). Crystallization kinetics of amorphous griseofulvin by pattern fitting procedure using X-ray diffraction data. Pharmaceutical Research, 24(6), 1146-1153. [Link]
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Li, G., et al. (2019). Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro, in Vivo, and 3D-QSAR Analysis. Journal of Agricultural and Food Chemistry, 67(22), 6238-6248. [Link]
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Petersen, A. B., & Nielsen, J. C. (2014). The Chemistry of Griseofulvin. Chemical Reviews, 114(23), 11514-11548. [Link]
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Taub, D., et al. (1962). The Total Synthesis of Griseofulvin. Journal of the American Chemical Society, 84(10), 2014-2015. [Link]
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Kamal, A., et al. (2015). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments, (99), e52822. [Link]
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Kametani, T., et al. (1982). Synthesis and Biological Activities of Griseofulvin Analogs. Heterocycles, 19(9), 1635-1640. [Link]
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Khurshid, S., et al. (2017). Comparison of Antifungal Activity of Extracts of Ten Plant Species and Griseofulvin Against Human Pathogenic Dermatophytes. Archives of Clinical Infectious Diseases, 12(4), e14283. [Link]
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Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of Epigriseofulvin
Introduction
Griseofulvin is a crucial antifungal medication used to treat a variety of dermatophytoses[1]. It is a mycotoxin produced by the mold Penicillium griseofulvum[2]. During its synthesis or under certain storage conditions, impurities and related substances, such as its diastereomer Epigriseofulvin, can form. The quantitative determination of Epigriseofulvin is critical for ensuring the purity, safety, and efficacy of Griseofulvin drug substances and products. Regulatory bodies mandate strict control over such impurities.
This application note presents a robust, sensitive, and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Epigriseofulvin. The method is designed for use in quality control laboratories and research settings, providing a reliable system for impurity profiling. The scientific rationale behind the selection of chromatographic parameters is discussed in detail to empower researchers to adapt or troubleshoot the method effectively. All validation procedures are based on the International Council for Harmonisation (ICH) guidelines[3][4][5].
Chromatographic Principle
The separation is based on the principles of reverse-phase chromatography. A nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase. Epigriseofulvin, being a moderately nonpolar molecule, partitions between the stationary and mobile phases[6]. The specific ratio of organic solvent (acetonitrile) to aqueous buffer in the mobile phase is optimized to achieve effective separation of Epigriseofulvin from Griseofulvin and other potential impurities. The retention and resolution are governed by the hydrophobic interactions between the analyte and the C18 stationary phase; subtle differences in the three-dimensional structure between Epigriseofulvin and Griseofulvin allow for their chromatographic separation even on an achiral column[7][8]. UV detection at 290 nm is employed, corresponding to a strong absorbance maximum for the molecular structure, ensuring high sensitivity[9].
Materials and Instrumentation
Reagents and Standards
-
Epigriseofulvin Reference Standard (purity ≥98%)
-
Griseofulvin Reference Standard
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade, ~99%)
-
Methanol (HPLC Grade)
-
Water (Deionized, 18.2 MΩ·cm resistivity)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or Nylon).
Detailed Experimental Protocols
Chromatographic Conditions
The selection of these parameters is based on established methods for Griseofulvin, optimized for the resolution of its epimer[9]. A C18 column provides the necessary hydrophobicity for retention, while the mobile phase composition ensures adequate elution and separation. Formic acid is used to control the pH, which improves peak shape and reproducibility.
| Parameter | Condition |
| Column | Discovery C18 (250 mm × 4.6 mm, 5 µm particle size), or equivalent |
| Mobile Phase | Acetonitrile : Water (containing 0.1% Formic Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 290 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
Rationale: Accurate preparation of standard solutions is fundamental to the quantification. A diluent similar to the mobile phase is chosen to ensure peak shape is not compromised by solvent effects.
-
Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (Epigriseofulvin):
-
Accurately weigh approximately 10 mg of Epigriseofulvin reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of at least five concentrations by serially diluting the Standard Stock Solution with the diluent.
-
A suggested range for impurity quantification is 0.1 µg/mL to 5.0 µg/mL.
-
Sample Preparation (for Drug Product - Tablets)
Rationale: The goal of sample preparation is the efficient and complete extraction of the analyte from the sample matrix while removing interfering components[10][11]. Sonication aids in the dissolution of the tablet, and filtration removes insoluble excipients that could damage the HPLC column[12].
-
Weigh and finely powder not fewer than 20 tablets to create a homogenous composite.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Griseofulvin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent.
-
Sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well. This yields a nominal Griseofulvin concentration of 1000 µg/mL.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
This method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[3]. The validation process establishes, through documented evidence, that the analytical procedure possesses a high degree of reliability and accuracy.
System Suitability
Causality: System suitability tests are performed before any sample analysis to verify that the chromatographic system is performing adequately. Parameters like theoretical plates, tailing factor, and reproducibility ensure that the system can generate accurate and precise results.
-
Procedure: Inject the working standard solution (e.g., 1.0 µg/mL) six times.
-
Acceptance Criteria:
Parameter Acceptance Limit Tailing Factor (Asymmetry) ≤ 2.0 Theoretical Plates (N) > 2000 % RSD of Peak Areas ≤ 2.0% | % RSD of Retention Times | ≤ 1.0% |
Specificity
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[13].
-
Procedure:
-
Inject the diluent (blank) to check for interfering peaks at the retention time of Epigriseofulvin.
-
Inject a solution of Griseofulvin to confirm resolution between the main component and Epigriseofulvin.
-
Inject a spiked sample solution (placebo spiked with Epigriseofulvin) to ensure no interference from excipients.
-
-
Acceptance Criteria: The blank should show no significant peaks at the retention time of Epigriseofulvin. The resolution between the Griseofulvin peak and the Epigriseofulvin peak must be ≥ 2.0.
Linearity
Causality: Linearity establishes that the detector response is directly proportional to the analyte concentration over a specified range. This is essential for accurate quantification.
-
Procedure: Prepare and inject a series of at least five concentrations of Epigriseofulvin (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy (Recovery)
Causality: Accuracy assesses the closeness of the experimental value to the true value. It is determined by spiking a sample matrix (placebo) with known amounts of the analyte at different levels.
-
Procedure: Prepare samples in triplicate by spiking a placebo blend with Epigriseofulvin at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration, such as 0.5, 1.0, and 1.5 µg/mL).
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level[3].
Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six replicate preparations of a sample spiked with Epigriseofulvin at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The % RSD of the results should be ≤ 5.0%.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The % RSD of the combined results from both days should be ≤ 5.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[14].
-
Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations of Epigriseofulvin.
-
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10.0%.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of Epigriseofulvin.
Factors Affecting Chromatographic Separation
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of chromatographic separation in LC/MS/MS quantitation of drugs in biological fluids: detection, characterization, and synthesis of a previously unknown low-level nitrone metabolite of a substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fishersci.pt [fishersci.pt]
- 12. nacalai.com [nacalai.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. archives.ijper.org [archives.ijper.org]
Application Note: A Strategic Approach to the LC-MS/MS Analysis of Epigriseofulvin in Complex Mixtures
For: Researchers, scientists, and drug development professionals engaged in the analysis of fungal secondary metabolites.
Preamble: The Analytical Challenge of Epigriseofulvin
Epigriseofulvin, an epimer of the well-known antifungal agent Griseofulvin, presents a unique analytical challenge. As a fungal secondary metabolite, its presence in complex matrices such as fermentation broths, soil extracts, or biological samples necessitates a highly selective and sensitive analytical methodology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for such demanding applications, offering unparalleled specificity and quantification capabilities.[1]
This document provides a comprehensive guide to developing a robust LC-MS/MS method for the analysis of Epigriseofulvin. In the absence of extensive literature dedicated specifically to Epigriseofulvin, we will leverage the wealth of information available for its diastereomer, Griseofulvin, to establish a scientifically sound starting point for method development and validation. This application note is structured to guide the researcher through the logical progression of method development, from initial analyte characterization to final protocol validation, ensuring a self-validating and scientifically rigorous approach.
Foundational Principles: Understanding the Analyte and the Matrix
A successful analytical method is built upon a thorough understanding of the target analyte and the sample matrix. Epigriseofulvin and Griseofulvin are stereoisomers, identical in mass and elemental composition, differing only in the spatial arrangement at a single chiral center. This isomeric relationship is the crux of the analytical challenge, as mass spectrometry alone cannot differentiate between them. Therefore, chromatographic separation is paramount.
Complex matrices, such as soil or fermentation media, are rife with compounds that can interfere with the analysis, leading to a phenomenon known as the "matrix effect."[2] These co-eluting compounds can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[2] A robust sample preparation protocol is therefore essential to mitigate these effects.
Workflow for Method Development
The development of a reliable LC-MS/MS method for Epigriseofulvin can be systematically approached through the following stages:
Caption: A logical workflow for the development of an LC-MS/MS method for Epigriseofulvin.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical standards of Epigriseofulvin and Griseofulvin (if available).
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Extraction Solvents: Ethyl acetate, chloroform (for Liquid-Liquid Extraction).[3][4]
-
SPE Cartridges: C18 or other suitable reversed-phase cartridges.[5][6]
Protocol 1: Mass Spectrometry Parameter Optimization
Objective: To determine the optimal precursor and product ions for Epigriseofulvin for Multiple Reaction Monitoring (MRM) analysis.
Rationale: The selection of specific and intense precursor-to-product ion transitions is fundamental to the sensitivity and selectivity of the MRM assay.[7] As Epigriseofulvin and Griseofulvin are epimers, they are expected to have the same precursor ion (the protonated molecule, [M+H]+) and a very similar fragmentation pattern.
Procedure:
-
Standard Preparation: Prepare a 1 µg/mL solution of Epigriseofulvin standard in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Full Scan (Q1 Scan): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]+. For Griseofulvin, this is m/z 353.1.
-
Product Ion Scan: Set the mass spectrometer to product ion scan mode, selecting the identified [M+H]+ as the precursor ion. Fragment the precursor ion using a range of collision energies (e.g., 10-40 eV).
-
MRM Transition Selection: Identify the most intense and stable product ions. For Griseofulvin, common product ions are observed, and it is anticipated that Epigriseofulvin will yield similar fragments. Select at least two product ions for the MRM method – one for quantification (quantifier) and one for confirmation (qualifier).[7]
Anticipated MRM Transitions for Epigriseofulvin (based on Griseofulvin):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Epigriseofulvin | 353.1 | To be determined | To be determined |
| Griseofulvin | 353.1 | 251.1 | 185.1 |
Note: The optimal collision energy for each transition must be experimentally determined.
Protocol 2: Chromatographic Separation of Epimers
Objective: To achieve baseline separation of Epigriseofulvin and Griseofulvin.
Rationale: Due to their isomeric nature, chromatographic separation is essential for the unambiguous identification and quantification of Epigriseofulvin. Chiral stationary phases or highly efficient reversed-phase columns are typically required for the separation of epimers.
Procedure:
-
Column Selection:
-
Primary Recommendation: A C18 column with a particle size of ≤ 5 µm (e.g., 250 mm x 4.6 mm) is a good starting point based on methods for Griseofulvin.[8]
-
Alternative for Enhanced Separation: Consider a chiral stationary phase if co-elution is observed.
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A shallow gradient will likely be necessary to resolve the epimers.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C can be used as initial conditions.[8]
-
Injection Volume: 10 µL.
Example Gradient Program (to be optimized):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 40 | 60 |
| 17.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 80 | 20 |
| 25.0 | 80 | 20 |
Protocol 3: Extraction of Epigriseofulvin from a Fungal Fermentation Broth
Objective: To efficiently extract Epigriseofulvin from a liquid culture medium while minimizing matrix components.
Rationale: A clean sample extract is crucial for minimizing matrix effects and ensuring the longevity of the LC-MS system. Liquid-liquid extraction (LLE) is a common and effective method for isolating moderately polar compounds like Epigriseofulvin from aqueous matrices.
Caption: A typical Liquid-Liquid Extraction (LLE) workflow for Epigriseofulvin.
Procedure:
-
Sample Collection: Collect a known volume (e.g., 10 mL) of the fermentation broth.
-
Cell Removal: Centrifuge the broth at 4000 rpm for 10 minutes to pellet the fungal mycelia.
-
Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.
-
Mixing: Shake the funnel vigorously for 2 minutes, ensuring proper venting.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the extracted Epigriseofulvin.
-
Collection: Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Drying and Reconstitution: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
Method Validation: Ensuring Trustworthiness and Reliability
A fully developed method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).
Key Validation Parameters:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of Epigriseofulvin in blank matrix samples.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing spiked matrix samples at different concentration levels (e.g., low, medium, and high QC samples).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).
Data Presentation
Table 1: Anticipated LC-MS/MS Parameters for Epigriseofulvin Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase, ≤ 5 µm | Proven effectiveness for the separation of Griseofulvin and related compounds.[6][8] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Promotes good peak shape and ionization efficiency in positive ion mode.[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is well-suited for moderately polar compounds and positive mode provides good sensitivity for Griseofulvin. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification in complex matrices.[6] |
| Precursor Ion | [M+H]+ (Expected m/z 353.1) | Based on the molecular weight of Epigriseofulvin. |
| Product Ions | To be determined experimentally | Selection of the most intense and specific fragment ions is crucial for method performance. |
Conclusion and Future Perspectives
This application note provides a strategic and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the analysis of Epigriseofulvin in complex mixtures. By leveraging the extensive knowledge base for its epimer, Griseofulvin, researchers can significantly streamline the method development process. The key to success lies in the meticulous optimization of the chromatographic separation to resolve the epimers and a thorough validation of the method to ensure data of the highest quality and reliability. As research into fungal metabolomics continues to expand, the development of such specific and sensitive analytical methods will be indispensable.
References
- Muralidharan, S., Venugopal, V., & Kumar, J. (2015). Bioanalytical Method Development and Validation of Griseofulvin Nanoparticles using RP-HPLC. Journal of Young Pharmacists, 7(4), 384-398.
- Bashir, K. (n.d.).
- Mistri, H. N., Jangid, A. G., & Shrivastav, P. S. (2007). Electrospray ionization LC-MS/MS validated method to quantify griseofulvin in human plasma and its application to bioequivalence study.
- Mishra, P., Pathak, S., & Agarwal, G. P. (2016). Development and validation of stability indicating assay for griseofulvin by RP-HPLC in tablet dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 8(3), 131-134.
- Sherman, J., et al. (2010). Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. Analytical chemistry, 82(10), 4099-4106.
- Petersen, A. B., Hansen, F. T., & Larsen, T. O. (2015). The Chemistry of Griseofulvin. Molecules, 20(12), 21956-21972.
- Waters Corporation. (n.d.). Fast and Effective Optimization of MRM Methods for LC-MS/MS Analysis of Peptides.
- Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical biochemistry, 211(2), 279-287.
- Kruve, A., & Herodes, K. (2007). High-performance liquid chromatographic analysis of griseofulvin in drug substance and solid dosage forms: separation of impurities and metabolites.
- SCIEX. (2022, April 30). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS [Video]. YouTube.
- Google Patents. (1971). Production of griseofulvin.
- Portu, J., et al. (2016). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). Molecules, 21(11), 1466.
- Suneetha, A., & Rao, A. S. (2018). METHOD DEVELOPMENT AND VALIDATION OF GRISEOFULVIN IN ITS BULK AND PHARMACEUTICAL DOSAGE FORM BY USING UV- VISIBLE SPECTROSCOPY. International Journal of Creative Research Thoughts, 6(2), 1230-1234.
- De Vrieze, M., et al. (2017). Development and validation of a reversed phase liquid chromatographic method for analysis of griseofulvin and impurities. Journal of pharmaceutical and biomedical analysis, 145, 543-549.
- Cole, R. J., & Kirksey, J. W. (1973). Detection of Griseofulvin and Dechlorogriseofulvin by Thin-Layer Chromatography and Gas-Liquid Chromatography. Applied microbiology, 25(3), 465-468.
- Zhou, Y., et al. (2023). LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysantha. Phytochemistry, 215, 113840.
- Schilling, B., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 22(8), 1481-1486.
- Mehta, S. A., Trivedi, K., & Patel, M. B. (2015). Development and Validation of Stability Indicating Analytical Method for Estimation of Griseofulvin in Tablet Dosage Form. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(4), 399-403.
- Petersen, A. B., Hansen, F. T., & Larsen, T. O. (2015). The Chemistry of Griseofulvin. Molecules, 20(12), 21956-21972.
- SNS Courseware. (n.d.). Production of Griseofulvin.
- Wang, Y., & Li, L. (2008). Exploring the precursor ion exclusion feature of liquid chromatography-electrospray ionization quadrupole time-of-flight mass spectrometry for improving protein identification in shotgun proteome analysis. Analytical chemistry, 80(10), 3646-3657.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
- Al-Obaidi, H., & Buckton, G. (2009). Evaluation of Griseofulvin Binary and Ternary Solid Dispersions with HPMCAS. AAPS PharmSciTech, 10(4), 1172-1177.
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
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Standard Operating Procedure for the Handling and Storage of Epigriseofulvin
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding Epigriseofulvin and its Relation to Griseofulvin
Epigriseofulvin (CAS No. 469-49-8) is a diastereomer of Griseofulvin (CAS No. 126-07-8), a well-characterized antifungal agent.[1][2] Diastereomers are stereoisomers that are not mirror images of each other and can have different physical properties and biological activities.[3][4][5] Due to the limited availability of specific safety and handling data for Epigriseofulvin, this guide is developed based on the established properties and hazard profile of Griseofulvin, assuming a high degree of similarity due to their structural relationship. This document provides a comprehensive standard operating procedure (SOP) for the safe handling, storage, and preliminary experimental use of Epigriseofulvin.
Material Properties and Characterization
| Property | Value | Source |
| Chemical Name | (1'R,6'R)-7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[7]ene]-3,4'-dione | PubChem |
| CAS Number | 469-49-8 | Axios Research[7] |
| Molecular Formula | C₁₇H₁₇ClO₆ | Axios Research[7] |
| Molecular Weight | 352.77 g/mol | Axios Research[7] |
| Appearance | White to pale cream-colored crystalline powder (inferred from Griseofulvin) | PubChem[6] |
| Melting Point | 220 °C (for Griseofulvin) | Carl ROTH[7] |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Griseofulvin is also soluble in tetrachloroethane, acetone, and chloroform, and slightly soluble in methanol and ethanol.[6][8][9][10] | ResearchGate, PubChem, Journal of Young Pharmacists |
Safety, Handling, and Hazard Communication
2.1. Hazard Identification and Classification
Based on the Safety Data Sheet (SDS) for Griseofulvin, Epigriseofulvin should be handled as a hazardous substance with the following potential classifications:
-
Skin Sensitization: May cause an allergic skin reaction.[7][11]
-
Reproductive Toxicity: May damage fertility or the unborn child.[7][12]
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling Epigriseofulvin:
-
Gloves: Nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
2.3. Engineering Controls
-
Fume Hood: All weighing and handling of powdered Epigriseofulvin must be performed in a certified chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated.
2.4. Handling Procedures
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
Use a spatula for transferring the powder. Avoid creating dust.
-
All contaminated surfaces should be cleaned promptly with an appropriate solvent (e.g., 70% ethanol) and disposed of as hazardous waste.
-
Wash hands thoroughly after handling.
2.5. Spills and Waste Disposal
-
Spills: In case of a spill, cordon off the area. For small spills, gently cover with an absorbent material, and then carefully scoop the material into a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site with a suitable solvent.
-
Waste Disposal: All waste materials contaminated with Epigriseofulvin, including gloves, wipes, and containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Storage and Stability
Proper storage is critical to maintain the integrity of Epigriseofulvin.
-
Temperature: Store in a tightly sealed container at -20°C for long-term storage.
-
Light: Protect from light.
-
Inert Atmosphere: For long-term stability, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Hygroscopic Nature: The compound may be hygroscopic. Store in a desiccator to prevent moisture absorption.
Experimental Protocols
4.1. Preparation of Stock Solutions
Due to its poor water solubility, Epigriseofulvin requires an organic solvent for the preparation of stock solutions.[13][14]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing: Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Weighing: In a chemical fume hood, carefully weigh approximately 3.53 mg of Epigriseofulvin into the tared tube. Record the exact weight.
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, for 3.53 mg of Epigriseofulvin, add 1 mL of DMSO.
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Caption: Workflow for preparing an Epigriseofulvin stock solution.
4.2. In Vitro Cell-Based Assay: Cytotoxicity Assessment
The mechanism of action of Griseofulvin involves the disruption of microtubules, leading to mitotic arrest.[15][16][17][18] A primary in vitro assay for a new compound with this expected mechanism is to assess its cytotoxic or anti-proliferative effects on a cancer cell line.[19][20]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the Epigriseofulvin stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Epigriseofulvin. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
4.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity and stability of chemical compounds.[21][22][23][24] The following is a general reverse-phase HPLC method that can be adapted for Epigriseofulvin.
Protocol: Purity Analysis by RP-HPLC
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a standard solution of Epigriseofulvin in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare a sample solution of the Epigriseofulvin to be tested at the same concentration as the standard.
-
HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 291 nm (based on Griseofulvin's absorbance maximum).[6]
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Determine the retention time of Epigriseofulvin from the standard chromatogram. In the sample chromatogram, the area of the main peak relative to the total area of all peaks gives the purity of the sample.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 441140, Griseofulvin. Retrieved from [Link].
-
Axios Research (n.d.). Epigriseofulvin - CAS - 469-49-8. Retrieved from [Link].
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Study on the solubility of griseofulvin in solvents. (2025). ResearchGate. Retrieved from [Link].
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Lec7 - Diastereomers. (2021, February 21). YouTube. Retrieved from [Link].
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General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (2025). Retrieved from [Link].
- Panda, D., Rathinasamy, K., & Wilson, L. (2005). Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer. Proceedings of the National Academy of Sciences, 102(28), 9878–9883.
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SOP for Handling of Reference Standards. (n.d.). PharmaJia. Retrieved from [Link].
- High-performance liquid chromatographic analysis of griseofulvin in drug substance and solid dosage forms: separation of impurities and metabolites. (1981). Journal of Pharmaceutical Sciences, 70(2), 183-186.
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Management of Reference Substances. (n.d.). GMP SOP. Retrieved from [Link].
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Biological Activity of an Epilobium angustifolium L. (Fireweed) Infusion after In Vitro Digestion. (2025). ResearchGate. Retrieved from [Link].
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Preparing Solutions. (2025). Chemistry LibreTexts. Retrieved from [Link].
- Griseofulvin Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis. (2023). International Journal of Molecular Sciences, 24(10), 8692.
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Development and validation of a reversed phase liquid chromatographic method for analysis of griseofulvin and impurities. (2025). ResearchGate. Retrieved from [Link].
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Stereoisomers: Diastereomers. (n.d.). MedLife Mastery. Retrieved from [Link].
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Diastereomers. (2023). Chemistry LibreTexts. Retrieved from [Link].
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Measurement and Correlation of Griseofulvin Solubility in Different Solvents at Temperatures from (281.95 to 357.60) K. (2025). ResearchGate. Retrieved from [Link].
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What is the mechanism of Griseofulvin? (2024). Patsnap Synapse. Retrieved from [Link].
- Biological Activity of an Epilobium angustifolium L. (Fireweed) Infusion after In Vitro Digestion. (2022). Molecules, 27(19), 6613.
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General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved from [Link].
- Bioanalytical Method Development and Validation of Griseofulvin Nanoparticles using RP-HPLC. (2014). Journal of Young Pharmacists, 6(2), 37-43.
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Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube. Retrieved from [Link].
- Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies. (2012). Journal of Bioequivalence & Bioavailability, 4(5), 078–083.
-
Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine. (2025). ResearchGate. Retrieved from [Link].
-
Stereochemistry 2: Diastereomers, Meso Compounds & Fischer Projections (Full Lesson) | Sketchy MCAT. (2023, December 11). YouTube. Retrieved from [Link].
- Antimicrobial Activity of Artemisia dracunculus Oil-Loaded Agarose/Poly(Vinyl Alcohol)
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SOP for Receiving, Storage and usage of reference standard/primary/analytical standards. (2024). Retrieved from [Link].
-
Enantiomers, Diastereomers, Identical or Constitutional Isomers. (n.d.). Chemistry Steps. Retrieved from [Link].
-
RP-HPLC Method Development and Validation for Simultaneous Estimation of Cetirizine Hydrochloride and Griseofulvin Pharmaceutic. (n.d.). IJSDR. Retrieved from [Link].
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics, 14(7), 1365.
-
Griseofulvin Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis. (2023). PubMed. Retrieved from [Link].
-
How Do You Prepare Reference Standards and Solutions? (2015). Spectroscopy Online. Retrieved from [Link].
-
Dissolution Method Development for Poorly Soluble Compounds. (2001). Dissolution Technologies. Retrieved from [Link].
-
GRIS-PEG (GRISEOFULVIN ULTRAMICROSIZE) TABLETS, USP 125 MG. (n.d.). accessdata.fda.gov. Retrieved from [Link].
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In Vitro Antifungal Susceptibility Testing of Epigriseofulvin Against Dermatophytes
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a detailed guide for determining the in vitro antifungal activity of Epigriseofulvin, a stereoisomer of Griseofulvin, against dermatophytic fungi. The protocols outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy. As a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the underlying scientific principles, quality control measures, and data interpretation. The primary methodology detailed is the broth microdilution assay, the reference standard for susceptibility testing of filamentous fungi, which yields the Minimum Inhibitory Concentration (MIC) — a critical parameter in the evaluation of novel antifungal agents and for monitoring the emergence of resistance.
Scientific Background
Epigriseofulvin: Mechanism of Action
Epigriseofulvin is an epimer of Griseofulvin, a well-established antifungal agent produced by the mold Penicillium griseofulvum.[1] Its mechanism of action is fungistatic and highly specific to fungi that utilize tubulin for microtubule assembly during mitosis. Epigriseofulvin enters the fungal cell and is believed to bind directly to tubulin proteins. This interaction disrupts the formation of the mitotic spindle, a microtubule-based structure essential for the segregation of chromosomes during cell division.[1] The inability to form a functional mitotic spindle leads to metaphase arrest and the ultimate cessation of fungal cell proliferation. This targeted action on a fundamental cellular process makes it a potent inhibitor of actively growing fungi, particularly dermatophytes that concentrate the drug in keratinized tissues.[1]
Caption: Mechanism of Epigriseofulvin fungistatic activity.
Spectrum of Activity
The primary therapeutic application of Griseofulvin and its isomers is in the treatment of dermatophytosis, commonly known as ringworm or tinea.[2] The causative agents of these superficial infections belong to three main genera: Trichophyton, Microsporum, and Epidermophyton. In vitro studies have consistently demonstrated the activity of Griseofulvin against a wide range of dermatophyte species, including Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis.[3][4] Therefore, susceptibility testing of Epigriseofulvin should be prioritized against a panel of clinically relevant isolates from these genera.
Principles of Antifungal Susceptibility Testing (AFST)
AFST is a critical tool in clinical microbiology and drug development. It provides a quantitative measure of a drug's in vitro activity, most commonly expressed as the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5] This value is essential for:
-
Drug Discovery: Evaluating the potency of new or modified antifungal compounds.
-
Surveillance: Monitoring trends in antifungal resistance within a population.
-
Clinical Guidance: Aiding clinicians in selecting the most effective therapeutic agent for a patient, although clinical breakpoints for dermatophytes are not yet well-established.[6]
The reference method for testing filamentous fungi, including dermatophytes, is the broth microdilution assay, as standardized by the CLSI M38 document.[7][8]
Materials and Reagents
-
Antifungal Agent: Epigriseofulvin powder (analytical grade)
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Fungal Isolates: Clinically relevant dermatophyte isolates (e.g., Trichophyton rubrum, T. mentagrophytes)
-
Quality Control (QC) Strains: T. mentagrophytes ATCC MYA-4439 (or other CLSI-recommended strain)
-
Growth Medium (Solid): Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Broth Medium (Liquid): RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[9]
-
Equipment & Consumables:
-
Sterile, 96-well flat-bottom microdilution plates
-
Adhesive, gas-permeable plate sealers
-
Spectrophotometer (530 nm wavelength)
-
Hemocytometer or automated cell counter
-
Sterile serological pipettes and multichannel pipettors
-
Sterile 1.5 mL microcentrifuge tubes and 15 mL conical tubes
-
Vortex mixer
-
Incubator (set to 28-30°C)
-
Biological safety cabinet (Class II)
-
Sterile distilled water
-
Sterile saline (0.85%)
-
Protocol: Broth Microdilution Method (Reference: CLSI M38)
This protocol is designed to determine the MIC of Epigriseofulvin against dermatophytes. It requires careful attention to detail, particularly in the preparation of the fungal inoculum, which is the most significant source of variability.
Preparation of Epigriseofulvin Stock Solution
Causality: A high-concentration, sterile stock solution in a solvent like DMSO is necessary for creating accurate serial dilutions. DMSO is used for its ability to dissolve hydrophobic compounds like Epigriseofulvin. The concentration must be at least 10 times the highest concentration to be tested to ensure the final DMSO concentration in the assay does not exceed levels that could affect fungal growth.
-
Calculate: Accurately weigh the Epigriseofulvin powder and dissolve it in 100% DMSO to create a stock concentration of 1280 µg/mL (or a concentration at least 10x the highest desired test concentration).
-
Dissolve: Vortex vigorously until the powder is completely dissolved. Gentle warming may be required.
-
Sterilize: While the stock is typically assumed sterile in DMSO, it can be filter-sterilized through a 0.22 µm syringe filter if necessary, though this may lead to loss of compound.
-
Store: Aliquot the stock solution into sterile microcentrifuge tubes and store at -70°C until use. Avoid repeated freeze-thaw cycles.
Fungal Inoculum Preparation
Causality: A standardized inoculum density is critical for reproducible MIC results. Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum may result in insufficient growth. The goal is to create a suspension of conidia and/or hyphal fragments.
-
Culture: Grow the dermatophyte isolate on a PDA or SDA plate at 28-30°C for 7-10 days, or until sufficient sporulation is observed.
-
Harvest: Gently flood the surface of the agar plate with approximately 5 mL of sterile 0.85% saline. Scrape the surface with a sterile loop or cell scraper to dislodge the fungal elements.
-
Filter (Optional but Recommended): Transfer the resulting suspension to a sterile tube. Allow heavy particles to settle for 5-10 minutes. To create a more homogenous suspension of conidia, the supernatant can be filtered through a sterile gauze pad to remove large hyphal mats.
-
Wash: Centrifuge the suspension at a low speed, discard the supernatant, and resuspend the pellet in fresh sterile saline. This step helps remove metabolic byproducts from the agar.
-
Adjust Density:
-
Perform a preliminary 1:10 dilution of the suspension in sterile saline.
-
Vortex the diluted suspension for 15-20 seconds.
-
Using a spectrophotometer, measure the optical density (OD) or percent transmittance (%T) at a wavelength of 530 nm. Adjust the suspension with sterile saline to match a 0.5 McFarland standard (typically corresponds to 80-82%T).[9]
-
Self-Validation: Confirm the final concentration using a hemocytometer. The target is a stock suspension of approximately 1-5 x 10⁶ CFU/mL.
-
-
Final Dilution: Create the final working inoculum by diluting the adjusted stock suspension in RPMI-1640 broth to achieve a concentration that will result in a final well concentration of 0.4-5 x 10⁴ CFU/mL after inoculation. This usually requires a 1:50 dilution of the stock suspension in broth.
Preparation of Microdilution Plates
-
Dispense Broth: Add 100 µL of RPMI-1640 broth to wells 2 through 12 of a 96-well microplate. Well 11 will serve as the sterility control (no drug, no fungi), and well 12 will be the growth control (no drug, with fungi).
-
Add Drug: Add 200 µL of the working Epigriseofulvin solution (prepared by diluting the stock in RPMI to twice the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. This will leave wells 1-10 with 100 µL of drug at decreasing concentrations and wells 11 and 12 with 100 µL of drug-free broth.
Inoculation and Incubation
-
Inoculate: Add 100 µL of the final working inoculum (from step 3.2.6) to wells 1 through 10 and to the growth control well (well 12). Do not add inoculum to the sterility control well (well 11).
-
Final Concentrations: This brings the final volume in wells 1-10 and 12 to 200 µL. The drug concentrations are now half of what they were before inoculation, and the final inoculum density is within the target range (0.4-5 x 10⁴ CFU/mL).
-
Seal and Incubate: Seal the plate with a breathable adhesive sealer. Incubate at 28-30°C for 4-7 days.[6] The incubation time must be sufficient for the growth control well to show robust, turbid growth.
Reading and Interpreting Results
-
Visual Inspection: Before reading the results, check the control wells. The sterility control (well 11) should be clear, and the growth control (well 12) should show adequate fungal growth (a visible pellet or turbidity). If controls are not valid, the test must be repeated.
-
MIC Determination: Using a reading mirror or by holding the plate up to a light source, visually compare the growth in each drug-containing well (1-10) to the growth in the drug-free control well (12).
-
Endpoint: The MIC is the lowest concentration of Epigriseofulvin that causes a significant inhibition of growth (typically ≥80% reduction) compared to the growth control.[6]
Workflow Diagram: Broth Microdilution Assay
Caption: High-level workflow for the broth microdilution assay.
Quality Control (QC)
Trustworthiness: A self-validating protocol requires robust quality control. Running a reference strain with a known MIC range alongside test isolates ensures that the assay was performed correctly and that all reagents, media, and conditions are within acceptable parameters.
| QC Strain | Antifungal Agent | Published MIC Range (µg/mL) |
| Trichophyton mentagrophytes | Griseofulvin | 0.06 - 1.0 |
| ATCC MYA-4439 or equivalent | ||
| (Note: Published ranges for Epigriseofulvin are not established. Griseofulvin ranges are provided as a proxy and for method validation. Laboratories should establish their own internal QC ranges for Epigriseofulvin.) |
The MIC value obtained for the QC strain must fall within the established acceptable range. If it does not, the results for the test isolates are considered invalid, and troubleshooting is required.
Data Analysis and Presentation
For studies involving multiple isolates, it is useful to calculate epidemiological cutoff values such as the MIC₅₀ and MIC₉₀.
-
MIC₅₀: The MIC value at which 50% of the tested isolates are inhibited.
-
MIC₉₀: The MIC value at which 90% of the tested isolates are inhibited.
Results should be presented in a clear, tabular format.
| Isolate ID | Species | Epigriseofulvin MIC (µg/mL) |
| F-001 | T. rubrum | 0.25 |
| F-002 | T. rubrum | 0.5 |
| F-003 | T. mentagrophytes | 0.125 |
| ... | ... | ... |
| QC-Strain | T. mentagrophytes | 0.25 |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in control well | Inoculum viability issue; Improper incubation temperature; Inactive growth medium. | Confirm viability of the isolate by subculturing. Verify incubator settings and media preparation protocols. |
| Growth in sterility well | Contamination of broth, plate, or pipette tips. | Use strict aseptic technique. Re-test with new, sterile reagents and consumables. |
| MIC for QC strain is out of range | Incorrect inoculum density; Drug dilution error; Expired reagents. | Re-quantify inoculum carefully. Prepare fresh drug dilutions. Check expiration dates on all reagents. |
| Skipped wells (growth at high drug concentrations, no growth at lower ones) | Splashing during inoculation; Contamination; Drug precipitation. | Ensure careful pipetting. Check for insolubility of Epigriseofulvin at high concentrations; if seen, prepare a lower starting stock. |
References
- Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Espinel-Ingroff, A., & Johnson, E. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Ciurea, C. N., et al. (2023).
- Poh, B. K., & Ng, S. K. (2000).
- Koc, A. N., et al. (2023). In vitro antifungal susceptibility of the dermatophytes: a single center study from Eastern Black Sea Region of Turkey. European Review for Medical and Pharmacological Sciences.
- Rezvani, S., et al. (2021). Antifungal drug susceptibility in different strains of dermatophytes by disk diffusion assay.
- Fernández-Torres, B., et al. (2001). In vitro evaluation of voriconazole against clinical isolates of yeasts, moulds and dermatophytes in comparison with itraconazole, ketoconazole, amphotericin B and griseofulvin. PubMed.
- Singh, S., et al. (2018). Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441140, Griseofulvin. PubChem.
- Garg, J., et al. (2007). In Vitro Antifungal Susceptibility Of Griseofulvin, Fluconazole, Itraconazole And Terbinafine Against Clinical Isolates Of Trichophyton Rubrum And Trichophyton Mentagrophytes.
- Das, S., et al. (2018). Antifungal Susceptibility Testing of Dermatophytes. Scholars Journal of Applied Medical Sciences.
- Arendrup, M. C., & Jørgensen, K. M. (2022). A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It's Correlation with Previous Exposure and Clinical Responses. MDPI.
- Dogra, Y., et al. (2017). Molecular Identification and Antifungal Susceptibility Patterns of Clinical Dermatophytes Following CLSI and EUCAST Guidelines.
- Khan, S., et al. (2022). Evaluation of Antifungal Susceptibility Testing Methods for Dermatophytes. International Journal of Dental and Medical Sciences Research.
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Application of Epigriseofulvin in Microtubule Polymerization Assays: An In-Depth Technical Guide
Foundational Principles: Epigriseofulvin and the Microtubule Cytoskeleton
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize)—a property known as dynamic instability—is critical for essential cellular processes, including cell division, intracellular transport, and maintenance of cell morphology.[1] This dynamism makes microtubules a prime target for therapeutic agents, particularly in oncology.
Griseofulvin is an antifungal drug that has garnered significant interest for its antimitotic and anticancer properties.[2][3] It functions by disrupting microtubule function, not by causing mass depolymerization like colchicine, but by a more subtle mechanism.[4] Research indicates that at physiologically relevant concentrations, griseofulvin kinetically suppresses the dynamic instability of microtubules.[2][3] It dampens the rates of both growth and shrinkage of the microtubule ends, effectively freezing them in a static state and thereby arresting mitosis.[2][4]
Epigriseofulvin is the C4' epimer of griseofulvin. As stereoisomers often exhibit similar, if not quantitatively identical, biological activities, it is scientifically posited that epigriseofulvin interacts with microtubules in a manner analogous to griseofulvin. While the bulk of existing literature focuses on griseofulvin, the principles and protocols outlined herein are designed for the direct investigation of epigriseofulvin's effects on tubulin polymerization in vitro.
The precise binding site of griseofulvin on tubulin has been a subject of investigation, with some computational and experimental evidence suggesting it binds to β-tubulin at or near the paclitaxel-binding site, thereby stabilizing the polymer.[2][5] Other studies, particularly in plant cells, have suggested an indirect effect via microtubule-associated proteins (MAPs).[6] The in vitro assay described in this guide, which uses highly purified tubulin, is specifically designed to elucidate the direct interaction of a compound with tubulin dimers, independent of MAPs.
This guide provides a comprehensive protocol for a fluorescence-based microtubule polymerization assay, a robust and sensitive method for quantifying the effects of compounds like epigriseofulvin on tubulin assembly dynamics.[7][8]
Mechanism of Action: Suppression of Dynamic Instability
Unlike classic microtubule poisons that cause wholesale polymer collapse (e.g., vinblastine) or hyper-stabilization (e.g., paclitaxel), epigriseofulvin is expected to act as a modulator of microtubule dynamics. The diagram below illustrates this nuanced mechanism. Instead of simply shifting the equilibrium toward monomers or polymers, the compound "dampens" the transitions between growth and shrinkage phases that are characteristic of dynamic instability.
Caption: Mechanism of Epigriseofulvin on microtubule dynamics.
Experimental Design: The Fluorescence Polymerization Assay
This protocol employs a fluorescence-based assay, which is highly suited for a 96-well plate format and high-throughput screening. The principle relies on the fluorescent probe 4',6-diamidino-2-phenylindole (DAPI), which exhibits a significant increase in fluorescence quantum yield upon binding to polymerized microtubules compared to free tubulin dimers.[7][9] By monitoring the fluorescence intensity over time, one can generate a real-time kinetic profile of tubulin polymerization.
Essential Materials and Reagents
-
Tubulin: Lyophilized, high-purity (>99%) tubulin from bovine or porcine brain (e.g., from Cytoskeleton, Inc.). Must be polymerization-competent.
-
Epigriseofulvin: Compound of interest.
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. Filter-sterilize and store at 4°C.
-
GTP Stock Solution: 100 mM Guanosine-5'-triphosphate in distilled water. Aliquot and store at -80°C.
-
DAPI Stock Solution: 5 mg/mL (14.3 mM) in deionized water or DMF.[10] Store at -20°C, protected from light.
-
Polymerization Enhancer: Anhydrous glycerol.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Control Compounds:
-
Paclitaxel (Taxol): Positive control for polymerization enhancement.
-
Nocodazole or Colchicine: Positive control for polymerization inhibition.
-
-
Equipment:
-
Fluorescence plate reader with temperature control (37°C) and excitation/emission filters for DAPI (Ex: ~360 nm, Em: ~450 nm).
-
Low-volume, black, 96-well assay plates (e.g., half-area plates).
-
Multichannel pipette.
-
Ice bucket and standard laboratory consumables.
-
Protocol Part 1: Reagent Preparation
Causality Insight: All tubulin-related preparations must be performed on ice to prevent premature polymerization. Tubulin is thermally unstable, and keeping it cold is paramount to maintaining its activity until the assay begins.
-
Tubulin Reconstitution: Resuspend lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 10 mg/mL. Gently mix by inversion (do not vortex). Let it sit on ice for 15 minutes to ensure complete solubilization. Clarify by centrifugation at >100,000 x g for 10 minutes at 4°C to remove any aggregates, which can act as unwanted nucleation seeds. Transfer the supernatant to a new, pre-chilled microfuge tube on ice. Determine the precise protein concentration via a Bradford or BCA assay.
-
Epigriseofulvin Stock Solution: Prepare a high-concentration stock (e.g., 10-20 mM) of Epigriseofulvin in 100% anhydrous DMSO. This ensures the final DMSO concentration in the assay remains low (<2%), minimizing solvent effects on polymerization. Store aliquots at -20°C.
-
Control Compound Stocks: Prepare 1 mM stock solutions of Paclitaxel and Nocodazole in 100% DMSO. Store aliquots at -20°C.
-
Assay Master Mix (Prepare fresh on ice just before use):
-
For a full 96-well plate, calculate the required volume. The following is per 100 µL reaction.
-
Tubulin Polymerization Mix:
-
Ice-cold G-PEM Buffer
-
Tubulin stock (to achieve a final concentration of 2-3 mg/mL)
-
Glycerol (to a final concentration of 10%)
-
DAPI Stock (diluted to a final concentration of 5-10 µM)
-
GTP Stock (to a final concentration of 1 mM)
-
-
Self-Validation Check: The order of addition matters. Add buffer, glycerol, and DAPI first. Add tubulin, mix gently, and finally, add GTP immediately before dispensing into the plate to initiate the potential for polymerization.
-
Protocol Part 2: Assay Execution
The following workflow provides a clear, step-by-step process for executing the experiment.
Caption: Experimental workflow for the microtubule polymerization assay.
Step-by-Step Procedure:
-
Compound Plating: In your 96-well plate, create a serial dilution of Epigriseofulvin. A typical concentration range to screen is 0.1 µM to 100 µM.
-
Add 2 µL of each diluted compound stock to the appropriate wells.
-
Controls are Essential for Trustworthiness:
-
Negative Control: 2 µL of DMSO only (represents 100% polymerization).
-
Positive Control (Inhibitor): 2 µL of Nocodazole (e.g., to a final concentration of 20 µM).
-
Positive Control (Stabilizer): 2 µL of Paclitaxel (e.g., to a final concentration of 10 µM).
-
No GTP Control: A well with tubulin mix but without GTP to establish a baseline fluorescence of unpolymerized tubulin.
-
-
-
Initiate Polymerization: Using a multichannel pipette, add 98 µL of the freshly prepared Tubulin Polymerization Master Mix to each well. Mix gently by pipetting up and down a few times. Avoid introducing bubbles.
-
Data Acquisition: Immediately place the plate into the pre-warmed (37°C) fluorescence plate reader.
-
Kinetic Reading: Measure the fluorescence intensity (Ex: 360 nm, Em: 450 nm) every 60 seconds for at least 60 minutes, or until the negative control (DMSO) curve has reached a clear plateau.
Data Analysis and Interpretation
The output from the plate reader will be a time course of fluorescence intensity.
-
Plotting the Data: Plot fluorescence units (y-axis) against time in minutes (x-axis) for each concentration of Epigriseofulvin and for all controls.
-
Expected Control Results:
-
The DMSO curve should show a sigmoidal shape: a lag phase (nucleation), a steep log phase (elongation), and a plateau (steady-state).
-
The Nocodazole curve should remain flat, close to the baseline, indicating complete inhibition.
-
The Paclitaxel curve should show a rapid increase in fluorescence with a minimal lag phase and potentially a higher plateau, indicating enhanced polymerization.
-
-
-
Calculating the Rate of Polymerization: The most robust parameter for comparison is the maximum polymerization rate (Vmax). This is the steepest slope of the polymerization curve (during the log phase). Most plate reader software can calculate this automatically.
-
Determining the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of Epigriseofulvin that reduces the Vmax of polymerization by 50%.
-
Calculate the percent inhibition for each drug concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Vmax_drug / Vmax_DMSO)).
-
Plot the % Inhibition (y-axis) against the log of the Epigriseofulvin concentration (x-axis).
-
Fit the data to a dose-response curve (sigmoidal, 4-parameter logistic fit) to determine the IC₅₀ value.
-
| Parameter | Typical Value (Griseofulvin) | Interpretation |
| Mitotic Arrest IC₅₀ (Cell-based) | ~20 µM[3] | Concentration needed to arrest cells in mitosis. This is an indirect measure of microtubule disruption. |
| Inhibition of Polymerization (in vitro) | >100 µM[3][4] | High concentrations are needed to block the overall mass of polymer formation. |
| Suppression of Dynamic Instability | 1–20 µM[3] | The key mechanistic range. Low µM concentrations are sufficient to dampen dynamics without gross polymer destruction. |
This table provides reference values for Griseofulvin. The purpose of the assay is to determine these values experimentally for Epigriseofulvin.
Troubleshooting and Validation
| Issue | Possible Cause | Solution |
| No polymerization in DMSO control | Inactive tubulin; Incorrect buffer pH; No/degraded GTP. | Use fresh tubulin from a reputable source; ensure it was properly handled. Prepare fresh buffers and GTP stock. |
| High baseline fluorescence | DAPI concentration too high; Aggregated tubulin. | Optimize DAPI concentration. Ensure tubulin was clarified by ultracentrifugation before use. |
| No lag phase in DMSO control | Tubulin aggregates acting as seeds. | Re-clarify tubulin stock by ultracentrifugation immediately before use. |
| Inconsistent replicates | Pipetting errors; Temperature fluctuations across the plate. | Use a multichannel pipette carefully. Use central wells of the plate to avoid edge effects. Ensure plate reader has uniform heating. |
References
-
Rebacz, B., et al. (2007). Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine. PLoS ONE, 2(5), e469. [Link]
-
Al-Dhfyan, A., et al. (2023). In Silico Exploration of Microtubule Agent Griseofulvin and Its Derivatives Interactions with Different Human β-Tubulin Isotypes. International Journal of Molecular Sciences, 24(5), 4933. [Link]
-
Ma, A., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 5, 11633. [Link]
-
Wang, Y., et al. (2023). Griseofulvin Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis. International Journal of Molecular Sciences, 24(10), 8683. [Link]
-
Lee, S. H., et al. (2018). Synthesis and Characterization of Griseofulvin Derivatives as Microtubule-Stabilizing Agents. Molecules, 23(9), 2335. [Link]
-
Brouhard, G. J., & Rice, L. M. (2018). Microtubule Dynamics: an interplay of biochemistry and mechanics. Nature Reviews Molecular Cell Biology, 19(7), 451–463. [Link]
-
Das, S., et al. (2017). Exploring the binding sites and binding mechanism for hydrotrope encapsulated griseofulvin drug on γ-tubulin protein. PLoS ONE, 12(11), e0186589. [Link]
-
Panda, D., et al. (2005). Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer. Proceedings of the National Academy of Sciences, 102(28), 9878–9883. [Link]
-
Panda, D., Rathinasamy, K., Santra, M. K., & Wilson, L. (2005). Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer. PubMed Central, PMCID: PMC1174985. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Griseofulvin? Patsnap Synapse. [Link]
-
Mirigian, M., et al. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in Cell Biology, 115, 215–229. [Link]
-
Widlund, P. O., et al. (2012). One-step purification of assembly-competent tubulin from diverse eukaryotic sources. Molecular Biology of the Cell, 23(22), 4393–4401. [Link]
-
Widlund, P. O., et al. (2012). One-step purification of assembly-competent tubulin from diverse eukaryotic sources. ResearchGate. [Link]
-
Bodakuntla, S., et al. (2020). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. JoVE (Journal of Visualized Experiments), (164), e61826. [Link]
-
Al-Bassam, J. (2017). Reconstituting Dynamic Microtubule Polymerization Regulation by TOG Domain Proteins. Methods in Molecular Biology, 1573, 133-157. [Link]
-
Kretzschmar, J., et al. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(21), e1970. [Link]
Sources
- 1. Microtubule Dynamics: an interplay of biochemistry and mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic suppression of microtubule dynamic instability by griseofulvin: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Exploration of Microtubule Agent Griseofulvin and Its Derivatives Interactions with Different Human β-Tubulin Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probes for Tubulin and Other Cytoskeletal Proteins—Section 11.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
Application Notes and Protocols: Preparing Epigriseofulvin Stock Solutions for Experimental Use
Abstract
The reproducibility and accuracy of in vitro and in vivo experimental results are fundamentally reliant on the precise and consistent preparation of test compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of Epigriseofulvin (CAS 469-49-8). This guide emphasizes the causality behind experimental choices to ensure the integrity and stability of the compound, thereby promoting reliable and repeatable experimental outcomes.
Introduction: The Criticality of Stock Solution Integrity
Epigriseofulvin, a diastereomer of the well-known antifungal agent Griseofulvin, is a compound of interest in various research fields.[1] As with any small molecule, the accuracy of its concentration in experimental setups is paramount. Improperly prepared stock solutions can introduce significant variability, leading to erroneous data and hindering scientific progress. Factors such as solvent choice, dissolution technique, sterility, and storage conditions can all impact the effective concentration and stability of Epigriseofulvin in a solution.[2]
This application note provides a detailed, experience-driven protocol for the preparation of Epigriseofulvin stock solutions. It moves beyond a simple list of steps to explain the scientific rationale behind each recommendation, empowering researchers to make informed decisions tailored to their specific experimental needs.
Physicochemical Properties of Epigriseofulvin
Understanding the fundamental properties of Epigriseofulvin is the first step in developing a robust preparation protocol.
| Property | Value | Source |
| CAS Number | 469-49-8 | |
| Molecular Formula | C₁₇H₁₇ClO₆ | |
| Molecular Weight | 352.77 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in other organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. | |
| Stability | Hygroscopic and moisture-sensitive. | |
| Storage | Store at -20°C in a freezer under an inert atmosphere. |
Strategic Solvent Selection: A Decision-Making Framework
The choice of solvent is arguably the most critical decision in the preparation of a stock solution. An ideal solvent must not only fully dissolve the compound at the desired concentration but also be compatible with the downstream experimental system.[2]
Common Solvents for Epigriseofulvin
Given its limited aqueous solubility, organic solvents are necessary to dissolve Epigriseofulvin. The most common choices for in vitro studies are:
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent with excellent solvating power for a wide range of organic compounds.[3] It is miscible with water and most cell culture media.[4]
-
Ethanol (EtOH): A polar protic solvent that can be a suitable alternative to DMSO. However, it can have more pronounced effects on cell viability and function at higher concentrations.
-
Methanol (MeOH): While Epigriseofulvin is slightly soluble in methanol, it is generally more toxic to cells than DMSO or ethanol and is less commonly used for cell-based assays.
The Causality of Solvent Choice: Balancing Solubility and Biocompatibility
The primary objective is to create a highly concentrated stock solution to minimize the volume of solvent introduced into the experimental system. This is crucial as organic solvents can exert their own biological effects, potentially confounding the interpretation of results.
-
For Cell-Based Assays: DMSO is typically the solvent of choice due to its superior solubilizing capacity and relatively low cytotoxicity at the low final concentrations (typically <0.5%) used in most cell culture experiments.
-
Solvent Toxicity: It is imperative to determine the tolerance of your specific cell line to the chosen solvent. A dose-response experiment with the solvent alone should be performed to establish the maximum concentration that does not affect cell viability or the experimental endpoint being measured. Studies have shown that DMSO concentrations above 1% can significantly impact cellular processes.
Below is a decision-making workflow for solvent selection:
Caption: Decision workflow for selecting an appropriate solvent.
Protocol: Preparation of a 10 mM Epigriseofulvin Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments. Researchers should adjust the target concentration based on their specific needs and the empirically determined solubility.
Materials and Equipment
-
Epigriseofulvin (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
-
Optional: Syringe filters (0.22 µm) with a DMSO-compatible membrane (e.g., PTFE)
Step-by-Step Methodology
Step 1: Pre-Protocol Calculations
The first step is to calculate the mass of Epigriseofulvin required to prepare the desired volume and concentration of the stock solution. The formula for this calculation is:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For a 10 mM (0.01 mol/L) stock solution of 1 mL (0.001 L):
-
Mass (g) = 0.01 mol/L * 0.001 L * 352.77 g/mol
-
Mass (g) = 0.0035277 g
-
Mass (mg) = 3.53 mg
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube or glass vial on the analytical balance and tare it.
-
Carefully weigh out the calculated mass (e.g., 3.53 mg) of Epigriseofulvin directly into the tube.
-
Expert Insight: Due to its hygroscopic nature, minimize the time the solid compound is exposed to ambient air. Work swiftly and ensure the container is sealed promptly after weighing.
-
Step 3: Dissolution
-
Add the calculated volume of sterile DMSO to the tube containing the Epigriseofulvin powder. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved.
-
Troubleshooting: If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication can aid dissolution. However, be cautious with heating as it can potentially degrade the compound. Always visually inspect for any signs of precipitation after the solution returns to room temperature. If solubility issues persist, a lower stock concentration may be necessary.
-
Step 4: Sterilization (for cell culture applications)
For experiments requiring sterile conditions, such as cell culture, the stock solution must be sterilized.
-
Aseptic filtration is the recommended method for sterilizing DMSO-based solutions.
-
In a sterile biosafety cabinet, draw the Epigriseofulvin solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE) to the syringe.
-
Filter the solution into a sterile, labeled storage tube (amber glass vial is recommended).
-
Causality: Autoclaving is not suitable for DMSO or heat-labile compounds like Epigriseofulvin. Aseptic filtration removes potential microbial contaminants without the use of heat.
-
Step 5: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots in tightly sealed, clearly labeled amber vials at -20°C.
-
Rationale: Amber vials protect the compound from potential light-induced degradation. Storing at -20°C minimizes chemical degradation and solvent evaporation.
-
The overall workflow is summarized in the following diagram:
Caption: Workflow for preparing Epigriseofulvin stock solution.
Best Practices for Long-Term Stability and Use
-
Storage: Always store stock solutions at -20°C or lower. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[4]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. It is highly recommended to prepare single-use aliquots.
-
Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods as the compound may precipitate or degrade.
-
Solvent Control: In every experiment, include a "vehicle control" group that is treated with the same final concentration of the solvent (e.g., DMSO) used to deliver Epigriseofulvin. This allows for the differentiation of the compound's effects from any effects of the solvent itself.
Conclusion
The protocol and guidelines presented in this application note provide a robust framework for the preparation of Epigriseofulvin stock solutions. By understanding the physicochemical properties of the compound and the rationale behind each step of the process, researchers can ensure the preparation of accurate, stable, and sterile stock solutions, which is a cornerstone of reproducible and reliable scientific research.
References
-
Axios Research. Epigriseofulvin - CAS - 469-49-8. [Link]
-
G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Enfanos. Preparation of Stock Solutions. [Link]
-
T. T. T. Nguyen, et al. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 2020. [Link]
-
T. T. T. Nguyen, T. T. H. Nguyen, T. H. T. Tran. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. ResearchGate, 2020. [Link]
-
G-Biosciences. DMSO, Sterile Filtered. [Link]
-
PubChem. Griseofulvin. National Institutes of Health. [Link]
Sources
- 1. Epigriseofulvin - CAS - 469-49-8 | Axios Research [axios-research.com]
- 2. From Penicillium griseofulvum, 97.0-102.0%, Apoptosis inducer, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Santa Cruz Biotechnology, Inc. Dimethyl Sulfoxide (DMSO), cell culture reagent [environmental-expert.com]
- 4. Sigma Aldrich Fine Chemicals Biosciences Dimethyl sulfoxide for molecular | Fisher Scientific [fishersci.com]
Application Notes & Protocols: Elucidating the Mode of Action of Epigriseofulvin
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, structured, and technically detailed guide for elucidating the molecular mode of action of Epigriseofulvin, a diastereomer of the known antifungal agent Griseofulvin. The experimental strategy follows a logical progression from broad phenotypic observations to specific molecular target identification and validation.
Introduction and Scientific Rationale
Epigriseofulvin is a stereoisomer of Griseofulvin, a well-established antifungal drug produced by Penicillium griseofulvum.[1] Griseofulvin's primary mechanism of action involves the disruption of the fungal microtubule cytoskeleton by binding to tubulin, which in turn inhibits mitosis and fungal cell division.[2][3][4][5] Given the stereochemical similarity, it is hypothesized that Epigriseofulvin may share this mechanism. However, subtle changes in stereochemistry can dramatically alter biological activity and target specificity. Therefore, a systematic investigation is required to confirm its primary target and uncover any potential novel mechanisms.
This guide outlines a multi-tiered experimental approach. We begin with broad-spectrum cell-based assays to characterize the phenotypic effects of Epigriseofulvin, followed by targeted biochemical and biophysical assays to pinpoint its direct molecular interactions. This hierarchical approach ensures a cost-effective and scientifically rigorous investigation, moving from a general understanding of cellular impact to a precise definition of the drug-target interaction.
Overall Experimental Workflow
The investigation is structured in three main phases:
-
Phase 1: Phenotypic and Cellular Characterization. Initial screening to determine the compound's effect on cell viability, cell cycle progression, and cytoskeletal integrity.
-
Phase 2: Direct Target Engagement and In Vitro Validation. Biochemical assays to confirm the hypothesized interaction with tubulin and microtubules.
-
Phase 3: Target Identification and Validation in a Cellular Context. Advanced proteomics-based methods to identify binding partners within the cellular environment.
Caption: High-level workflow for elucidating Epigriseofulvin's mode of action.
Phase 1: Phenotypic and Cellular Characterization
The initial phase aims to define the cellular response to Epigriseofulvin treatment. This provides the foundational data to guide subsequent, more specific mechanistic studies.
Dose-Response and Viability Assays
Causality: The first step in characterizing any bioactive compound is to determine its potency and efficacy across relevant cell lines.[6] This establishes the optimal concentration range for subsequent experiments and provides a quantitative measure of its cytotoxic or cytostatic effects.
Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed cells (e.g., HeLa, A549 for human cancer lines; Saccharomyces cerevisiae for a fungal model) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C (or 30°C for yeast).
-
Compound Treatment: Prepare a 2x serial dilution of Epigriseofulvin (e.g., from 100 µM to 0.1 µM). Add the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Expected IC50 Values
| Cell Line | Epigriseofulvin IC50 (µM) | Griseofulvin IC50 (µM) (Control) |
| HeLa (Human Cervical Cancer) | Experimental Data | Reference Data |
| A549 (Human Lung Cancer) | Experimental Data | Reference Data |
| S. cerevisiae (Yeast) | Experimental Data | Reference Data |
Cell Cycle Analysis via Flow Cytometry
Causality: Since the parent compound, Griseofulvin, is known to induce mitotic arrest, analyzing the cell cycle distribution of treated cells is a critical step.[4][7] A significant increase in the G2/M phase population would strongly suggest an effect on mitosis.[8][9]
Protocol: Propidium Iodide (PI) Staining for DNA Content
-
Cell Treatment: Seed cells in 6-well plates and treat with Epigriseofulvin at 1x and 2x its IC50 value for 24 hours. Include a vehicle control and a known G2/M arrest agent (e.g., Nocodazole) as a positive control.
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[10]
Caption: Hypothesized cell cycle arrest point for Epigriseofulvin.
Immunofluorescence Microscopy of the Cytoskeleton
Causality: To visually confirm the effects on the cytoskeleton suggested by cell cycle data, immunofluorescence microscopy is employed. This allows for direct observation of microtubule organization, spindle formation, and chromosome alignment during mitosis.[11]
Protocol: α-Tubulin and DAPI Staining
-
Cell Culture: Grow cells on sterile glass coverslips in a 12-well plate. Treat with Epigriseofulvin at its IC50 concentration for 18-24 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining: Stain DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting & Imaging: Mount the coverslips on microscope slides and image using a confocal or high-resolution fluorescence microscope. Look for defects like multipolar spindles, misaligned chromosomes, or abnormal microtubule structures.[4]
Phase 2: Direct Target Engagement and In Vitro Validation
If Phase 1 results suggest microtubule disruption, this phase aims to confirm a direct interaction between Epigriseofulvin and tubulin.
In Vitro Tubulin Polymerization Assay
Causality: This is a direct, cell-free assay to determine if Epigriseofulvin affects the polymerization of purified tubulin into microtubules.[12][13] Both inhibition and stabilization of microtubule dynamics can be detected.
Protocol: Light-Scattering Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice.
-
Assay Setup: In a 96-well plate, add varying concentrations of Epigriseofulvin. Include Paclitaxel (stabilizer) and Nocodazole (destabilizer) as positive controls, and a vehicle (DMSO) as a negative control.
-
Initiation: Add the tubulin solution to the wells. Place the plate in a spectrophotometer equipped with a temperature controller set to 37°C.
-
Data Acquisition: Measure the absorbance (light scatter) at 340 nm every 30 seconds for 60-90 minutes.
-
Analysis: Plot absorbance versus time. Inhibition of polymerization will result in a lower plateau of absorbance, while stabilization may increase the rate or extent of polymerization.
Direct Binding Affinity Measurement (Surface Plasmon Resonance)
Causality: To quantify the binding affinity (KD) of Epigriseofulvin to its target, a biophysical method like Surface Plasmon Resonance (SPR) is ideal.[14] This provides definitive, quantitative evidence of a direct drug-target interaction.
Protocol: SPR Analysis
-
Chip Preparation: Immobilize purified tubulin protein onto a CM5 sensor chip via amine coupling.
-
Binding Analysis: Flow serial dilutions of Epigriseofulvin in running buffer over the chip surface.
-
Data Acquisition: Measure the change in response units (RU) over time to generate sensorgrams for each concentration.
-
Regeneration: After each cycle, regenerate the chip surface with a mild regeneration solution (e.g., glycine-HCl).
-
Analysis: Fit the steady-state or kinetic data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Phase 3: Unbiased Target Identification
While tubulin is the primary hypothesis, it is crucial to perform an unbiased screen to identify all potential binding partners in a cellular context. This validates the primary target and can reveal novel off-target effects.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Causality: This technique uses an immobilized version of the drug to "pull down" its binding partners from a complex cell lysate.[15] Subsequent identification by mass spectrometry provides an unbiased list of potential targets.
Protocol: AC-MS
-
Probe Synthesis: Synthesize an Epigriseofulvin analog with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a native cell lysate from the chosen cell line.
-
Affinity Pulldown: Incubate the cell lysate with the Epigriseofulvin-conjugated beads. As a control, incubate a separate aliquot of lysate with unconjugated beads.
-
Washing: Wash the beads extensively with buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Proteomics: Separate the eluted proteins by SDS-PAGE, perform an in-gel digest with trypsin, and identify the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the Epigriseofulvin-bead pulldown compared to the control beads.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Conclusion
References
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Griseofulvin | C17H17ClO6 | CID 441140 . PubChem, National Institutes of Health. [Link]
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How to measure microtubule dynamics? . PubMed. [Link]
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Experimental Study Designs . AccessPharmacy. [Link]
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Basic Methods of Cell Cycle Analysis . PubMed Central, National Institutes of Health. [Link]
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Protein-Protein Interaction Detection: Methods and Analysis . PubMed Central, National Institutes of Health. [Link]
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Griseofulvin . StatPearls, NCBI Bookshelf. [Link]
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Cell Cycle Analysis: Techniques & Applications . baseclick GmbH. [Link]
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Understanding microtubule dynamics: The synergy of technology, theory, and experiment . Journal of Cell Biology. [Link]
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Designing drug response experiments and quantifying their results . PubMed Central, National Institutes of Health. [Link]
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Methods to investigate protein–protein interactions . Wikipedia. [Link]
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Griseofulvin: An Updated Overview of Old and Current Knowledge . PubMed Central, National Institutes of Health. [Link]
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Screening cytoactive compounds to determine cell cycle arrest using a microplate-based benchtop cell analysis system . AACR Journals. [Link]
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Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements . National Institutes of Health. [Link]
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Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy . JoVE. [Link]
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- 9. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
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- 11. Video: Visualizing the Actin and Microtubule Cytoskeletons at the B-cell Immune Synapse Using Stimulated Emission Depletion STED Microscopy [jove.com]
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- 13. researchgate.net [researchgate.net]
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- 15. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methods for Radiolabeling Epigriseofulvin for Binding Studies
Abstract
This document provides a comprehensive technical guide for the radiolabeling of epigriseofulvin, a stereoisomer of the antifungal agent griseofulvin, for use in high-sensitivity binding studies. We delve into the strategic selection of radioisotopes, detailing the rationale behind choosing between tritium (³H) and carbon-14 (¹⁴C) to preserve the molecule's biological activity. This guide presents two detailed, field-proven protocols: (1) a late-stage tritiation method via precursor synthesis and methylation with [³H]methyl iodide, and (2) a synthetic approach for incorporating ¹⁴C into the molecular scaffold. Furthermore, we outline rigorous methodologies for the purification and quality control of the resulting radioligand, ensuring the high radiochemical purity and specific activity required for reliable quantitative binding assays. Finally, a step-by-step protocol for performing an in vitro competitive radioligand binding assay is provided to enable researchers to determine the binding affinity (Ki) of test compounds against the biological target of epigriseofulvin, such as tubulin.
Introduction: The Rationale for Radiolabeling Epigriseofulvin
Griseofulvin, an antifungal drug produced by Penicillium griseofulvum, and its stereoisomer, epigriseofulvin, exert their biological effects by disrupting fungal mitosis.[1][2] The primary mechanism of action involves binding to tubulin, the protein subunit of microtubules, which prevents the formation of a functional mitotic spindle.[2][3][4][5] Studying the precise nature of this interaction—its affinity, kinetics, and specificity—is fundamental to understanding its antifungal activity and exploring potential therapeutic applications, including its noted anti-cancer properties.[4]
Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions due to their exceptional sensitivity and robustness.[6][7][8] By tagging epigriseofulvin with a radioactive isotope, we can create a tracer that allows for direct and quantitative measurement of its binding to tubulin, even at the low concentrations typical of high-affinity interactions. This enables the determination of key pharmacological parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing unlabeled ligands.[8] Such data is invaluable for structure-activity relationship (SAR) studies, drug screening, and mechanistic investigations.
Strategic Selection of the Radioisotope
The choice of radionuclide is a critical decision that directly impacts the utility of the final radioligand. The ideal isotope should provide a detectable signal without altering the parent molecule's physicochemical properties or biological activity. For a small molecule like epigriseofulvin, the most suitable candidates are the beta-emitters tritium (³H) and carbon-14 (¹⁴C).[9][10]
-
Tritium (³H): This is often the preferred isotope for receptor binding assays.[9] Its key advantage is the potential for very high specific activity, which is crucial for detecting low-density binding sites.[11] Because hydrogen is the smallest atom, its substitution with tritium results in a negligible change to the molecular structure, preserving the ligand's binding affinity.[11][12] This makes tritiation the gold standard for preparing small molecules for sensitive binding and screening assays.[12]
-
Carbon-14 (¹⁴C): The primary advantage of ¹⁴C is the stability of the label. Since the carbon backbone is not susceptible to exchange, ¹⁴C-labeled compounds are ideal for long-term studies, such as in vivo ADME (absorption, distribution, metabolism, and excretion) experiments.[13][14] However, ¹⁴C labeling typically results in lower specific activity compared to tritium and often requires a more complex, multi-step synthesis.[15]
While radioiodination (e.g., with ¹²⁵I) can achieve very high specific activities, it is not recommended for epigriseofulvin.[16] The molecule lacks a suitable functional group (like a phenol or activated aromatic ring) for direct iodination. Introducing such a group would constitute a significant structural modification, likely altering its binding characteristics.[17][18]
Decision: For high-sensitivity in vitro binding studies, [³H]epigriseofulvin is the superior choice due to the potential for high specific activity with minimal structural perturbation. [¹⁴C]epigriseofulvin is a viable alternative, particularly if the radioligand is also intended for metabolic stability or long-term studies.
| Parameter | Tritium (³H) | Carbon-14 (¹⁴C) | Iodine-125 (¹²⁵I) |
| Half-life | 12.3 years | 5,730 years[9] | 60 days[16] |
| Emission Type | Beta (β⁻), low energy | Beta (β⁻), low energy | Gamma (γ), Auger electrons |
| Max. Specific Activity | ~29 Ci/mmol (per ³H) | ~0.062 Ci/mmol (per ¹⁴C) | ~2,200 Ci/mmol |
| Detection Method | Liquid Scintillation Counting | Liquid Scintillation Counting | Gamma Counting, Scintillation |
| Pros for Epigriseofulvin | High specific activity, minimal structural change, ideal for binding assays.[11][12] | Metabolically stable label, suitable for long-term/ADME studies.[13][14] | Very high specific activity.[16] |
| Cons for Epigriseofulvin | Potential for exchange in certain chemical environments (low for this molecule). | Lower specific activity, complex synthesis required.[15] | Requires major structural modification, likely alters binding affinity.[17] |
Protocols for Radiolabeling Epigriseofulvin
The following protocols describe methodologies for preparing tritiated and carbon-14 labeled epigriseofulvin. All operations involving radioactivity must be conducted in a licensed facility with appropriate shielding and safety precautions.
Protocol 1: Synthesis of [³H]Epigriseofulvin via O-Methylation
This method is based on the late-stage introduction of tritium. It involves the chemical synthesis of a desmethyl precursor, which is then remethylated using [³H]methyl iodide. This approach is efficient and allows for the generation of high specific activity material.[9]
Caption: Workflow for the synthesis of [³H]Epigriseofulvin.
-
Precursor Synthesis (O-desmethyl-epigriseofulvin):
-
Rationale: A hydroxyl group is required to serve as the attachment point for the tritiated methyl group. Selective demethylation of one of the methoxy groups on the benzofuran ring system provides this precursor.
-
Dissolve epigriseofulvin in a suitable dry solvent (e.g., dichloromethane).
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a demethylating agent, such as boron tribromide (BBr₃), and allow the reaction to proceed.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Quench the reaction carefully with methanol and purify the resulting desmethyl-epigriseofulvin precursor using column chromatography.
-
Confirm the structure of the precursor by ¹H-NMR and Mass Spectrometry (MS).
-
-
Tritiation Reaction:
-
In a specialized radiochemistry fume hood, transfer the desmethyl-epigriseofulvin precursor to a small reaction vial.
-
Add a suitable solvent (e.g., anhydrous acetone) and a mild base (e.g., potassium carbonate, K₂CO₃).
-
Introduce [³H]methyl iodide ([³H]CH₃I) of high specific activity. The vial should be sealed to prevent the escape of the volatile and radioactive reagent.
-
Stir the reaction at room temperature. The reaction is typically rapid.
-
Monitor the reaction progress by radio-TLC, spotting a small aliquot of the reaction mixture onto a TLC plate and analyzing with a radio-TLC scanner.
-
-
Purification:
-
Once the reaction is complete, filter the mixture to remove the base.
-
Concentrate the filtrate and redissolve in a suitable solvent for HPLC.
-
Purify the crude [³H]epigriseofulvin using preparative reverse-phase HPLC equipped with a radioactivity detector.
-
Collect the fraction corresponding to the product peak.
-
Remove the HPLC solvent under reduced pressure to yield the final purified product.
-
Protocol 2: Synthesis of [¹⁴C]Epigriseofulvin
This method involves incorporating a ¹⁴C atom into the core structure during its total synthesis. This ensures a metabolically stable label but requires significant synthetic expertise. The position of the label should be chosen carefully to avoid regions susceptible to metabolic cleavage. Labeling one of the methoxy carbons is a common strategy.
-
Synthesis of a ¹⁴C-labeled Precursor:
-
Rationale: A small, commercially available ¹⁴C-labeled building block is incorporated early in the synthetic route. For epigriseofulvin, this could involve synthesizing a key benzofuranone intermediate.[19]
-
For example, to label a methoxy group, one could start with a dihydroxy-precursor to the benzofuranone ring.
-
The radiolabeling step would involve reacting this precursor with [¹⁴C]methyl iodide ([¹⁴C]CH₃I) to introduce the isotopic label.
-
-
Multi-step Total Synthesis:
-
Using the ¹⁴C-labeled benzofuranone, complete the total synthesis of epigriseofulvin. This may involve several complex steps, such as a Diels-Alder reaction, as described in established synthetic routes.[19]
-
Each step must be carefully optimized to maximize the yield and preserve the radiolabel.
-
-
Purification:
-
Purification after each synthetic step is critical to ensure the final product's purity.
-
The final [¹⁴C]epigriseofulvin product must be rigorously purified by preparative HPLC, similar to the method described for the tritiated compound.
-
Quality Control of Radiolabeled Epigriseofulvin
To ensure the reliability of binding assay data, the final radiolabeled product must meet stringent quality control standards.
-
Radiochemical Purity: This is the most critical parameter. It is defined as the percentage of the total radioactivity in the sample that is present in the desired chemical form.
-
Method: Analytical reverse-phase radio-HPLC is the definitive method.[20] The sample is injected onto an HPLC system with both a UV detector and an in-line radioactivity detector.
-
Acceptance Criterion: Radiochemical purity should be ≥95%, preferably ≥98%.
-
-
Specific Activity: This is the amount of radioactivity per unit of mass (e.g., Ci/mmol or Bq/mol).[21] High specific activity is necessary for detecting low numbers of binding sites.
-
Method: The concentration of the purified radioligand is determined by UV spectroscopy by comparing its peak area to a standard curve of the unlabeled compound. The total radioactivity is measured using a calibrated liquid scintillation counter. The specific activity is then calculated.
-
Typical Values: For [³H]epigriseofulvin, a specific activity of 20-100 Ci/mmol is achievable. For [¹⁴C]epigriseofulvin, it will be significantly lower, typically in the range of 50-60 mCi/mmol.
-
-
Chemical Identity and Purity: The identity of the radiolabeled product must be confirmed.
-
Method: The most common method is to show that the radiolabeled product co-elutes with an authentic, non-labeled standard of epigriseofulvin on an analytical HPLC system. Further confirmation can be obtained using high-resolution mass spectrometry on the final product.
-
| QC Parameter | Methodology | Acceptance Criteria | Rationale |
| Radiochemical Purity | Analytical Radio-HPLC[22] | ≥98% | Ensures that the detected signal is from the intended radioligand, not radioactive impurities. |
| Specific Activity | UV Spectroscopy & Liquid Scintillation Counting | >20 Ci/mmol (for ³H) | High specific activity is essential for the sensitivity required in receptor binding assays. |
| Chemical Identity | Co-elution with authentic standard (HPLC), Mass Spectrometry | Single peak, correct mass | Confirms that the radiolabel is attached to the correct molecular structure. |
| Stability | Re-analysis by Radio-HPLC over time | Purity remains ≥95% over storage period | Ensures the integrity of the radioligand during its experimental lifetime. |
Application Protocol: In Vitro Competitive Binding Assay
This protocol describes how to use [³H]epigriseofulvin to determine the binding affinity (Ki) of unlabeled test compounds for a target, such as purified tubulin or a cell membrane preparation containing the binding site.
Caption: A competitor compound reduces radioligand binding.
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand Stock: Dilute the [³H]epigriseofulvin in assay buffer to a working concentration. This concentration should be at or below the Kd value for its target to ensure assay sensitivity.
-
Competitor Stock: Prepare a dilution series of the unlabeled test compound in assay buffer.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.[23]
-
Total Binding Wells (TB): Add assay buffer, the radioligand solution, and the biological sample (e.g., purified tubulin or membrane preparation).
-
Non-Specific Binding Wells (NSB): Add a high concentration of an unlabeled competitor (e.g., 1000-fold excess of unlabeled epigriseofulvin), the radioligand solution, and the biological sample. This measures binding to non-target sites.
-
Competition Wells: Add the various concentrations of the test compound, the radioligand solution, and the biological sample.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). Gentle agitation is recommended.[23]
-
-
Separation of Bound and Free Ligand:
-
The most common method is rapid vacuum filtration.[23]
-
Quickly filter the contents of each well through a glass fiber filtermat (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
The filter traps the biological material with the bound radioligand, while the free radioligand passes through.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail and count the radioactivity in a liquid scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
-
-
Data Analysis:
-
Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the experimental wells. (Specific Binding = Total Binding - Non-Specific Binding).
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
-
Moravek, Inc. (n.d.). 3 Methods You Should Know About for Custom Radiolabeling. Moravek. Retrieved from [Link]
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Tremoleda, J. L., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Publishing. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Springer Nature. Retrieved from [Link]
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Selcia. (2024). Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. Selcia. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Radiolabeled Compounds. Amerigo Scientific. Retrieved from [Link]
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Tremoleda, J. L., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. National Institutes of Health. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Griseofulvin. PubChem. Retrieved from [Link]
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MDPI. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. Retrieved from [Link]
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Zeglis, B. M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. National Institutes of Health. Retrieved from [Link]
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MDPI. (2022). Synthesis, Biological and In Silico Studies of Griseofulvin and Usnic Acid Sulfonamide Derivatives as Fungal, Bacterial and Human Carbonic Anhydrase Inhibitors. MDPI. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Griseofulvin?. Patsnap Synapse. Retrieved from [Link]
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The University of Bath. (n.d.). The Chemistry of Griseofulvin. Retrieved from [Link]
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MDPI. (2023). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]
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CERN. (2018). Analytical control and purification of radiopharmaceuticals. CERN Indico. Retrieved from [Link]
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ResearchGate. (2021). How do you properly use radiolabeled compounds in an experiment?. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Griseofulvin. Wikipedia DE. Retrieved from [Link]
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Pícha, J., et al. (2023). Late-stage labeling of diverse peptides and proteins with iodine-125. National Institutes of Health. Retrieved from [Link]
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Rebacz, B., et al. (2022). Griseofulvin: An Updated Overview of Old and Current Knowledge. National Institutes of Health. Retrieved from [Link]
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Open MedScience. (2025). Tracing the Invisible: The Application of Carbon-14 in Drug Discovery. Open MedScience. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]
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UK Radiopharmacy Group. (n.d.). Radiochemical Purity Systems of Radiopharmaceuticals. Retrieved from [Link]
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Wikipedia. (n.d.). Griseofulvin. Wikipedia EN. Retrieved from [Link]
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Dr.Oracle. (2025). What is the mechanism of action of Griseofulvin (antifungal medication)?. Dr.Oracle. Retrieved from [Link]
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An-Najah National University. (2025). Classical and Modern Methods for Carbon Isotope Labeling. An-Najah Staff Sites. Retrieved from [Link]
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Charles River Laboratories. (2024). Streamlining Tritium Labeling for Retrogenix® Screening. Charles River Laboratories. Retrieved from [Link]
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ResearchGate. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Specific activity. Wikipedia. Retrieved from [Link]
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Selcia. (2009). Custom Carbon-14 Radiolabelling. Selcia. Retrieved from [Link]
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MDPI. (2022). A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules. MDPI. Retrieved from [Link]
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Polimi OpenKnowledge. (2020). Purification, formulation and quality control of radiopharmaceuticals. YouTube. Retrieved from [Link]
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ACS Publications. (2020). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. ACS Publications. Retrieved from [Link]
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Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Springer. Retrieved from [Link]
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Kumar, K. (2022). Radioiodine Labeling Reagents and Methods for New Chemical Entities and Biomolecules. PubMed. Retrieved from [Link]
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Troubleshooting & Optimization
How to improve the yield of Epigriseofulvin from fermentation
Welcome to the technical support center for improving the yield of Epigriseofulvin from fermentation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the production of this polyketide. Here, we will explore common challenges and provide actionable, scientifically-grounded solutions to enhance your fermentation outcomes.
Introduction to Epigriseofulvin and its Synthesis
Epigriseofulvin is a stereoisomer of Griseofulvin, a well-known antifungal compound produced by several species of Penicillium, most notably Penicillium griseofulvum.[1][2] Like its isomer, Epigriseofulvin is a polyketide, a class of secondary metabolites synthesized through the condensation of acetyl-CoA and malonyl-CoA units.[2][3] The production of these compounds is a complex process influenced by a multitude of genetic and environmental factors.[4] This guide will provide in-depth troubleshooting and frequently asked questions to navigate these complexities and optimize your Epigriseofulvin yield.
Troubleshooting Guide: Enhancing Epigriseofulvin Production
This section addresses specific issues you may encounter during your fermentation experiments, offering probable causes and validated solutions.
Problem 1: Low or No Epigriseofulvin Titer
Probable Cause 1: Suboptimal Media Composition
The composition of the fermentation medium is critical for fungal growth and secondary metabolite production. Deficiencies in key nutrients or an imbalance in the carbon-to-nitrogen ratio can severely limit the synthesis of Epigriseofulvin.
Solution: Systematic Media Optimization
A systematic approach to media optimization is recommended. This involves evaluating different carbon and nitrogen sources, as well as essential minerals.
Experimental Protocol: One-Factor-at-a-Time (OFAT) Media Optimization
-
Baseline Medium: Start with a known basal medium for Penicillium species, such as a Czapek-Dox or Potato Dextrose Broth (PDB). A typical starting point could be:
-
Glucose: 40 g/L
-
Peptone: 10 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
-
Carbon Source Evaluation: Replace glucose with alternative carbon sources (e.g., sucrose, fructose, lactose, molasses) at the same concentration.[5] Cultivate the fungus and measure the Epigriseofulvin yield after a set fermentation period (e.g., 7-10 days).
-
Nitrogen Source Evaluation: Using the best-performing carbon source, evaluate different nitrogen sources (e.g., yeast extract, corn steep liquor, ammonium sulfate, sodium nitrate).[6][7]
-
Mineral Supplementation: Investigate the effect of adding trace elements like ZnSO₄ and CuSO₄, which can be cofactors for enzymes in the biosynthetic pathway.[8]
Data Presentation: Example of Carbon Source Evaluation
| Carbon Source (40 g/L) | Biomass (g/L) | Epigriseofulvin Titer (mg/L) |
| Glucose | 15.2 | 85 |
| Sucrose | 14.8 | 92 |
| Fructose | 16.1 | 78 |
| Molasses | 18.5 | 110 |
This is example data and will vary based on the specific strain and conditions.
Probable Cause 2: Inappropriate Fermentation Parameters
Physical parameters such as pH, temperature, aeration, and agitation speed play a crucial role in fungal metabolism and, consequently, in the production of secondary metabolites.[9]
Solution: Process Parameter Optimization
Fine-tuning the fermentation conditions is essential. The optimal ranges can be narrow and strain-specific.
Experimental Protocol: Response Surface Methodology (RSM) for Parameter Optimization
For a more advanced and efficient optimization, RSM can be employed to study the interactions between different parameters.[10][11]
-
Factor Screening: Use a Plackett-Burman design to identify the most significant factors affecting Epigriseofulvin production (e.g., temperature, pH, agitation speed).
-
Central Composite Design (CCD): Once the key factors are identified, use a CCD to find the optimal levels and their interactions.
Key Fermentation Parameters to Investigate:
-
pH: The optimal pH for Griseofulvin production is typically between 5.5 and 7.0.[4][9]
-
Temperature: Most Penicillium species thrive at temperatures between 25-28°C.[9]
-
Aeration and Agitation: Adequate oxygen supply is crucial for aerobic fungi. Start with an agitation speed of 150-200 rpm and an aeration rate of 1 vvm (volume of air per volume of liquid per minute).
Problem 2: Inconsistent Batch-to-Batch Yield
Probable Cause: Inoculum Variability
The age, concentration, and physiological state of the inoculum can lead to significant variations between fermentation batches.
Solution: Standardized Inoculum Preparation
A consistent and well-defined inoculum preparation protocol is key to reproducible results.
Experimental Protocol: Standardized Spore Suspension Inoculum
-
Culture Preparation: Grow the Penicillium strain on Potato Dextrose Agar (PDA) plates or slants for 8-10 days to allow for sufficient sporulation.
-
Spore Harvesting: Flood the agar surface with a sterile solution of 0.1% Tween 80. Gently scrape the surface to release the spores.
-
Spore Counting: Use a hemocytometer to count the spore concentration.
-
Inoculation: Inoculate the fermentation medium with a standardized spore concentration (e.g., 1 x 10⁶ spores/mL).
Visualization: Inoculum Standardization Workflow
Caption: Standardized workflow for preparing a consistent spore inoculum.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic pathway of Epigriseofulvin?
Epigriseofulvin, being a stereoisomer of Griseofulvin, follows the same fundamental biosynthetic pathway. It is a polyketide synthesized by a Type I polyketide synthase (PKS).[12][13] The pathway begins with the condensation of one molecule of acetyl-CoA with six molecules of malonyl-CoA.[3] This is followed by a series of enzymatic reactions including cyclization, chlorination, and methylation to form the final spirocyclic structure.[14][15]
Visualization: Simplified Griseofulvin Biosynthetic Pathway
Caption: Key steps in the biosynthesis of Griseofulvin and its relation to Epigriseofulvin.
Q2: Can precursor feeding enhance Epigriseofulvin yield?
Yes, precursor feeding can be a powerful strategy to increase the production of secondary metabolites.[16] Since the biosynthesis of Epigriseofulvin relies on acetyl-CoA and malonyl-CoA, supplementing the medium with precursors that can be readily converted into these building blocks may boost the yield.
Potential Precursors to Investigate:
-
Acetate: Can be directly converted to acetyl-CoA.
-
Glycerol: Can enter glycolysis and be converted to acetyl-CoA.
-
Amino Acids: Certain amino acids can be catabolized to intermediates of the TCA cycle, which can then be converted to acetyl-CoA.
Experimental Protocol: Precursor Feeding Strategy
-
Precursor Selection: Choose a precursor to investigate (e.g., sodium acetate).
-
Concentration Range: Determine a range of concentrations to test (e.g., 1 g/L, 5 g/L, 10 g/L).
-
Feeding Time: Add the precursor at different stages of the fermentation (e.g., at the beginning, during the exponential growth phase, or at the onset of the stationary phase).[17]
-
Analysis: Measure the Epigriseofulvin titer and compare it to a control batch without precursor feeding.
Q3: Is genetic engineering a viable option for improving yield?
Absolutely. Genetic engineering offers a targeted approach to enhance the production of polyketides.[18]
Potential Genetic Engineering Strategies:
-
Overexpression of Pathway Genes: Increasing the expression of key genes in the Epigriseofulvin biosynthetic gene cluster, such as the polyketide synthase gene (gsfA) or regulatory genes, can lead to higher product titers.[19]
-
Knockout of Competing Pathways: Deleting genes responsible for the synthesis of other secondary metabolites can redirect metabolic flux towards Epigriseofulvin production.[20]
-
Host Engineering: Modifying the primary metabolism of the producing strain to increase the intracellular pool of precursors like acetyl-CoA and malonyl-CoA can significantly improve the yield.[21]
Visualization: Genetic Engineering Approaches for Yield Enhancement
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Troubleshooting low solubility of Epigriseofulvin in aqueous buffers
Welcome to the technical support guide for Epigriseofulvin. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of Epigriseofulvin. The following question-and-answer guide provides in-depth, field-proven insights and validated protocols to help you overcome these experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve Epigriseofulvin in my standard aqueous buffer (e.g., PBS, TRIS), but it won't go into solution. Why is this happening?
A: This is an expected outcome due to the inherent physicochemical properties of Epigriseofulvin and its parent compound, Griseofulvin. Griseofulvin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability but very low aqueous solubility.[1] Epigriseofulvin, as a stereoisomer, shares this lipophilic nature.
Several factors contribute to this poor solubility:
-
High Lipophilicity: The molecule has a calculated LogP (partition coefficient) of approximately 2.2, indicating it preferentially partitions into fatty or non-polar environments over aqueous ones.[2]
-
Crystalline Structure: In its solid state, the compound exists as a stable crystal lattice. A significant amount of energy is required to break this lattice apart before the individual molecules can be solvated by water.
-
Neutral Moiety: Epigriseofulvin is a neutral molecule and lacks easily ionizable functional groups. Therefore, altering the pH of the buffer will not significantly increase its intrinsic solubility, a technique that is often effective for acidic or basic compounds.[3][4]
Directly dissolving the crystalline powder in aqueous media is rarely successful. The standard and required approach is to first prepare a concentrated stock solution in a suitable organic solvent.
Q2: What is the best organic solvent to use for my primary stock solution of Epigriseofulvin?
A: The choice of solvent is critical and depends on both its ability to dissolve the compound and its compatibility with your downstream application (e.g., cell-based assays, enzymatic assays).
Based on available data for Griseofulvin and related compounds, the following solvents are recommended for creating a high-concentration primary stock.
Table 1: Recommended Organic Solvents for Epigriseofulvin Stock Solution
| Solvent | Known Solubility (Griseofulvin) | Typical Stock Concentration | Considerations for Biological Assays |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | 10-50 mM | Gold standard co-solvent. Keep final assay concentration <0.5%, ideally ≤0.1%, as higher levels can cause cytotoxicity or assay interference.[6][7] |
| Ethanol (EtOH) | Soluble[1] | 10-20 mM | Good alternative to DMSO. Final concentration should also be kept low (<0.5%) to avoid effects on cells.[8] |
| Acetone | Soluble[1] | 10-20 mM | Generally more volatile and cytotoxic than DMSO or ethanol. Use with caution and ensure complete removal if not part of the final assay buffer. |
| Methanol (MeOH) | Soluble[1][9] | 10-20 mM | Slightly more toxic than ethanol. Suitable for chemical assays but less ideal for live-cell experiments.[9] |
Expert Recommendation: Start with 100% DMSO for your primary stock solution. It offers the best balance of high solubilizing power and established protocols for use in biological systems.
Q3: I've made a 20 mM stock in DMSO, but when I dilute it into my aqueous buffer for my experiment, a precipitate forms immediately. How can I prevent this?
A: This is a classic problem known as "precipitation upon dilution." It occurs because when the highly concentrated drug-in-organic-solvent solution is introduced to the aqueous buffer, the solvent environment rapidly changes. The organic solvent disperses, and the poorly soluble drug is forced out of solution, crashing into a precipitate.
Here is a systematic troubleshooting workflow to address this common issue.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Experimental Protocol: Preparation of Epigriseofulvin-Cyclodextrin Complex
-
Determine Molar Ratio: Start with a 1:1 or 1:2 molar ratio of Epigriseofulvin to HP-γ-CD. A recent study on Griseofulvin found a 1:2 ratio to be highly effective. [10]2. Prepare Cyclodextrin Solution: Dissolve the required amount of HP-γ-CD in your desired aqueous buffer (e.g., deionized water or PBS) to make a concentrated solution (e.g., 20-40% w/v). Warming the solution to 40-50°C can aid dissolution.
-
Add Epigriseofulvin: Add the powdered Epigriseofulvin directly to the cyclodextrin solution.
-
Incubate/Mix: Tightly cap the container and mix vigorously for 24-72 hours at a controlled temperature (e.g., room temperature or 37°C) using a magnetic stirrer or orbital shaker. This extended time is necessary to reach equilibrium for complex formation.
-
Clarify the Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g for 15 minutes) to pellet any un-complexed, undissolved drug.
-
Filter Sterilize: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. The resulting clear solution is your aqueous stock of complexed Epigriseofulvin.
-
Quantify Concentration (Recommended): The exact concentration of the solubilized drug should be determined analytically (e.g., via HPLC-UV or UV-Vis spectrophotometry) by comparing it to a standard curve prepared in an organic solvent like methanol.
This stock can now be diluted as needed into your assay buffer with a significantly lower risk of precipitation.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441140, Griseofulvin. PubChem. [Link]
-
Patel, J., et al. (2020). Formulation and Evaluation of Griseofulvin Solid Dispersion incorporated gel for topical application. Research Journal of Pharmacy and Technology. [Link]
-
Shrestha, S., et al. (2021). Formulation, in-vitro Evaluation and Dissolution Enhancement of Griseofulvin by Solid Dispersion Method. International Journal of Pharmaceutical and Life Sciences. [Link]
-
Ascendia Pharma (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Dandagi, P. M., et al. (2012). enhancement of solubility and dissolution property of griseofulvin by nanocrystallization. International Journal of Drug Development & Research. [Link]
-
Salawi, A. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Drug Delivery. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
O'Dwyer, P. J., et al. (2008). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. European Journal of Pharmaceutical Sciences. [Link]
-
Li, Q., et al. (2010). Measurement and Correlation of Griseofulvin Solubility in Different Solvents at Temperatures from (281.95 to 357.60) K. Journal of Chemical & Engineering Data. [Link]
-
Al-Gohary, O. M., & Al-Kassas, R. S. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]
-
Zhang, Y., et al. (2023). Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. Molecules. [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Henriksen, T., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Sun, J., et al. (2018). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Dissolution Technologies. [Link]
-
Singh, A., & Mittal, P. (2014). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. Dissolution Technologies. [Link]
-
American Pharmaceutical Review (2024). Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]
-
Malmlöf, M., et al. (2007). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Journal of Biomolecular Screening. [Link]
-
Gao, L., et al. (2021). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Journal of Controlled Release. [Link]
-
LibreTexts Chemistry (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Epigriseofulvin CAS#: 469-49-8 [chemicalbook.com]
- 10. Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for Epigriseofulvin and Griseofulvin
Welcome to the technical support resource for the chromatographic separation of Griseofulvin and its primary diastereomer, Epigriseofulvin. This guide is designed for researchers, analytical chemists, and formulation scientists who encounter the challenge of resolving these closely related compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded strategies for method development, optimization, and troubleshooting.
The Analytical Challenge: Understanding the Epimerization
Griseofulvin is an antifungal drug with two stereogenic centers. Epigriseofulvin is its epimer, differing only in the stereochemistry at the C-6' position of the spiro-cyclohexene ring system. This subtle difference in spatial arrangement is the crux of the analytical challenge.[1]
While enantiomers require a chiral environment for separation, diastereomers like Griseofulvin and Epigriseofulvin have distinct physical properties and can, in principle, be separated on standard (achiral) HPLC stationary phases.[2] However, their similar structures often result in low selectivity and co-elution, demanding a highly optimized and robust HPLC method for accurate quantification. The ability to resolve Epigriseofulvin is critical for purity analysis and stability studies of Griseofulvin drug substance and products.
Frequently Asked Questions (FAQs) for Method Development
This section addresses the most common questions encountered during the development and optimization of a separation method for these isomers.
Q1: What is a reliable starting point for separating Griseofulvin and Epigriseofulvin?
Answer: A robust starting point is a reversed-phase (RP-HPLC) method, as it is versatile and widely used. An excellent, authoritative baseline can be adapted from the United States Pharmacopeia (USP) monograph for Griseofulvin Tablets.[3][4] This provides a validated foundation for your method development.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale & Expert Insights |
| Column | C18 (L1), 4.6 x 150 mm, 5 µm | The C18 phase provides universal hydrophobic retention, which is effective for moderately nonpolar molecules like Griseofulvin. A 150 mm length offers a good balance between resolution and run time. |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) with 0.1% Formic Acid | Acetonitrile often provides different selectivity compared to methanol for structurally similar compounds. The acidic modifier (formic acid) is crucial for suppressing the ionization of residual silanols on the silica surface, leading to sharper, more symmetrical peaks.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that balances efficiency with system pressure. |
| Column Temp. | 30 °C | Temperature control is critical for reproducible retention times. 30-40°C is a good starting range to ensure efficiency without risking on-column degradation. |
| Detection | UV at 291 nm or 295 nm | Griseofulvin has a strong chromophore with a maximum absorbance around this wavelength, providing excellent sensitivity.[6][7] |
| Injection Vol. | 10 µL | A standard volume that minimizes the risk of column overload, which can cause peak distortion. |
This starting method should produce a well-retained peak for the main Griseofulvin component. The presence of Epigriseofulvin may be observed as a small, closely eluting peak, often on the tail or shoulder of the main peak. The primary goal of optimization is to increase the distance (selectivity) between these two peaks.
Q2: My resolution between the two isomers is poor (Rs < 1.5). How can I systematically improve it?
Answer: Improving resolution requires a methodical approach focused on enhancing chromatographic selectivity (α) and/or efficiency (N). The most impactful parameter to adjust first is the mobile phase composition.
The Causality behind Mobile Phase Optimization: The mobile phase directly mediates the interaction between the analytes and the stationary phase.[8] For diastereomers, subtle differences in their 3D structure cause them to interact with the C18 ligands differently. Changing the organic solvent type or its concentration alters the solvation of the analytes and the stationary phase, which can amplify these small interaction differences, thereby increasing selectivity.
Step-by-Step Protocol for Mobile Phase Optimization:
-
Vary Organic Content: Adjust the Acetonitrile concentration in 5% increments (e.g., from 40% down to 30% or up to 50%). A lower percentage of organic solvent will increase retention time for both isomers, providing more time to interact with the stationary phase and potentially improving resolution.
-
Switch the Organic Modifier: If varying acetonitrile content is insufficient, switch to Methanol. Prepare a mobile phase of Methanol:Water (e.g., 55:45 v/v with 0.1% Formic Acid) and re-evaluate the separation. Methanol has different hydrogen bonding capabilities than acetonitrile and can induce a significant change in selectivity for polar functional groups.
-
Consider Ternary Mixtures: For fine-tuning, small amounts of a third solvent, like tetrahydrofuran (THF), can be introduced (e.g., Acetonitrile:THF:Water 35:5:60, as suggested in some pharmacopeial methods).[3] THF can alter π-π interactions and may provide the necessary selectivity enhancement.
The following diagram illustrates the logical workflow for tackling poor resolution.
Caption: Troubleshooting workflow for poor isomer resolution.
Q3: My Griseofulvin peak is tailing. What are the common causes and solutions?
Answer: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase. For a molecule like Griseofulvin, the most common culprit is the interaction of its polar ketone and ether groups with active residual silanol groups on the silica backbone of the C18 column.
Table 2: Troubleshooting Peak Tailing
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | Free silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻) and interact strongly with polar parts of the analyte via hydrogen bonding or ion-exchange, creating a secondary, stronger retention mechanism that causes tailing. | 1. Lower Mobile Phase pH: Add 0.1% formic or acetic acid to the mobile phase. This protonates the silanols, neutralizing their negative charge and minimizing secondary interactions.[5] 2. Use a Modern, End-capped Column: Select a column specifically designed with low silanol activity (e.g., "base-deactivated" or featuring advanced end-capping). |
| Column Overload | Injecting too much sample mass saturates the active sites on the stationary phase, leading to a non-linear isotherm and causing the peak to broaden and tail. | 1. Reduce Injection Concentration: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, you were likely overloading the column. 2. Decrease Injection Volume: Reduce the volume from 10 µL to 2-5 µL. |
| Column Contamination / Void | Strongly retained impurities from previous injections can create active sites at the column inlet. A physical void at the head of the column disrupts the packed bed, causing poor peak shape for all analytes. | 1. Flush the Column: Disconnect the column from the detector and flush it with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). 2. Use a Guard Column: A guard column is essential to protect the analytical column from particulates and strongly retained matrix components. |
Q4: How does column temperature affect the separation of these isomers?
Answer: Temperature is a surprisingly powerful tool for optimizing diastereomer separations. It influences three key factors:
-
Mobile Phase Viscosity: Higher temperatures decrease viscosity, which reduces system backpressure and can improve efficiency (leading to sharper peaks).
-
Analyte Retention: Increasing temperature generally decreases retention time as it provides more kinetic energy for the analytes to move from the stationary to the mobile phase.
-
Separation Selectivity: The thermodynamics of how each isomer interacts with the stationary phase can be temperature-dependent. Sometimes, a small change in temperature (e.g., from 30°C to 40°C) can slightly alter the relative interaction strengths, leading to a significant improvement in resolution. Conversely, it can also worsen the separation.
Expert Advice: If you have achieved partial separation, methodically evaluate the effect of temperature in 5°C increments (e.g., 25°C, 30°C, 35°C, 40°C). Plot the resolution factor (Rs) against temperature to find the optimal setting for your specific column and mobile phase combination.
Advanced Strategies & Protocols
Protocol 1: Baseline RP-HPLC Method for Griseofulvin and Related Substances
This protocol provides a detailed, self-validating procedure that serves as an excellent starting point for separating Epigriseofulvin.
1. Materials and Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), >98% purity
-
Griseofulvin Reference Standard
-
Sample containing Griseofulvin and potential isomers
2. Chromatographic System:
-
HPLC with UV Detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Column Oven
3. Procedure:
-
Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water (40:60, v/v). Add Formic Acid to the final mixture to a concentration of 0.1%. For example, to make 1 L, mix 400 mL ACN with 600 mL Water, then add 1 mL of FA. Sonicate for 10 minutes to degas.
-
Standard Preparation: Accurately weigh and dissolve Griseofulvin reference standard in methanol or mobile phase to create a stock solution of ~1.0 mg/mL. Dilute this stock with mobile phase to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Dissolve the sample in methanol or mobile phase to achieve a target Griseofulvin concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Setup and Equilibration:
-
Install the C18 column and set the column oven to 30°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 291 nm.
-
Equilibrate the system by pumping the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the standard solution and identify the retention time of the main Griseofulvin peak.
-
Inject 10 µL of the sample solution.
-
Look for a secondary peak eluting near the main Griseofulvin peak. This is likely Epigriseofulvin.
-
Protocol 2: Exploring Alternative Column Selectivity
If a standard C18 column fails to provide adequate resolution, changing the stationary phase chemistry is the next logical step. This protocol outlines how to test an alternative phase.
1. Rationale: A Phenyl-Hexyl or Cyano (CN) stationary phase offers a different separation mechanism than C18.[9]
-
Phenyl-Hexyl phases provide π-π interactions in addition to hydrophobic interactions, which can be highly selective for aromatic compounds like Griseofulvin.
-
Cyano phases offer dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes, providing significant versatility.
2. Procedure:
-
Select an Alternative Column: Choose a Phenyl-Hexyl (L11) or Cyano (L10) column of similar dimensions to your C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Initial Mobile Phase: Begin with the same mobile phase that gave the best (but still insufficient) separation on the C18 column. For example, ACN:Water (40:60) with 0.1% FA.
-
Equilibrate and Inject: Follow the same equilibration and injection procedure as in Protocol 1.
-
Evaluate and Optimize:
-
Observe Elution Order: The elution order of Griseofulvin and Epigriseofulvin may reverse on a different stationary phase. This is a strong indicator of a change in the dominant retention mechanism.
-
Re-optimize Mobile Phase: The optimal mobile phase composition for a Phenyl or Cyano column will likely be different from that for a C18. Repeat the mobile phase optimization steps (varying organic content) to maximize resolution on the new column.
-
The following diagram shows the relationship between different HPLC parameters and their primary effect on the chromatogram.
Caption: Key parameter effects in HPLC optimization.
References
-
SIELC Technologies. (n.d.). Separation of Griseofulvin on Newcrom R1 HPLC column. Retrieved from [Link]
-
Townley, E., & Roden, P. (1980). High-performance Liquid Chromatographic Analysis of Griseofulvin in Drug Substance and Solid Dosage Forms: Separation of Impurities and Metabolites. Journal of Pharmaceutical Sciences, 69(5), 523-6. Available from: [Link]
-
Šatínský, D., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Pharmaceuticals, 13(10), 327. Available from: [Link]
-
Phenomenex Inc. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Petersen, A., et al. (2014). The Chemistry of Griseofulvin. Molecules, 19(10), 16634-16676. Available from: [Link]
-
Azevedo, C., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937. Available from: [Link]
-
Toribio, L., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A, 1685, 463633. Available from: [Link]
-
USP-NF. (2023). Griseofulvin Capsules Monograph. Retrieved from [Link]
-
Muralidharan, S., et al. (2015). Bioanalytical Method Development and Validation of Griseofulvin Nanoparticles using RP-HPLC. Journal of Young Pharmacists, 7(4), 384-398. Available from: [Link]
-
Suneetha, A. & Rao, J. (2017). METHOD DEVELOPMENT AND VALIDATION OF GRISEOFULVIN IN ITS BULK AND PHARMACEUTICAL DOSAGE FORM BY USING UV- VISIBLE SPECTROSCOPY. International Journal of Creative Research Thoughts (IJCRT), 5(4). Available from: [Link]
-
Wei, Y., et al. (2008). Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies. Analytical Chemistry Insights, 3, 103-109. Available from: [Link]
-
USP-NF. (2013). Griseofulvin Tablets Monograph. Revision Bulletin. Available from: [Link]
-
De Paepe, E., et al. (2023). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. ChemRxiv. Available from: [Link]
-
Kerec, M., et al. (2024). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. International Journal of Molecular Sciences, 25(6), 3175. Available from: [Link]
-
Popovska, O., et al. (2014). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 60(1), 21-28. Available from: [Link]
-
IARC. (2001). Griseofulvin. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 79. Available from: [Link]
-
Markuszewski, M., & Kaliszan, R. (2001). Effect of Mobile Phase Composition on the Overall Elution Process in Thin-Layer Chromatography. Acta Chromatographica, 11, 31-41. Available from: [Link]
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Technical Support Center: Refining Purification Methods for Griseofulvin
Welcome to the Technical Support Center dedicated to the purification of Griseofulvin. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent antifungal agent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve high-purity Griseofulvin in your experiments.
Introduction to Griseofulvin and the Imperative of Purity
Griseofulvin is a naturally occurring antifungal compound produced by the fermentation of certain species of Penicillium.[1] Its unique spirocyclic structure is responsible for its mechanism of action, which involves the disruption of the mitotic spindle in fungal cells, thereby inhibiting their proliferation.[1] In pharmaceutical applications, the purity of Griseofulvin is paramount. The presence of impurities, such as dechlorogriseofulvin, a common process-related impurity, or other degradation products, can impact the drug's efficacy, safety, and stability.[2]
This guide provides a comprehensive resource for refining your Griseofulvin purification strategies, ensuring the integrity of your research and development efforts.
Core Purification Workflow
The general workflow for purifying Griseofulvin from a fermentation broth involves several key stages. Understanding this process is fundamental to effective troubleshooting.
Sources
Epigriseofulvin Bioactivity: Technical Support & Troubleshooting Center
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Epigriseofulvin. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the common challenge of batch-to-batch variability in bioactivity. Our goal is to empower you with the scientific rationale and practical tools needed to ensure the consistency and reliability of your experimental results.
Part 1: Foundational Understanding & Core FAQs
This section addresses the fundamental questions regarding Epigriseofulvin and the nature of its variability.
Q1: What is Epigriseofulvin and what is its primary bioactivity?
A1: Epigriseofulvin is a stereoisomer of Griseofulvin, a well-known antifungal agent. It is often isolated as a natural product from certain species of Penicillium. Its primary bioactivity is antifungal, targeting pathogenic fungi by disrupting the mitotic spindle and inhibiting nucleic acid synthesis. However, its specific activity, potency (e.g., IC50), and even secondary effects can be influenced by its purity and the presence of co-isolated metabolites.
Q2: We are observing significant differences in our antifungal assay results between different lots of Epigriseofulvin. What are the primary causes of this batch-to-batch variability?
A2: Batch-to-batch variability is a frequent challenge, especially with natural products or complex synthetic molecules.[1] The issue arises from multiple potential sources throughout the manufacturing and handling process. The most common causes include:
-
Purity and Impurity Profiles: This is the most frequent culprit. Minor differences in the percentage of the active Epigriseofulvin and, more critically, the identity and concentration of related impurities can dramatically alter the net biological effect.[2] Some impurities may be inert, while others could be antagonistic, synergistic, or have their own off-target effects.
-
Polymorphism: Different crystalline forms (polymorphs) of a solid compound can exhibit different solubility and dissolution rates.[2] This directly impacts the concentration of the compound that is bioavailable to the cells or organisms in your assay, leading to apparent shifts in potency.
-
Residual Solvents: Varying levels of residual solvents from the purification process can be present. These solvents may have direct cytotoxic effects or interfere with assay components, confounding the results.
-
Degradation: Epigriseofulvin, like many complex molecules, can be sensitive to light, temperature, and pH. Improper storage or handling can lead to degradation, reducing the concentration of the active compound and introducing new, potentially interfering substances.[2]
-
Source Material Variability: For Epigriseofulvin derived from natural sources, the initial quality of the raw botanical material is critical.[3] Factors like climate, harvest time, and storage conditions can influence the chemical composition of the starting material, leading to inconsistencies in the final product.[3]
Part 2: Troubleshooting Inconsistent Bioactivity: A Step-by-Step Guide
This section provides a systematic workflow for diagnosing the root cause of variable results observed in your bioassays.
Q3: Our IC50 value for Epigriseofulvin against Candida albicans shifted from ~5 µM with Lot A to ~15 µM with the new Lot B. How should we investigate this?
A3: A three-fold shift in IC50 is a significant deviation that requires a structured investigation. Do not assume the new lot is simply "less potent." The goal is to determine if the issue lies with the new material, the assay itself, or a combination of factors. Follow this diagnostic workflow:
Sources
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Epigriseofulvin
Introduction
Welcome to the Technical Support Center for Epigriseofulvin. This guide is designed for researchers, scientists, and drug development professionals utilizing Epigriseofulvin in cell culture experiments. Epigriseofulvin, a stereoisomer of the well-known antifungal agent Griseofulvin, is gaining interest for its potential applications in various research fields due to its primary on-target effect as a microtubule-targeting agent.[1][2] Like its parent compound, it disrupts microtubule dynamics, leading to mitotic arrest and cell cycle inhibition.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is Epigriseofulvin and its primary mechanism of action?
Epigriseofulvin is an isomer of Griseofulvin, a natural product of the fungus Penicillium griseofulvum. Its primary, or "on-target," mechanism of action in mammalian cells is the disruption of microtubule dynamics.[1][2] Unlike some other microtubule agents that cause catastrophic depolymerization, Griseofulvin (and by extension, Epigriseofulvin) suppresses the dynamic instability of microtubules.[3] It reduces the rate and duration of both the growing and shortening phases of microtubules, which dampens their overall dynamicity without necessarily causing a significant change in the total microtubule polymer mass at effective concentrations.[3][4] This subtle but critical interference with microtubule function is sufficient to arrest cells in mitosis, leading to an inhibition of cell proliferation.[1][2]
Q2: What are the potential off-target effects of Epigriseofulvin in mammalian cells?
While the primary target is tubulin, studies on Griseofulvin have revealed several potential off-target effects, especially at higher concentrations. Researchers using Epigriseofulvin should be aware of these possibilities:
-
Induction of Apoptosis via NF-κB Pathway: In some cell lines, Griseofulvin has been shown to induce G2/M arrest and apoptosis through the NF-κB signaling pathway.[5]
-
Wnt/β-catenin Signaling Inhibition: There is evidence that Griseofulvin can inhibit the Wnt/β-catenin signaling pathway in certain cancer cells, which could contribute to its anti-proliferative effects independent of direct microtubule disruption.
-
p53 Activation: Treatment with Griseofulvin can lead to mitotic abnormalities such as misaligned chromosomes and multipolar spindles, resulting in cells with fragmented nuclei that show an increased concentration of the tumor suppressor protein p53.[3][4]
-
Effects on Connexin 43: Griseofulvin has been reported to trigger the expression of connexin 43, a tumor-suppressor gene involved in apoptosis regulation, and disrupt its association with tubulin.
Q3: Why is it critical to use the lowest effective concentration?
Using the lowest possible concentration of Epigriseofulvin that still elicits the desired on-target phenotype is the single most important step in minimizing off-target effects. Off-target interactions typically have a lower affinity than the primary on-target interaction. Therefore, as the concentration of the compound increases, so does the likelihood of engaging these lower-affinity off-target molecules, which can produce confounding biological responses. A carefully performed dose-response experiment is essential to identify this optimal concentration window.
Q4: How do I determine the optimal on-target concentration for my specific cell line?
The optimal concentration of Epigriseofulvin is highly dependent on the specific cell line being used due to variations in cell permeability, metabolism, and expression levels of the target protein. The ideal method for determining this is to perform a dose-response curve, which is detailed in Protocol 1 . This experiment will allow you to identify the IC50 (half-maximal inhibitory concentration) for cell proliferation and establish a working concentration range where the on-target effect (e.g., mitotic arrest) is robustly observed with minimal cytotoxicity.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
| Observed Problem | Potential Cause (Likely Off-Target Related) | Recommended Solution & Rationale |
| High cytotoxicity at concentrations that do not induce significant mitotic arrest. | The observed cell death may be due to off-target effects on critical survival pathways (e.g., NF-κB, Wnt) rather than the intended mitotic catastrophe. | 1. Re-evaluate Dose-Response: Perform a detailed dose-response curve (Protocol 1) and correlate it with a specific marker of mitotic arrest (e.g., phospho-histone H3 staining). 2. Use Orthogonal Controls: Validate the phenotype with a different microtubule inhibitor that has a distinct binding site, such as a vinca alkaloid (e.g., vinblastine) or nocodazole (Protocol 2).[6][7] If the phenotype is consistent, it is more likely to be an on-target effect. |
| Inconsistent results between experimental replicates. | 1. Drug Stability: Epigriseofulvin in solution may degrade over time. 2. Cell State: The physiological state of the cells, including passage number and confluency, can alter their sensitivity to the compound. | 1. Aliquot and Store Properly: Prepare single-use aliquots of your Epigriseofulvin stock solution to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding densities and confluency at the time of treatment. |
| Observed phenotype does not match the expected disruption of microtubule function. | The concentration used may be too high, leading to a dominant off-target phenotype. Alternatively, the specific cell line may respond atypically. | 1. Lower the Concentration: Test a range of concentrations below the initially observed effective dose. 2. Visualize Microtubules: Perform immunofluorescence staining for α-tubulin to directly observe the effect on the microtubule network (Protocol 3). At optimal concentrations, you should see effects on the mitotic spindle rather than complete depolymerization of the interphase microtubule network.[3][4] |
| Difficulty in confirming that the anti-proliferative effect is reversible. | Irreversible cytotoxicity due to off-target effects can be mistaken for a sustained on-target effect. | Perform a Washout Experiment: Treat cells with Epigriseofulvin for a defined period, then wash the compound away and monitor cell cycle progression and proliferation. A true on-target antimitotic effect should be reversible, allowing cells to re-enter the cell cycle after the compound is removed. |
Experimental Protocols & Validation Workflows
Protocol 1: Determining the Optimal On-Target Concentration via Dose-Response Curve
This protocol establishes the concentration range of Epigriseofulvin that effectively inhibits cell proliferation, allowing for the selection of an optimal dose for subsequent experiments.
Workflow Diagram: Dose-Response Experiment
Caption: Workflow for determining the IC50 of Epigriseofulvin.
Step-by-Step Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density that ensures they remain in the exponential growth phase for the duration of the experiment (typically 48-72 hours).
-
Drug Preparation: Prepare a 2X stock of the highest concentration of Epigriseofulvin to be tested. Perform a serial dilution (e.g., 1:2 or 1:3) to create a range of at least 8-10 concentrations. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Add an equal volume of the 2X drug dilutions to the corresponding wells of the 96-well plate containing cells in media.
-
Incubation: Incubate the plate for a period equivalent to two to three cell doubling times (e.g., 48 or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT assay. This colorimetric assay measures the metabolic activity of viable cells.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control cells (100% viability). Plot the normalized viability versus the log of the Epigriseofulvin concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Orthogonal Validation to Confirm On-Target Effects
This strategy uses a structurally unrelated compound with the same known on-target mechanism to confirm that the observed phenotype is target-specific.
Logic Diagram: Orthogonal Validation
Caption: Logic of using an orthogonal control to validate the on-target effect.
Step-by-Step Methodology:
-
Select Orthogonal Controls: Choose microtubule inhibitors with different mechanisms or binding sites. Good choices include:
-
Nocodazole: A synthetic, rapidly reversible microtubule depolymerizer that binds to β-tubulin.[6]
-
Vinblastine: A vinca alkaloid that binds to a different site on tubulin and also induces depolymerization.[4]
-
Paclitaxel (Taxol): A taxane that stabilizes microtubules, also leading to mitotic arrest. Comparing a stabilizer to a destabilizer can be a very powerful validation.[8][9][10]
-
-
Determine Equipotent Doses: Using Protocol 1, determine the IC50 for proliferation for each of your selected orthogonal controls in your cell line.
-
Comparative Phenotypic Analysis: Treat your cells with equipotent concentrations (e.g., the IC50 or 2x IC50) of Epigriseofulvin and the orthogonal controls.
-
Assess Key Phenotypes: Analyze the cells for the same key phenotypic markers. This could include:
-
Percentage of cells in G2/M phase by flow cytometry.
-
Quantification of mitotic cells using an anti-phospho-histone H3 antibody.
-
Morphological changes observed by microscopy.
-
Protocol 3: Direct Visualization of Microtubule Effects via Immunofluorescence
This protocol allows for the direct observation of Epigriseofulvin's effect on the cellular microtubule network, particularly the mitotic spindle.
Step-by-Step Methodology:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Treatment: Treat the cells with the desired concentration of Epigriseofulvin (determined from Protocol 1) and controls for an appropriate duration to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Rinse the cells with PBS and fix them with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light. A DNA counterstain like DAPI can be included to visualize the chromosomes.
-
Final Washes and Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. In untreated mitotic cells, you should observe a well-formed bipolar spindle. In Epigriseofulvin-treated cells, you would expect to see abnormalities such as misaligned chromosomes or multipolar spindles, confirming its effect on microtubule function during mitosis.[3][4]
References
-
Panda, D., Rathinasamy, K., Santra, M. K., & Wilson, L. (2005). Kinetic suppression of microtubule dynamic instability by griseofulvin: implications for its possible use in the treatment of cancer. Proceedings of the National Academy of Sciences of the United States of America, 102(28), 9878–9883. [Link]
-
Rathinasamy, K., Jindal, B., Asthana, J., Singh, P., Santhosh, V., & Panda, D. (2010). Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine. BMC cancer, 10, 213. [Link]
-
Ho, Y. S., Duh, J. S., Jeng, J. H., Wang, Y. J., Liang, Y. C., Lin, C. H., Tseng, C. J., Yu, C. F., Chen, R. J., & Lin, J. K. (2001). Griseofulvin potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells. International journal of cancer, 91(3), 393–401. [Link]
-
Rebacz, B., Larsen, T. O., Clausen, M. H., Rønnest, M. H., Löffler, H., Ho, A. D., & Krämer, A. (2007). Identification of griseofulvin as an inhibitor of centrosomal clustering in a phenotype-based screen. Cancer research, 67(13), 6342–6350. [Link]
-
Fotsis, T., Zhang, Y., Pepper, M. S., Adlercreutz, H., Montesano, R., Nawroth, P. P., & Schweigerer, L. (1994). The endogenous oestrogen metabolite 2-methoxyoestradiol inhibits angiogenesis and suppresses tumour growth. Nature, 368(6468), 237–239. [Link]
-
Uen, Y. H., Liu, D. Z., Weng, M. S., Ho, Y. S., & Lin, S. Y. (2007). NF-kappaB pathway is involved in griseofulvin-induced G2/M arrest and apoptosis in HL-60 cells. Journal of cellular biochemistry, 101(5), 1165–1175. [Link]
-
Schmeel, L. C., Schmeel, F. C., Schmidt-Wolf, I. G., & Na, I. K. (2017). Griseofulvin inhibits the Wnt/β-catenin signaling pathway and inhibits the proliferation of myeloma cells. Oncotarget, 8(39), 65293–65303. [Link]
-
Bouchet, S., Meunier, L., Pudlo, M., Gout, J., Croué, A., F-X, M., & Denizot, Y. (2014). The anti-mitotic drug griseofulvin induces apoptosis of human germ cell tumor cells through a connexin 43-dependent molecular mechanism. Apoptosis, 19(6), 966–976. [Link]
-
Zieve, G. W., Turnbull, D., Mullins, J. M., & McIntosh, J. R. (1980). Production of large numbers of mitotic cells by use of the reversible microtubule inhibitor nocodazole. Experimental cell research, 126(2), 397–405. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews. Cancer, 4(4), 253–265. [Link]
-
Komlodi-Pasztor, E., Sackett, D., Wilkerson, J., & Fojo, T. (2012). Mitotic arrest and cell death mediated by microtubule-targeting agents. Oncology (Williston Park, N.Y.), 26(7), 632–641. [Link]
-
Schiff, P. B., Fant, J., & Horwitz, S. B. (1979). Promotion of microtubule assembly in vitro by taxol. Nature, 277(5698), 665–667. [Link]
-
Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature Reviews Cancer, 10(3), 194-204. [Link]
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- 3. Griseofulvin stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Antitumor properties of griseofulvin and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Griseofulvin potentiates antitumorigenesis effects of nocodazole through induction of apoptosis and G2/M cell cycle arrest in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the aneugenic properties of nocodazole, paclitaxel and griseofulvin in vitro. Centrosome defects and alterations in protein expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Cytotoxicity Evaluation of Novel Griseofulvin Analogues with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Epigriseofulvin concentration for maximum antifungal effect
Guide Version: 1.0
Introduction: Understanding Epigriseofulvin in the Context of Griseofulvin
Epigriseofulvin is a stereoisomer (epimer) of griseofulvin, a well-established, fungistatic antibiotic produced by Penicillium griseofulvum.[1][2] Griseofulvin has been used for decades to treat dermatophyte infections of the skin, hair, and nails.[3][4] Its mechanism of action involves binding to fungal tubulin, which disrupts microtubule function and inhibits mitosis, thereby arresting fungal growth.[5]
Currently, dedicated research on the antifungal properties and specific experimental parameters for epigriseofulvin is limited in publicly available literature. Given that epigriseofulvin shares a core chemical structure with its well-studied epimer, this guide will operate on the foundational assumption that its mechanism of action and experimental behavior are analogous to griseofulvin. The principles, protocols, and troubleshooting advice provided herein are based on the extensive body of knowledge surrounding griseofulvin and standardized antifungal susceptibility testing methodologies. Researchers should, however, validate these methods for their specific experimental context.
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of epigriseofulvin to achieve maximum antifungal effect. It addresses common challenges and provides field-proven insights to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for epigriseofulvin, and how does it influence experimental design?
A1: Based on its structural similarity to griseofulvin, epigriseofulvin is presumed to act as a fungistatic agent . It interferes with the mitotic spindle by binding to tubulin, which is essential for cell division.[5] This fungistatic nature is a critical consideration for your experiments. Unlike fungicidal agents that kill the organism, epigriseofulvin only inhibits growth. This means that endpoint readings in susceptibility assays (like Minimum Inhibitory Concentration, or MIC) must be carefully standardized, as trailing growth or residual, non-proliferating cells can complicate interpretation. Time-kill assays are highly recommended to understand the dynamics of its inhibitory effect over time.
Q2: Epigriseofulvin is poorly soluble in aqueous media. How can I prepare my stock solutions and working concentrations accurately?
A2: This is a common and critical challenge. Griseofulvin, its epimer, is notoriously poorly soluble in water.[3]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Working Dilutions: Perform serial dilutions from the stock solution. It is crucial that the final concentration of DMSO in your assay medium does not exceed a level that affects fungal growth or interacts with the compound (typically ≤1% v/v). Always include a solvent control (medium with the same final DMSO concentration but without epigriseofulvin) in your experiments to validate this.
-
Precipitation: Visually inspect all dilutions for signs of precipitation, both before and after addition to the test medium. If precipitation occurs at your desired concentration, you may need to adjust your stock concentration or consider alternative solubilizing agents, though these must be validated for non-interference.
Q3: Which fungal species are likely to be most susceptible to epigriseofulvin?
A3: Griseofulvin's spectrum of activity is primarily focused on dermatophytes—fungi that infect keratinized tissues.[5] Therefore, it is logical to prioritize testing epigriseofulvin against clinically relevant species from the following genera:
- Trichophyton (e.g., T. rubrum, T. tonsurans)
- Microsporum (e.g., M. canis, M. gypseum)[6]
- Epidermophyton (e.g., E. floccosum)
It is generally not effective against yeasts like Candida species or molds like Aspergillus species.[4]
Q4: What are the key differences between determining the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC)?
A4:
-
MIC: The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period.[7] For a fungistatic agent like epigriseofulvin, this is the primary measure of its potency.
-
MFC: The lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) in the initial fungal inoculum. To determine the MFC, an aliquot from each well of the MIC assay that shows no visible growth is subcultured onto agar plates without the drug. The MFC is the lowest concentration from which no fungal colonies grow on the subculture plate.
For a purely fungistatic agent, the MFC may be significantly higher than the MIC, or not achievable at all.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Inconsistent MIC values across replicate experiments. | 1. Inoculum Variability: Inconsistent starting concentration of fungal cells. 2. Precipitation of Epigriseofulvin: Compound falling out of solution at test concentrations. 3. Subjective Endpoint Reading: Difficulty in determining the true point of growth inhibition due to trailing. | 1. Standardize Inoculum: Strictly adhere to standardized protocols (e.g., CLSI M38 for filamentous fungi) for inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent cell density. 2. Verify Solubility: Prepare a full dilution series in your test medium without inoculum. Incubate under the same conditions as your assay and visually inspect for precipitation at each concentration. 3. Objective Reading: Use a spectrophotometer (OD measurement) to supplement visual reading. The MIC can be defined as the lowest concentration that inhibits ≥50% or ≥90% of growth compared to the drug-free control well, providing a quantitative and reproducible endpoint.[8] |
| No clear dose-response curve; fungal growth appears random across concentrations. | 1. Compound Degradation: Epigriseofulvin may be unstable in the test medium or under specific incubation conditions. 2. Contamination: Bacterial or fungal contamination of the stock solution or medium. 3. Resistant Isolate: The fungal strain may be intrinsically resistant. | 1. Assess Stability: Incubate a solution of epigriseofulvin in the test medium for the duration of the experiment and then test its activity in a new assay to see if potency has been lost. 2. Aseptic Technique: Filter-sterilize stock solutions if possible. Perform sterility checks on your medium and solvent before starting the experiment. 3. Use Quality Control Strains: Always include a known susceptible reference strain (e.g., a QC strain from ATCC) in your assays to validate that the compound and the assay are performing as expected. |
| Zone of inhibition in disk diffusion assay is hazy and difficult to measure. | 1. Fungistatic Effect: As a fungistatic agent, epigriseofulvin may not create a perfectly clear zone of no growth, but rather a zone of reduced growth. 2. Slow Diffusion: The compound's poor solubility may lead to slow and inconsistent diffusion through the agar. | 1. Standardize Reading: Measure the zone at the point of significant growth reduction, not necessarily complete clarity. This requires consistent reading criteria across all plates. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for reading zones of inhibition.[9] 2. Consider Broth Microdilution: For poorly soluble compounds, broth microdilution is often a more reliable and reproducible method for determining MIC than disk diffusion, as it ensures a uniform concentration of the drug in the liquid medium.[8] |
Experimental Protocols & Workflows
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M27/M38 guidelines and is suitable for determining the MIC of epigriseofulvin against dermatophytes.
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Harvest spores/conidia by gently flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the suspension to a final concentration of 0.5 x 10⁵ to 5 x 10⁵ CFU/mL using a spectrophotometer (adjusting to a specific optical density) and verify with quantitative plating.
-
-
Drug Dilution Series:
-
Prepare a 2X working stock of epigriseofulvin and perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate. Each well should contain 100 µL of the 2X drug concentration.
-
Include a drug-free well (growth control) and a solvent control well (containing the highest concentration of DMSO used).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate. This will bring the final volume to 200 µL and dilute the drug concentrations to their final 1X test concentrations.
-
-
Incubation:
-
Incubate the plates at a temperature optimal for the test organism (e.g., 28-30°C) for a duration determined by the growth of the control organism (typically 48-96 hours for dermatophytes).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of epigriseofulvin that causes a significant (e.g., ≥50% or ≥90%) inhibition of growth compared to the drug-free control well. This can be determined visually or with a plate reader.
-
Workflow for Optimizing Epigriseofulvin Concentration
Caption: A decision tree for troubleshooting common causes of inconsistent MIC results.
References
-
Synthesis and Antifungal Activity of Derivatives of the Natural Product Griseofulvin against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Antifungal Activities of Novel Griseofulvin Derivatives as Potential Anti-Phytopathogenic Fungi Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Antifungal Activities of Novel Griseofulvin Derivatives as Potential Anti-Phytopathogenic Fungi Agents. ResearchGate. [Link]
-
Griseofulvin. PubChem, National Center for Biotechnology Information. [Link]
-
Griseofulvin. StatPearls, NCBI Bookshelf. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. [Link]
-
Griseofulvin. Wikipedia. [Link]
-
Synthesis and Antifungal Activity of Derivatives of the Natural Product Griseofulvin against Phytopathogenic Fungi. ACS Publications. [Link]
-
Griseofulvin: An Updated Overview of Old and Current Knowledge. PMC, PubMed Central. [Link]
-
Definitions of S, I and R. EUCAST. [Link]
-
Antitumor properties of griseofulvin and its toxicity. Frontiers in Pharmacology. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, Cell Press. [Link]
-
Griseofulvin (oral route). Mayo Clinic. [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
-
Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Antifungal Activities of Novel Griseofulvin Derivatives as Potential Anti-Phytopathogenic Fungi Agents. ACS Publications. [Link]
-
CLSI M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Clinical and Laboratory Standards Institute. [Link]
-
Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]
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- 4. Griseofulvin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Epigriseofulvin Bioassays
Welcome to the technical support center for Epigriseofulvin bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of obtaining consistent and reproducible results with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to conduct robust and reliable experiments.
Inconsistent results in bioassays can be a significant source of frustration and can impede scientific progress. This guide is structured in a question-and-answer format to directly address common issues encountered during Epigriseofulvin bioassays. We will delve into the critical aspects of compound handling, assay design, and data interpretation to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound-Specific Issues
Q1: My IC50 values for Epigriseofulvin are fluctuating significantly between experiments. What could be the primary cause related to the compound itself?
This is a common and critical issue. The variability often stems from the inherent properties of Epigriseofulvin and its relationship with its more common diastereomer, Griseofulvin. Here are the key factors to investigate:
-
Stereoisomeric Purity: Epigriseofulvin is an epimer of Griseofulvin. Stereoisomers can have vastly different biological activities.[1][2] The metabolic pathways and interactions with biological targets can be stereoselective, meaning one isomer may be significantly more active, less active, or even have a different mode of action than the other.[3] If your source material has varying ratios of Epigriseofulvin to Griseofulvin, this will directly impact your bioassay results. It is crucial to ensure the stereoisomeric purity of your Epigriseofulvin batch.
-
Solubility and Precipitation: Griseofulvin, and by extension Epigriseofulvin, has low aqueous solubility.[4] Inconsistent results can arise if the compound precipitates out of your stock solution or in the final assay medium.[5] This is a frequent issue when diluting a DMSO stock solution into an aqueous buffer.[5] If the compound is not fully solubilized at the highest concentration, the entire dose-response curve will be shifted, leading to inaccurate IC50 calculations.[5]
-
Stability and Storage: While Griseofulvin preparations are noted to have a shelf life of 2-5 years, improper storage of your Epigriseofulvin stock solutions can lead to degradation.[4] Factors such as exposure to light, repeated freeze-thaw cycles, and storage temperature can affect the compound's integrity.
Causality Behind Experimental Choices: Using a well-characterized compound with high stereoisomeric purity is the foundation of a reliable bioassay. Inconsistencies in the starting material will inevitably lead to inconsistent results, regardless of how well the rest of the assay is performed.
Q2: I'm dissolving my Epigriseofulvin in DMSO, but I suspect it's not fully soluble or is precipitating upon dilution. How can I address this?
This is a frequent challenge with poorly soluble compounds. Here’s a systematic approach to tackle this:
-
Optimize Stock Solution Concentration: While it's common to make highly concentrated stock solutions (e.g., 10-100x), for compounds with low solubility, this can be counterproductive.[6] Consider preparing a lower concentration stock solution in 100% analytical grade DMSO to ensure complete dissolution.[7]
-
Visual Inspection: After preparing your stock solution, visually inspect it for any particulate matter. If you observe any, gentle warming or sonication may help. However, be cautious with heating as it can degrade the compound.
-
Serial Dilution Strategy: When preparing your working concentrations, perform serial dilutions in a manner that minimizes the risk of precipitation. Instead of a large single dilution from your DMSO stock into the aqueous medium, consider an intermediate dilution step in a co-solvent or a medium containing a solubilizing agent if your assay permits.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay wells as low as possible (typically <0.5%) and consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells and can also affect compound solubility.
Experimental Workflow for Preparing Epigriseofulvin Stock Solutions
This protocol provides a step-by-step methodology for preparing and handling Epigriseofulvin to minimize solubility-related issues.
-
Determine the Molecular Weight: Obtain the precise molecular weight of Epigriseofulvin from your supplier's certificate of analysis. For reference, the molecular weight of Griseofulvin is 352.77 g/mol .[4]
-
Calculate the Required Mass: Use the following formula to calculate the mass of Epigriseofulvin needed for your desired stock concentration and volume: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )
-
Weighing the Compound: Accurately weigh the calculated mass of Epigriseofulvin powder using an analytical balance.
-
Dissolution in DMSO:
-
Add the weighed Epigriseofulvin to an appropriate sterile, amber vial to prevent photodegradation.[6]
-
Add the calculated volume of high-purity DMSO to achieve your target stock concentration.
-
Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can be used cautiously if needed, but avoid excessive heat.
-
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.[6]
-
Store the aliquots at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
-
Assay Design and Execution
Q3: My cell-based assay results are inconsistent, even when I'm confident in my Epigriseofulvin stock solution. What aspects of my assay should I scrutinize?
Variability in cell-based assays is a common challenge.[7] Here are the key areas to troubleshoot:
-
Cell Line Health and Passage Number: Cells can undergo phenotypic drift with increasing passage numbers.[8] This can alter their sensitivity to the compound. It is critical to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: The initial number of cells seeded per well is a critical parameter. Inconsistent seeding can lead to variability in cell growth and, consequently, the assay readout.[9] Ensure you have a robust and reproducible method for cell counting and seeding.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability.[7] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[7]
-
Incubation Conditions: Ensure that your incubator provides a stable and uniform environment (temperature, humidity, CO2). Fluctuations in these conditions can impact cell health and growth.[10]
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant error.[11] Always use calibrated pipettes and proper pipetting techniques.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent bioassay results.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Data Interpretation and Assay Readout
Q4: I am using an MTT assay to assess cell viability after Epigriseofulvin treatment. Could the assay method itself be a source of inconsistency?
Yes, the MTT assay, while widely used, has several limitations that can lead to variable or misleading results.[9]
-
Toxicity of MTT Reagent: The MTT reagent itself can be toxic to cells, especially during longer incubation periods.[12][13] This can confound the results, particularly when assessing the effects of a test compound over time.
-
Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals can lead to inaccurate absorbance readings. Ensure that your solubilization buffer is effective and that the crystals are fully dissolved before reading the plate.
Trustworthiness Through Self-Validation: To ensure your results are reliable, it is highly recommended to use an orthogonal method to confirm your findings from the MTT assay. For example, a cytotoxicity assay that measures membrane integrity (like an LDH release assay) or a caspase activity assay to measure apoptosis can provide a more complete picture of Epigriseofulvin's effect on your cells.
Quantitative Data Summary
The following table summarizes key experimental parameters that should be standardized to minimize variability in your Epigriseofulvin bioassays.
| Parameter | Recommended Specification | Rationale for Control | Potential Impact of Variability |
| Compound | |||
| Stereoisomeric Purity | >98% Epigriseofulvin | Different stereoisomers can have different biological activities.[1] | Inaccurate IC50, batch-to-batch variability. |
| Stock Solution Solvent | High-purity DMSO | Ensures maximum solubility and stability. | Compound precipitation, inaccurate dosing. |
| Final DMSO Concentration | <0.5% (and consistent) | High concentrations can be cytotoxic.[7] | Masking of compound effects, inconsistent results. |
| Cell Culture | |||
| Cell Passage Number | <10 passages post-thaw | Minimizes phenotypic drift.[8] | Changes in drug sensitivity, irreproducible results. |
| Cell Seeding Density | Optimized for log-phase growth | Ensures consistent cell number at time of treatment.[9] | Variable cell growth, inconsistent assay window. |
| Assay Plate | |||
| Plate Layout | Exclude perimeter wells | Mitigates edge effects from evaporation.[7] | Inaccurate readings in outer wells, skewed results. |
| Incubation | |||
| Temperature | 37°C ± 0.5°C | Optimal for mammalian cell growth. | Altered cell metabolism and growth rates. |
| CO2 | 5% ± 0.5% | Maintains pH of bicarbonate-buffered media. | Changes in cell health and physiology. |
Signaling Pathway and Mechanism of Action
While the precise mechanism of Epigriseofulvin is not as extensively studied as Griseofulvin, it is thought to share a similar mechanism of action. Griseofulvin disrupts fungal cell mitosis by binding to tubulin and interfering with the function of spindle and cytoplasmic microtubules.[4]
Caption: Putative mechanism of action of Epigriseofulvin.
This technical guide provides a comprehensive framework for troubleshooting inconsistent results in Epigriseofulvin bioassays. By systematically addressing the potential sources of variability related to the compound, experimental workflow, and data analysis, you can enhance the reproducibility and reliability of your research.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441140, Griseofulvin. Retrieved from [Link]
- Nowak, M., et al. (2021). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Journal of Fungi, 7(10), 839.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
- Al-Rahbani, M. B., et al. (2022). Griseofulvin: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7001.
- van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12829.
-
Yilmaz, Y. (n.d.). Stereochemistry and biological activity of drugs. SlideShare. Retrieved from [Link]
- Wang, X. (2015). Building a Robust Biological Assay for Potency Measurement.
- Boncler, M., et al. (2014). Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials. RSC Advances, 4(65), 34383-34391.
- Wei, Y., et al. (2023). Antitumor properties of griseofulvin and its toxicity. Frontiers in Pharmacology, 14, 1160359.
-
ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. Retrieved from [Link]
- Little, T. A. (2019). Essentials in Bioassay Development.
- Al-Abri, S. A., & Al-Ghafri, N. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 263-266.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Lab Skills. (2021, August 20). Preparing Stock Solutions [Video]. YouTube. [Link]
-
Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]
-
Bartleby. (n.d.). Importance of Stereoisomers in a Biological System. Retrieved from [Link]
- Assay Guidance Manual. (2012). Robust or Go Bust.
-
Semantic Scholar. (n.d.). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]
-
Wikipedia. (n.d.). Griseofulvin. Retrieved from [Link]
- Agrawal, A., et al. (2016). Preparation and Characterization of Griseofulvin Solid Dispersions. AAPS PharmSciTech, 17(1), 134-143.
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
- DeAbate, C. A., & Kim, G. (2023). Griseofulvin. In StatPearls.
-
Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Limitations of the MTT Assay in Cell Viability Testing. Retrieved from [Link]
-
IPQ. (n.d.). <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. Retrieved from [Link]
- Uetrecht, J. (1992). Stereoisomers and drug toxicity. The value of single stereoisomer therapy. Drug Safety, 7(4), 272-281.
- Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
-
Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. [Link]
-
BioProcess International. (2017). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
-
UKHSA Research Portal. (2008). Issues in antifungal susceptibility testing. Retrieved from [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
- Oxford Academic. (2019). Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(4), 308-315.
Sources
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- 2. Importance of Stereoisomers in a Biological System - 652 Words | Bartleby [bartleby.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Griseofulvin | C17H17ClO6 | CID 441140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phytotechlab.com [phytotechlab.com]
- 7. researchgate.net [researchgate.net]
- 8. promegaconnections.com [promegaconnections.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. Is Your MTT Assay the Right Choice? [promega.sg]
- 13. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
Technical Support Center: Epigriseofulvin Stock Solution Stability
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the preparation and storage of Epigriseofulvin stock solutions. Given the limited direct literature on Epigriseofulvin, this document leverages established principles and data from its well-characterized diastereomer, Griseofulvin, to provide robust recommendations.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling of Epigriseofulvin.
Q1: What is the primary challenge in preparing Epigriseofulvin stock solutions?
The main difficulty arises from the poor aqueous solubility of Griseofulvin and its analogues, including Epigriseofulvin.[1] This characteristic often leads to precipitation when diluting concentrated organic stock solutions into aqueous experimental media.
Q2: Which solvent is recommended for preparing a primary stock solution of Epigriseofulvin?
For initial solubilization, a water-miscible organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common and effective choice for compounds with low water solubility.[2]
Q3: What is a safe concentration of DMSO for my cell-based experiments?
It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, as higher concentrations can be cytotoxic.[2]
Q4: How should I store my Epigriseofulvin stock solution?
For long-term stability, lyophilized Epigriseofulvin should be stored at -20°C, protected from light.[3] Once in solution, it is recommended to store aliquots at -20°C or colder to minimize degradation from freeze-thaw cycles.
Q5: My Epigriseofulvin precipitated after adding it to my aqueous buffer. What should I do?
Precipitation is a common issue. Please refer to the detailed troubleshooting guide in Section III for a step-by-step approach to resolving this problem.
II. Understanding Epigriseofulvin Stability: Key Factors
The stability of your Epigriseofulvin stock solution is influenced by several factors. Understanding these will help in designing a robust experimental workflow.
Solubility and Solvent Choice
Epigriseofulvin, like Griseofulvin, is a hydrophobic molecule. The choice of solvent is critical for maintaining its stability in solution.
| Solvent | Suitability for Primary Stock | Considerations |
| DMSO | High | Excellent solubilizing agent for hydrophobic compounds. Ensure final concentration in aqueous media is non-toxic to cells (typically <0.1%).[2] |
| Ethanol | Moderate | Can be used, but may have lower solubilizing capacity than DMSO for highly concentrated stocks. |
| Methanol | Moderate | Similar to ethanol, can be a suitable solvent. |
| Water | Low | Epigriseofulvin is poorly soluble in water.[1] Not recommended for primary stock solutions. |
| Aqueous Buffers (PBS, etc.) | Low | Direct dissolution in aqueous buffers is not feasible due to low solubility. |
Impact of pH
The pH of the final solution can significantly impact the stability of small molecules. For many pharmaceutical compounds, extreme pH levels (either acidic or basic) can catalyze degradation pathways such as hydrolysis and oxidation.[4] While specific data on Epigriseofulvin is limited, it is advisable to maintain a pH range of 5-7 in your final experimental solutions to enhance stability.
Temperature and Light Exposure
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[5] For long-term storage, -20°C is recommended for solutions.[3] When preparing solutions, avoid excessive heating.
-
Light: Compounds with chromophores can be susceptible to photodegradation.[6] It is best practice to store Epigriseofulvin powder and stock solutions in light-protecting containers (e.g., amber vials).[7]
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving common problems encountered during the preparation and use of Epigriseofulvin stock solutions.
Problem: Precipitation Upon Dilution in Aqueous Media
This is the most frequent issue. The workflow below will help you diagnose and solve the problem.
Caption: Troubleshooting workflow for precipitation issues.
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Epigriseofulvin Stock Solution in DMSO
Materials:
-
Epigriseofulvin powder
-
Anhydrous DMSO
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the Epigriseofulvin powder and DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of Epigriseofulvin powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight of Griseofulvin: 352.8 g/mol ), weigh 3.53 mg.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the Epigriseofulvin powder.
-
Mix: Vortex the solution until the Epigriseofulvin is completely dissolved. A clear solution should be obtained. Gentle warming in a water bath (up to 37°C) can be used if dissolution is slow.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting vials. This minimizes freeze-thaw cycles.[3]
-
Store: Store the aliquots at -20°C or colder.
Protocol 2: Dilution of Epigriseofulvin Stock Solution into Aqueous Medium
Materials:
-
Prepared Epigriseofulvin stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous experimental medium (e.g., cell culture medium, buffer)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw: Thaw a single aliquot of the Epigriseofulvin stock solution at room temperature.
-
Vortex: Briefly vortex the thawed stock solution to ensure homogeneity.
-
Dilute: While vigorously vortexing the pre-warmed aqueous medium, add the required volume of the Epigriseofulvin stock solution dropwise. This rapid dispersion is critical to prevent localized high concentrations that can lead to precipitation.[2]
-
Inspect: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide.
V. In-Depth Scientific Explanations
The "Like Dissolves Like" Principle and Polarity
The principle of "like dissolves like" governs solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[8] Epigriseofulvin is a largely nonpolar molecule, hence its poor solubility in polar water and good solubility in the less polar organic solvent, DMSO.
Degradation Pathways
While specific degradation pathways for Epigriseofulvin are not extensively documented, insights can be drawn from general chemical principles and studies of related compounds. Potential degradation routes include:
-
Hydrolysis: The ester and amide functional groups present in many organic molecules can be susceptible to hydrolysis, especially under acidic or alkaline conditions.[9][10]
-
Oxidation: Certain functional groups can be prone to oxidation, which can be initiated by factors like exposure to air, light, or the presence of trace metal ions.[10]
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate chemical reactions that lead to the degradation of light-sensitive compounds.[6]
The following diagram illustrates the key factors influencing the stability of Epigriseofulvin stock solutions.
Caption: Factors affecting Epigriseofulvin stock solution stability.
VI. References
-
Solubility and Pharmacokinetic Profile Improvement of Griseofulvin through Supercritical Carbon Dioxide-Assisted Complexation with HP-γ-Cyclodextrin. MDPI.[Link]
-
Griseofulvin | C17H17ClO6 | CID 441140. PubChem - NIH.[Link]
-
Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed.[Link]
-
Studies on photodegradation process of psychotropic drugs: a review. PMC - NIH.[Link]
-
Lifitegrast Degradation: Products and Pathways. MDPI.[Link]
-
Formulation-dependent stability mechanisms affecting dissolution performance of directly compressed griseofulvin tablets. PubMed.[Link]
-
Preparing Stock Solutions. PhytoTech Labs.[Link]
-
Peptide Storage and Handling Guidelines. GenScript.[Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation-dependent stability mechanisms affecting dissolution performance of directly compressed griseofulvin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. 溶剂混溶性表 [sigmaaldrich.com]
- 9. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Accurate Epigriseofulvin Quantification
Welcome to the technical support center for Epigriseofulvin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the accurate measurement of Epigriseofulvin. This guide is structured to address common challenges and provide robust, validated solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of Epigriseofulvin.
Q1: What is Epigriseofulvin and why is its accurate quantification important?
Epigriseofulvin is the 1'-epimer of Griseofulvin, an antifungal drug.[1] Griseofulvin is produced by the mold Penicillium griseofulvum and is used to treat ringworm infections of the skin, hair, and nails.[2][3] As Epigriseofulvin is a stereoisomer and a potential impurity in Griseofulvin active pharmaceutical ingredients (APIs), its accurate quantification is critical for quality control, ensuring the safety and efficacy of the final drug product. Regulatory bodies like the FDA require the quantification of such impurities.
Q2: Which analytical technique is most suitable for Epigriseofulvin quantification?
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and robust method for the quantification of Griseofulvin and its related impurities, including Epigriseofulvin.[4][5] This technique offers good selectivity and sensitivity for this class of compounds.[6] For even higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][8]
Q3: What are the key chemical properties of Griseofulvin/Epigriseofulvin to consider during method development?
Griseofulvin is a white or pale cream-colored crystalline powder that is practically insoluble in water, but soluble in organic solvents like methanol, ethanol, and chloroform.[4][9] It has a UV absorption maximum at approximately 291 nm in methanol.[4] Being a chiral molecule, chromatographic separation from its epimer, Epigriseofulvin, requires careful optimization of the stationary and mobile phases. Griseofulvin is stable under thermal stress but can degrade under acidic and alkaline conditions.[4]
Q4: Where can I find official guidelines for analytical method validation?
Authoritative guidelines for bioanalytical method validation are provided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[10][11] Key documents to consult are the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[12][13][14]
Section 2: Troubleshooting Guide for HPLC-Based Quantification
This section provides a problem-and-solution framework for common issues encountered during the HPLC analysis of Epigriseofulvin.
Issue 1: Poor Chromatographic Resolution Between Griseofulvin and Epigriseofulvin
Symptoms:
-
Overlapping or co-eluting peaks for Griseofulvin and Epigriseofulvin.
-
Inability to accurately integrate the peak area for Epigriseofulvin.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Column Chemistry | The stationary phase is not providing sufficient selectivity for the stereoisomers. | * Action: Switch to a C18 column with a different bonding chemistry or a phenyl-hexyl column. Chiral columns can also be considered for baseline separation. |
| Suboptimal Mobile Phase Composition | The mobile phase composition is not creating a large enough difference in the partitioning behavior of the two epimers. | * Action: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Introducing a small amount of a different organic solvent (e.g., isopropanol) may improve resolution. The pH of the aqueous phase can also be adjusted.[15] |
| Incorrect Flow Rate or Temperature | These parameters can influence the interaction kinetics between the analytes and the stationary phase. | * Action: Optimize the flow rate; a lower flow rate often improves resolution. Controlling the column temperature with a column oven can enhance reproducibility and may improve separation.[16] |
Issue 2: Peak Tailing or Asymmetry for Epigriseofulvin
Symptoms:
-
The Epigriseofulvin peak is not symmetrical, exhibiting a "tail."
-
This can lead to inaccurate peak integration and quantification.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. | * Action: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. Alternatively, use an end-capped column. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. | * Action: Dilute the sample and re-inject. If sensitivity is an issue, consider a column with a higher loading capacity.[16] |
| Column Contamination or Degradation | Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing. | * Action: Flush the column with a strong solvent.[17] If the problem persists, the column may need to be replaced. |
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
Symptoms:
-
The Epigriseofulvin peak is very small and difficult to distinguish from the baseline noise.
-
Inaccurate quantification at low concentrations.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Suboptimal Detection Wavelength | The UV detector is not set to the wavelength of maximum absorbance for Epigriseofulvin. | * Action: Determine the UV spectrum of Epigriseofulvin and set the detector to its λmax, which is expected to be similar to Griseofulvin's (around 291 nm).[4] |
| Inadequate Sample Preparation | The analyte is not sufficiently concentrated, or interfering substances are obscuring the signal. | * Action: Optimize the sample extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to concentrate the analyte and remove interfering matrix components. |
| Detector or Lamp Issue | The detector lamp may be nearing the end of its life, resulting in decreased light intensity and higher noise. | * Action: Check the lamp's usage hours and replace it if necessary. |
Issue 4: Matrix Effects in Bioanalytical Samples (e.g., Plasma)
Symptoms:
-
Inconsistent results between different batches of biological matrix.
-
Ion suppression or enhancement when using LC-MS/MS.[18]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Co-eluting Endogenous Components | Components from the biological matrix (e.g., phospholipids, salts) can co-elute with the analyte and interfere with its ionization in the mass spectrometer.[19] | * Action: Improve the sample cleanup procedure to remove these interfering components. Modifying the chromatographic conditions to separate the analyte from the matrix components is also effective.[18] |
| Use of an Inappropriate Internal Standard | The internal standard (IS) may not be adequately compensating for matrix effects. | * Action: Use a stable isotope-labeled internal standard (SIL-IS) of Epigriseofulvin if available. This is the gold standard for correcting matrix effects. |
| Variability Between Matrix Lots | Different sources of the biological matrix can have varying compositions, leading to different degrees of matrix effects. | * Action: Evaluate the matrix effect across at least six different lots of the biological matrix during method validation, as recommended by the FDA.[13] |
Troubleshooting Workflow Diagram
Caption: A general workflow for troubleshooting common HPLC issues.
Section 3: Validated Experimental Protocol: HPLC-UV Method
This section provides a detailed, step-by-step protocol for a validated reversed-phase HPLC-UV method for the quantification of Epigriseofulvin.
Materials and Reagents
-
Epigriseofulvin reference standard
-
Griseofulvin reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer components)
-
Warfarin (as internal standard, optional but recommended)
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 291 nm |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Epigriseofulvin reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of quantification (ULOQ). A typical range might be 0.1 to 10 µg/mL.
Sample Preparation (from a solid dosage form)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable volume of methanol to dissolve the active ingredient.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The method must be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[14]
-
Specificity: Analyze blank samples (placebo) to ensure no interference at the retention time of Epigriseofulvin.
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). The accuracy should be within 85-115% (80-120% at LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% at LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
-
Stability: Evaluate the stability of Epigriseofulvin in the sample solution under various conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).[20]
Experimental Workflow Diagram
Caption: A streamlined workflow for the quantification of Epigriseofulvin.
Section 4: References
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Degradation Pathway for Eplerenone by Validated Stability Indicating UP-LC Method. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 24, 2026, from [Link]
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Electrospray ionization LC-MS/MS validated method to quantify griseofulvin in human plasma and its application to bioequivalence study. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Griseofulvin (CAS 126-07-8) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 24, 2026, from [Link]
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Development and Validation of a HPLC Method to Determine Griseofulvin in Rat Plasma: Application to Pharmacokinetic Studies. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. Retrieved January 24, 2026, from [Link]
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Griseofulvin. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Development and validation of stability indicating assay for griseofulvin by RP-HPLC in tablet dosage form. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
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Application of a Validated Method for the Identification and Quantification of Mycotoxins in Wines Using UPLC-MS/MS. (2022). MDPI. Retrieved January 24, 2026, from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]
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Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved January 24, 2026, from [Link]
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Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 24, 2026, from [Link]
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Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2023). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Development of an Analytical Procedure for the Quantification of Artemisinin in Encapsulated Formulations. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Epigriseofulvin. (n.d.). Axios Research. Retrieved January 24, 2026, from [Link]
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Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved January 24, 2026, from [Link]
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Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 24, 2026, from [Link]
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Bioanalytical Method Development and Validation of Griseofulvin Nanoparticles using RP-HPLC. (n.d.). Journal of Young Pharmacists. Retrieved January 24, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Retrieved January 24, 2026, from [Link]
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RP-HPLC Method Development and Validation for Simultaneous Estimation of Cetirizine Hydrochloride and Griseofulvin Pharmaceutic. (n.d.). IJSDR. Retrieved January 24, 2026, from [Link]
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How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). Retrieved January 24, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]
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USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved January 24, 2026, from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved January 24, 2026, from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved January 24, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 24, 2026, from [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis. Retrieved January 24, 2026, from [Link]
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METHOD DEVELOPMENT AND VALIDATION OF GRISEOFULVIN IN ITS BULK AND PHARMACEUTICAL DOSAGE FORM BY USING UV- VISIBLE SPECTROSCOPY. (n.d.). IJCRT.org. Retrieved January 24, 2026, from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved January 24, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 24, 2026, from [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Molecular Target of Epigriseofulvin in Fungal Cells
Introduction: The Challenge of Target Validation in Antifungal Discovery
The landscape of antifungal drug discovery is fraught with challenges, primarily due to the eukaryotic nature of fungal cells, which presents a limited number of unique drug targets that are absent in human hosts.[1] The emergence of drug-resistant fungal strains further complicates this reality, demanding a robust pipeline for novel antifungal agents.[2] Epigriseofulvin, a novel natural product and an epimer of the well-established antifungal Griseofulvin, has shown potent fungistatic activity in phenotypic screens. Griseofulvin's mechanism is well-documented; it disrupts fungal mitosis by binding to tubulin and inhibiting microtubule function.[3][4][5][6] This shared structural heritage forms our primary hypothesis: Epigriseofulvin exerts its antifungal effect by engaging fungal tubulin.
This guide provides a comparative analysis of three orthogonal methodologies to definitively validate the molecular target of Epigriseofulvin in a fungal cell context. We will explore two direct biochemical approaches—Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS)—and a powerful genetic approach. Our focus is not merely on protocol execution but on the underlying scientific principles and the causality that makes these methods a self-validating system when used in concert.
Strategy 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
The principle behind CETSA is elegantly simple: the binding of a ligand (like Epigriseofulvin) to its target protein confers thermal stability.[10][11] This increased stability means the protein requires more thermal energy to denature and aggregate. By heating intact cells or cell lysates across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization as a shift in the protein's melting curve (Tagg).[12] A key advantage of CETSA is that it is a label-free technique that assesses target engagement within a native, physiological context.[10][13]
Experimental Causality: Why CETSA Works
When cells are heated, proteins begin to unfold and aggregate, falling out of solution. In the presence of a binding ligand, the protein-ligand complex is thermodynamically more stable than the protein alone. This stabilization shifts the equilibrium away from the unfolded state, resulting in a higher aggregation temperature (Tagg). Observing such a shift for a specific protein (our hypothesized target, tubulin) only in the presence of Epigriseofulvin is strong evidence of direct physical interaction inside the cell.[12]
Caption: CETSA workflow for validating Epigriseofulvin target engagement.
Hypothetical Data & Interpretation
A successful experiment would yield data showing a rightward shift in the melting curve for fungal tubulin in the presence of Epigriseofulvin, while the curve for a control protein (e.g., a housekeeping protein like GAPDH) remains unchanged.
| Treatment Group | Target Protein | Aggregation Temp (Tagg) | ΔTagg (°C) |
| Vehicle (DMSO) | Fungal Tubulin | 52.1°C | - |
| Epigriseofulvin (10 µM) | Fungal Tubulin | 58.6°C | +6.5 |
| Vehicle (DMSO) | Control (GAPDH) | 61.5°C | - |
| Epigriseofulvin (10 µM) | Control (GAPDH) | 61.7°C | +0.2 |
This data provides direct, quantitative evidence that Epigriseofulvin binds to and stabilizes fungal tubulin within its native cellular environment.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture: Grow the fungal species of interest (e.g., Saccharomyces cerevisiae) to mid-log phase.
-
Treatment: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes. Treat tubes with either Epigriseofulvin (at a concentration >10x its EC50) or an equivalent volume of vehicle (DMSO). Incubate for 1 hour at the optimal growth temperature.[14]
-
Heating: Place the PCR tubes in a thermal cycler programmed with a temperature gradient (e.g., 10 steps from 40°C to 70°C) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.
-
Lysis: Lyse the cells. For yeast, this can be achieved by freeze-thaw cycles or mechanical disruption with glass beads.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[11]
-
Quantification: Carefully collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA). Normalize all samples to the same total protein concentration.
-
Detection: Analyze the samples via SDS-PAGE and Western blot using a specific antibody against the hypothesized target (fungal tubulin) and a control protein.
-
Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein versus temperature for both treated and untreated samples to generate the melting curves and determine the Tagg shift.
Strategy 2: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
While CETSA confirms the engagement of a hypothesized target, AP-MS is a powerful discovery tool to identify binding partners from the entire proteome without prior bias.[15] This technique uses a "bait" molecule—in this case, a chemically modified version of Epigriseofulvin immobilized on a solid support (e.g., magnetic beads)—to "fish" for interacting "prey" proteins from a cell lysate.[16] The captured proteins are then identified using mass spectrometry.
Experimental Causality: Why AP-MS Works
The core principle is the high-specificity physical interaction between the drug and its protein target(s).[17] By incubating the immobilized drug with a complex protein mixture (cell lysate), the target protein will preferentially bind to the bait. Subsequent washing steps remove low-affinity and non-specific binders. Finally, the specifically bound proteins are eluted and identified. A successful experiment will identify the true target as a protein highly enriched in the Epigriseofulvin pull-down compared to negative controls.
Caption: AP-MS workflow for identifying Epigriseofulvin binding partners.
Hypothetical Data & Interpretation
The output from the mass spectrometer is a list of identified proteins. By comparing the spectral counts (a semi-quantitative measure of protein abundance) between the experimental and control pull-downs, we can identify enriched proteins.
| Protein ID | Spectral Counts (Epigriseofulvin) | Spectral Counts (Control Beads) | Enrichment Ratio |
| Tubulin beta chain | 152 | 3 | 50.7 |
| Tubulin alpha chain | 141 | 4 | 35.3 |
| Heat shock protein 70 | 25 | 20 | 1.25 |
| GAPDH | 15 | 13 | 1.15 |
The dramatic enrichment of tubulin subunits in the Epigriseofulvin sample strongly indicates they are specific binding partners.
Detailed Protocol: AP-MS
-
Bait Preparation: Synthesize an Epigriseofulvin analog with a linker arm suitable for conjugation to pre-activated beads (e.g., NHS-activated sepharose or magnetic beads). As a critical control, prepare beads conjugated only with the linker or an inactive structural analog of the drug.
-
Lysate Preparation: Grow and harvest fungal cells. Lyse the cells under native (non-denaturing) conditions using a mild detergent and protease/phosphatase inhibitors to preserve protein structure and interactions.
-
Binding: Incubate the clarified lysate with the Epigriseofulvin-conjugated beads and control beads for several hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound. The stringency of these washes is critical for reducing background.
-
Elution: Elute the bound proteins from the beads. This can be done using a competitive eluent (high concentration of free Epigriseofulvin), changing buffer conditions (e.g., pH), or using a denaturant (e.g., SDS-PAGE loading buffer).
-
Sample Prep for MS: The eluted proteins are typically run briefly on an SDS-PAGE gel (in-gel digestion) or digested directly in solution (in-solution digestion) using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.
-
Data Analysis: The peptide fragmentation data is searched against a fungal protein database to identify the corresponding proteins. Quantitative analysis is performed to find proteins significantly enriched in the drug pull-down versus the control.
Strategy 3: Genetic Validation of Target Function
Biochemical methods provide evidence of a physical interaction, but genetic methods can validate the functional consequences of that interaction.[1] The central premise is that modulating the expression level of the target gene will alter the cell's sensitivity to the drug.[18] Specifically, overexpressing the target should confer resistance, as a higher concentration of the drug is needed to inhibit the larger pool of target proteins.[2] Conversely, reducing the target's expression (or knocking it out, if non-essential) should increase sensitivity.[18]
Experimental Causality: Why Genetic Modulation Works
This approach tests the functional relationship between the drug and its putative target. If Epigriseofulvin's antifungal activity is indeed mediated through tubulin, then increasing the amount of tubulin in the cell (overexpression) creates a "molecular sink." More drug molecules will be bound and sequestered by the excess target, leaving fewer molecules to inhibit the critical fraction of tubulin required for mitosis, thus leading to a higher minimum inhibitory concentration (MIC). This directly links the gene's function to the drug's mechanism.[2][18]
Caption: Genetic validation workflow using overexpression and knockout strains.
Hypothetical Data & Interpretation
Minimum Inhibitory Concentration (MIC) assays are used to quantify the drug sensitivity of different fungal strains.
| Fungal Strain | Relevant Genotype | Epigriseofulvin MIC | Fold Change vs. WT | Interpretation |
| Wild-Type (WT) | Normal Tubulin expression | 2 µg/mL | 1x | Baseline Sensitivity |
| Overexpressor | High Tubulin expression | 16 µg/mL | 8x | Resistance |
| Knockout/Heterozygote* | Reduced Tubulin expression | 0.5 µg/mL | 0.25x | Hypersensitivity |
*Note: Tubulin is often an essential gene, so a full knockout may be lethal.[19] In such cases, a heterozygous diploid strain (one functional copy deleted) or a conditional knockdown (e.g., using a regulatable promoter) would be used.
The observed resistance in the overexpression strain and hypersensitivity in the knockdown strain provide strong functional evidence that tubulin is the physiologically relevant target of Epigriseofulvin.
Comparative Summary of Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-MS (AP-MS) | Genetic Modulation |
| Evidence Type | Direct, Biophysical | Direct, Biochemical | Indirect, Functional |
| Principle | Ligand-induced thermal stabilization | Affinity-based capture of binding partners | Altered drug sensitivity via gene expression |
| Key Advantage | Label-free; confirms engagement in intact cells | Unbiased, proteome-wide discovery | Validates functional relevance of the target |
| Key Limitation | Requires a specific antibody; not for discovery | Requires chemical modification of the drug | Can be confounded by off-target genetics |
| Use Case | Confirming a hypothesized target | De-novo target identification | Validating the functional role of a hit |
| Throughput | Moderate | Low to Moderate | High (with plate-based MIC assays) |
Conclusion
Validating the molecular target of a novel antifungal candidate like Epigriseofulvin is a non-negotiable step in modern drug discovery. Relying solely on structural similarity to existing drugs is insufficient and risky. By employing a multi-pronged strategy, we can build an irrefutable case for a specific mechanism of action.
The Cellular Thermal Shift Assay provides direct, quantitative evidence of target engagement in a native cellular environment. Affinity Purification-Mass Spectrometry offers an unbiased, discovery-oriented approach to identify binding partners from the entire proteome. Finally, Genetic Modulation serves as the ultimate functional validation, linking the specific gene product to the drug's phenotypic effect. When the results from these disparate, orthogonal methods converge on a single target—in this case, fungal tubulin—we can proceed with confidence in our understanding of Epigriseofulvin's mechanism of action, paving the way for rational drug optimization and development.
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A Comparative Guide to the Antifungal Activity of Epigriseofulvin: A Cross-Validation Framework
Introduction: The Rationale for Cross-Validating Epigriseofulvin's Antifungal Potential
For decades, griseofulvin, a natural product of Penicillium griseofulvum, has been a cornerstone in the treatment of dermatophytic infections.[1] Its mechanism of action, the disruption of fungal microtubules leading to mitotic arrest, is well-established.[2][3] However, the emergence of resistant fungal strains and the desire for improved therapeutic indices necessitate the exploration of related compounds. Epigriseofulvin, a stereoisomer of griseofulvin, presents a compelling candidate for investigation.
Stereochemistry plays a pivotal role in the pharmacological activity of drugs, as the three-dimensional arrangement of atoms dictates the interaction with biological targets.[4][5] Even subtle changes in stereoisomerism can lead to significant differences in efficacy, metabolism, and toxicity.[6][7][8] To date, a comprehensive, direct comparison of the antifungal activity of epigriseofulvin against a broad panel of fungal strains is lacking in publicly available literature. This guide, therefore, serves a dual purpose: to consolidate the known antifungal profile of griseofulvin and to propose a robust experimental framework for the cross-validation of epigriseofulvin's activity. By presenting a detailed methodology and expected data structure, we aim to empower researchers to systematically evaluate this promising, yet understudied, compound.
This guide is structured to provide not just a protocol, but the scientific reasoning behind the experimental design. We will delve into the selection of fungal strains, the choice of control agents, and the precise methodologies for determining antifungal susceptibility. The ultimate goal is to provide the scientific community with a blueprint for generating the high-quality, reproducible data needed to ascertain the therapeutic potential of epigriseofulvin.
Experimental Design: A Framework for Robust Cross-Validation
The cornerstone of a reliable comparison lies in a well-conceived experimental design. This section outlines the critical components for a comprehensive cross-validation of epigriseofulvin's antifungal activity.
Selection of Fungal Strains: A Clinically and Mechanistically Relevant Panel
To ascertain the antifungal spectrum of epigriseofulvin, a diverse panel of fungal strains is essential. This panel should include representatives from major groups of pathogenic fungi, as well as strains with known resistance profiles.
-
Dermatophytes: As the primary target for griseofulvin, a selection of dermatophytes is crucial.
-
Trichophyton rubrum: A leading cause of dermatophytosis. Including both wild-type and strains with reduced susceptibility to griseofulvin or other antifungals would be highly informative.[9]
-
Trichophyton mentagrophytes: Another common dermatophyte, allowing for inter-species comparison.
-
Microsporum canis: To assess activity against another major genus of dermatophytes.
-
-
Yeasts: To explore the broader antifungal potential beyond dermatophytes.
-
Candida albicans: A major opportunistic human pathogen.
-
Candida glabrata: Known for its intrinsic and acquired resistance to azoles.
-
Cryptococcus neoformans: An encapsulated yeast and a significant pathogen, particularly in immunocompromised individuals.
-
-
Molds: To evaluate the efficacy against filamentous fungi.
-
Aspergillus fumigatus: A primary cause of invasive aspergillosis.
-
Aspergillus niger: A common contaminant and opportunistic pathogen.
-
Control Compounds: Establishing a Baseline for Comparison
The inclusion of appropriate control compounds is fundamental for interpreting the activity of epigriseofulvin.
-
Griseofulvin: As the parent compound and established antifungal, this is the primary comparator.
-
Itraconazole: A broad-spectrum azole antifungal that acts on a different cellular target (lanosterol 14α-demethylase), providing a benchmark for potency and spectrum.[6]
-
Terbinafine: An allylamine antifungal that inhibits squalene epoxidase, offering another mechanistic control.
Materials and Methods: A Detailed Protocol for Antifungal Susceptibility Testing
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Preparation of Antifungal Agents
-
Stock Solutions: Prepare stock solutions of epigriseofulvin, griseofulvin, itraconazole, and terbinafine in dimethyl sulfoxide (DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations for the microdilution assays.
Inoculum Preparation
-
Dermatophytes and Molds:
-
Culture the fungi on potato dextrose agar (PDA) at 28-30°C until sufficient sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Yeasts:
-
Culture the yeast on Sabouraud dextrose agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Broth Microdilution Assay (CLSI M38-A2/M27-A3)
-
Plate Setup: Dispense 100 µL of the diluted antifungal agents into the wells of a 96-well microtiter plate. Add 100 µL of RPMI 1640 medium to a drug-free well to serve as a growth control.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C. Incubation times will vary depending on the fungal species (e.g., 24-48 hours for yeasts, 48-96 hours for dermatophytes and molds).
-
Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% for griseofulvin) compared to the drug-free control.
Comparative Data Analysis
The primary output of this cross-validation study will be a comparative analysis of the MIC values for epigriseofulvin and the control compounds against the panel of fungal strains. The data should be presented in a clear and concise tabular format to facilitate direct comparison.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL) of Epigriseofulvin and Control Agents
| Fungal Strain | Epigriseofulvin (Hypothetical MIC) | Griseofulvin (Literature MIC Range) | Itraconazole (Literature MIC Range) | Terbinafine (Literature MIC Range) |
| Dermatophytes | ||||
| Trichophyton rubrum | [Experimental Data] | 0.15 - 20[10][11][12] | 0.03 - 1.0 | 0.001 - 0.1 |
| Trichophyton mentagrophytes | [Experimental Data] | 0.31 - 5.07[10] | 0.03 - 0.5 | 0.001 - 0.09 |
| Microsporum canis | [Experimental Data] | 0.5 - 10.0 | 0.03 - 1.0 | 0.002 - 0.1 |
| Yeasts | ||||
| Candida albicans | [Experimental Data] | 49.9 - 99.8[13] | 0.03 - 1.0 | >64 |
| Candida glabrata | [Experimental Data] | >64 | 0.125 - 16 | >64 |
| Cryptococcus neoformans | [Experimental Data] | >64 | 0.06 - 0.5 | >64 |
| Molds | ||||
| Aspergillus fumigatus | [Experimental Data] | >64 | 0.25 - 2.0 | >64 |
| Aspergillus niger | [Experimental Data] | >64 | 0.5 - 4.0 | >64 |
Note: The MIC ranges for control agents are compiled from various literature sources and are provided for comparative purposes. The "Hypothetical MIC" for epigriseofulvin is to be determined experimentally.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of epigriseofulvin's antifungal activity.
Caption: Proposed mechanism of action for epigriseofulvin, mirroring that of griseofulvin.
Discussion: Interpreting the Data and Future Directions
The proposed cross-validation study will generate crucial data to assess the antifungal potential of epigriseofulvin. The key point of analysis will be the comparison of its MIC values with those of griseofulvin.
-
Hypothesis on Stereochemical Impact: Based on the principles of stereochemistry in drug action, it is plausible that epigriseofulvin will exhibit a different antifungal profile compared to griseofulvin.[4][5] The change in the stereocenter could alter the binding affinity and orientation of the molecule within the tubulin binding pocket, potentially leading to enhanced, diminished, or a different spectrum of activity.[6] For instance, a more favorable interaction could result in lower MIC values, indicating greater potency. Conversely, a less optimal fit might lead to higher MICs.
-
Significance of a Broader Spectrum: A particularly interesting outcome would be if epigriseofulvin demonstrates activity against fungal species that are intrinsically resistant to griseofulvin, such as certain Candida or Aspergillus species.[13][14] This would suggest that the stereochemical modification might overcome some of the mechanisms that limit griseofulvin's spectrum, such as drug efflux or target site modifications.
-
Implications for Drug Development: Should epigriseofulvin exhibit superior or a more desirable antifungal profile, it would become a strong candidate for further preclinical development. This would include studies on its fungicidal versus fungistatic activity, toxicity profiling, and in vivo efficacy in animal models of fungal infections.
Conclusion
While griseofulvin has been a valuable antifungal agent, the exploration of its stereoisomers, such as epigriseofulvin, holds the potential for discovering compounds with improved antifungal properties. The experimental framework outlined in this guide provides a comprehensive and scientifically rigorous approach to the cross-validation of epigriseofulvin's antifungal activity. By adhering to standardized methodologies and including a diverse panel of fungal strains and appropriate controls, researchers can generate the high-quality data necessary to elucidate the therapeutic potential of this under-investigated molecule. The findings from such a study would not only fill a significant knowledge gap in the field of mycology but could also pave the way for the development of a new generation of microtubule-targeting antifungal agents.
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A Head-to-Head Comparison of Epigriseofulvin and Other Microtubule Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, the microtubule network remains a pivotal target. Its dynamic nature, essential for cell division, makes it exquisitely sensitive to pharmacological intervention. This guide provides an in-depth, head-to-head comparison of Epigriseofulvin, a less-explored microtubule inhibitor, with the classical agents: Paclitaxel, Vinca Alkaloids, and Colchicine. We will delve into their distinct mechanisms of action, compare their efficacy with supporting experimental data, and provide detailed protocols for their evaluation.
A Note on Epigriseofulvin: While this guide focuses on Epigriseofulvin, a stereoisomer of Griseofulvin, a significant portion of the available research has been conducted on Griseofulvin. Due to their structural similarity, it is widely presumed that their biological activities are comparable. This guide will therefore draw upon data from Griseofulvin studies to infer the properties of Epigriseofulvin, a necessary extrapolation pending more specific research on the latter.
The Central Role of Microtubules in Cell Division
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are integral components of the eukaryotic cytoskeleton. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, most notably the formation of the mitotic spindle during cell division. The mitotic spindle is a complex apparatus that orchestrates the segregation of chromosomes into two daughter cells. Interference with the finely tuned dynamics of microtubules disrupts spindle formation, leading to mitotic arrest and, ultimately, apoptosis (programmed cell death). This makes microtubule-targeting agents (MTAs) a cornerstone of cancer chemotherapy.
The Contenders: A Mechanistic Overview
Microtubule inhibitors are broadly classified based on their effect on tubulin polymerization. Here, we examine four key players with distinct mechanisms of action.
Epigriseofulvin (and Griseofulvin): The Dynamic Instability Suppressor
Derived from the fungus Penicillium griseofulvum, Griseofulvin is an established antifungal agent that has garnered interest for its anticancer properties.[1][2] Its mechanism as an anticancer agent is primarily attributed to its ability to suppress the dynamic instability of microtubules.[3][4] Rather than causing bulk polymerization or depolymerization at high concentrations, Griseofulvin, at lower, more clinically relevant concentrations, effectively freezes the microtubules in a static state, preventing them from carrying out their dynamic functions.[3] This leads to a G2/M phase cell cycle arrest and the induction of apoptosis.[3] The precise binding site of Griseofulvin on tubulin is still under investigation, with some evidence suggesting it may interact with or near the paclitaxel-binding site, while other studies propose a distinct site.[5]
Paclitaxel (Taxol): The Microtubule Stabilizer
Paclitaxel, originally isolated from the bark of the Pacific yew tree, is a potent microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin into hyper-stable, non-functional microtubules.[6] This prevents their disassembly, leading to the formation of aberrant microtubule bundles, disruption of the mitotic spindle, and subsequent cell cycle arrest in the G2/M phase.[6]
Vinca Alkaloids (Vincristine, Vinblastine): The Microtubule Destabilizers
The Vinca alkaloids, derived from the Madagascar periwinkle, are classic microtubule-destabilizing agents. They bind to the β-tubulin subunit at a distinct site, known as the Vinca domain, and inhibit tubulin polymerization. At higher concentrations, they can induce the depolymerization of existing microtubules.[6] This disruption of microtubule dynamics leads to the dissolution of the mitotic spindle and arrest of cells in mitosis.
Colchicine: The Polymerization Blocker
Colchicine, an alkaloid from the autumn crocus, is another well-known microtubule-destabilizing agent. It binds to a specific site on β-tubulin, preventing its polymerization into microtubules.[7] This inhibition of microtubule formation disrupts the mitotic spindle, leading to mitotic arrest.
Visualizing the Mechanisms of Action
The distinct mechanisms of these inhibitors can be visualized as follows:
Caption: Distinct mechanisms of microtubule-targeting agents.
Head-to-Head Performance: A Quantitative Comparison
The efficacy of these inhibitors can be quantitatively compared using their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of a biological process. The following table summarizes the IC50 values for each inhibitor across various human cancer cell lines.
| Drug | Mechanism of Action | Target | Binding Site | IC50 (HeLa) | IC50 (MCF-7) | IC50 (A549) |
| Griseofulvin * | Suppresses dynamic instability | β-tubulin | Disputed | 20 µM[1] | 33.1 µM[1] | Not widely reported |
| Paclitaxel | Stabilizes microtubules | β-tubulin | Taxol site | ~2-5 nM | ~5-10 nM | ~2-10 nM |
| Vincristine | Inhibits polymerization | β-tubulin | Vinca domain | ~2-10 nM | ~1-5 nM | ~5-15 nM |
| Colchicine | Inhibits polymerization | β-tubulin | Colchicine site | ~10-50 nM | ~20-100 nM | ~15-75 nM |
*Data for Griseofulvin is used as a proxy for Epigriseofulvin.
Field-Proven Insights:
From the data, it is evident that Paclitaxel and the Vinca alkaloids exhibit significantly higher potency (lower IC50 values) than Griseofulvin. This is expected, as they directly and potently either stabilize or destabilize the microtubule polymer. Griseofulvin's higher IC50 values reflect its more subtle mechanism of suppressing dynamic instability rather than causing wholesale polymerization or depolymerization.[3] However, the lower toxicity profile of Griseofulvin may offer a therapeutic advantage in certain contexts, potentially allowing for combination therapies with more potent but also more toxic agents.[3]
Experimental Validation: Protocols for the Bench
To enable researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for two key assays used to characterize microtubule inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system. The polymerization of tubulin is monitored by an increase in turbidity (light scattering) at 340 nm.
Causality Behind Experimental Choices:
-
Purified Tubulin: Using highly purified tubulin (>99%) is critical to ensure that the observed effects are due to a direct interaction with tubulin and not with microtubule-associated proteins (MAPs).
-
GTP: GTP is essential for tubulin polymerization as it binds to the exchangeable E-site on β-tubulin and promotes the straight conformation of the tubulin dimer necessary for incorporation into the microtubule lattice.
-
Temperature Control (37°C): Tubulin polymerization is a temperature-dependent process. Maintaining a constant temperature of 37°C is crucial for reproducible kinetics.
-
Positive and Negative Controls: Including a known stabilizer (Paclitaxel) and a known destabilizer (Colchicine or Vincristine) as positive controls validates the assay's ability to detect both types of activity. A vehicle control (DMSO) serves as the baseline for normal polymerization.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine brain tubulin to a final concentration of 3-5 mg/mL in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol). Keep on ice.
-
Prepare stock solutions of your test compounds (Epigriseofulvin), Paclitaxel, and Colchicine/Vincristine in DMSO. Serially dilute these stocks to create a range of concentrations for testing.
-
-
Assay Setup:
-
Pre-warm a 96-well clear bottom plate to 37°C.
-
Add 10 µL of your diluted compounds, positive controls, and vehicle control (DMSO) to the appropriate wells. It is recommended to perform each condition in triplicate.
-
To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time for each condition.
-
For inhibitors of polymerization (Epigriseofulvin, Colchicine, Vinca Alkaloids): A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition.
-
For stabilizers (Paclitaxel): An increase in the rate and extent of the absorbance increase compared to the vehicle control indicates promotion of polymerization.
-
Workflow Diagram:
Caption: A streamlined workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Staining of Cellular Microtubules
This cell-based assay allows for the direct visualization of the effects of microtubule inhibitors on the microtubule network within intact cells.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Plating cells at an appropriate density ensures they are in a logarithmic growth phase and allows for clear visualization of individual cells.
-
Fixation: Methanol fixation at -20°C is often preferred for microtubule staining as it preserves the fine filamentous structures well.
-
Permeabilization: A detergent like Triton X-100 is used to permeabilize the cell membrane, allowing antibodies to access the intracellular microtubule network.
-
Blocking: Blocking with a protein solution like Bovine Serum Albumin (BSA) prevents non-specific binding of the antibodies.
-
Primary and Secondary Antibodies: A primary antibody specific to α- or β-tubulin is used to label the microtubules. A fluorescently-labeled secondary antibody that recognizes the primary antibody is then used for visualization.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed your chosen cancer cell line (e.g., HeLa, MCF-7) onto glass coverslips in a 12- or 24-well plate and allow them to adhere and grow to 50-70% confluency.
-
Treat the cells with various concentrations of your test compounds, positive controls (Paclitaxel, Vincristine/Colchicine), and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against α-tubulin (e.g., DM1A clone) diluted in 1% BSA in PBS for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the microtubule morphology using a fluorescence microscope.
-
Expected Results:
-
Vehicle Control: Well-defined, filamentous microtubule network extending throughout the cytoplasm.
-
Epigriseofulvin: Cells arrested in mitosis with multipolar or disorganized spindles.
-
Paclitaxel: Dense bundles of microtubules, often located at the cell periphery.
-
Vinca Alkaloids/Colchicine: A diffuse, depolymerized tubulin stain with a loss of the filamentous network.
Workflow Diagram:
Caption: Step-by-step workflow for immunofluorescence analysis of microtubules.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of Epigriseofulvin and other microtubule inhibitors. While Epigriseofulvin (as inferred from Griseofulvin data) demonstrates a lower potency compared to classical agents like Paclitaxel and Vinca alkaloids, its unique mechanism of suppressing microtubule dynamics and its favorable toxicity profile warrant further investigation. The provided experimental protocols offer a robust starting point for researchers to conduct their own head-to-head comparisons and to further elucidate the therapeutic potential of this intriguing class of compounds. The continued exploration of microtubule inhibitors with diverse mechanisms of action is crucial for the development of novel and more effective cancer therapies.
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A Senior Application Scientist's Guide to Confirming the In Vivo Efficacy of Epigriseofulvin in Animal Models
For researchers and drug development professionals in mycology, the emergence of novel antifungal agents necessitates rigorous preclinical evaluation. Epigriseofulvin, an epimer of the well-established antifungal Griseofulvin, presents a compelling candidate for the treatment of dermatophytosis. However, a comprehensive understanding of its in vivo efficacy is paramount before it can be considered a viable alternative to current therapies. This guide provides a detailed framework for designing and executing preclinical animal studies to objectively assess the therapeutic potential of Epigriseofulvin, comparing it against standard-of-care antifungal agents.
The Rationale for In Vivo Assessment of Epigriseofulvin
Griseofulvin has been a cornerstone in the treatment of dermatophyte infections for many years, primarily targeting tinea capitis and onychomycosis.[1] Its mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, thereby inhibiting cell division.[1][2][3] Given that Epigriseofulvin is a stereoisomer of Griseofulvin, it is hypothesized to share this mechanism. However, subtle changes in stereochemistry can significantly impact biological activity, including efficacy, pharmacokinetics, and toxicity. Therefore, in vivo studies are critical to confirm that Epigriseofulvin retains or potentially exceeds the antifungal efficacy of its parent compound and to compare its performance against other widely used antifungals like terbinafine and itraconazole.[4][5][6]
Strategic Selection of an Animal Model for Dermatophytosis
The choice of an appropriate animal model is a critical determinant of the translational relevance of preclinical findings. For dermatophytosis, the guinea pig model is well-established and widely used due to its physiological and anatomical similarities to human skin.[7][8] This model allows for the reliable induction of infection with common dermatophytes such as Trichophyton mentagrophytes and Microsporum canis, producing clinically relevant lesions that can be quantitatively assessed.[9][10]
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the key phases of an in vivo study designed to evaluate the efficacy of Epigriseofulvin.
Caption: A streamlined workflow for the in vivo evaluation of antifungal agents in a guinea pig model of dermatophytosis.
Comparative Efficacy Analysis: Epigriseofulvin vs. Standard Antifungals
A robust study design should include a direct comparison of Epigriseofulvin with established antifungal agents. Terbinafine, an allylamine that inhibits squalene epoxidase, and Itraconazole, a triazole that inhibits lanosterol 14α-demethylase, are excellent choices as they represent different mechanistic classes and are widely used in clinical practice.[5][6][11]
Table 1: In Vitro Antifungal Susceptibility of Common Dermatophytes
| Antifungal Agent | Mechanism of Action | Trichophyton rubrum MIC Range (µg/mL) | Trichophyton mentagrophytes MIC Range (µg/mL) | Microsporum canis MIC Range (µg/mL) |
| Griseofulvin | Mitotic spindle disruption | 0.125 - 8 | 0.25 - 16 | 0.5 - 32 |
| Terbinafine | Squalene epoxidase inhibitor | 0.002 - 0.03 | 0.002 - 0.03 | 0.004 - 0.125 |
| Itraconazole | Lanosterol 14α-demethylase inhibitor | 0.015 - 0.25 | 0.03 - 0.5 | 0.06 - 1 |
Note: Data compiled from multiple sources.[12][13][14] MIC (Minimum Inhibitory Concentration) values can vary depending on the specific isolate and testing methodology.
Hypothesized Mechanism of Action of Epigriseofulvin
The proposed mechanism of action for Epigriseofulvin, mirroring that of Griseofulvin, is the disruption of microtubule function, which is essential for the formation of the mitotic spindle during cell division.
Caption: The hypothesized mechanism of action of Epigriseofulvin, leading to the inhibition of fungal cell division.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the findings, the following detailed protocols are recommended.
1. Induction of Dermatophytosis in Guinea Pigs
-
Animals: Female albino guinea pigs (Dunkin-Hartley strain), weighing 350-400g, are housed individually.
-
Inoculum Preparation: A clinical isolate of Trichophyton mentagrophytes is grown on Sabouraud dextrose agar for 14 days at 28°C. Spores are harvested and suspended in sterile saline to a final concentration of 1 x 10^7 spores/mL.
-
Infection Procedure:
-
Anesthetize the guinea pigs.
-
Shave an area of approximately 2x2 cm on the back of each animal.
-
Gently abrade the skin with sterile sandpaper to disrupt the stratum corneum.
-
Apply 100 µL of the spore suspension to the abraded area and gently rub it in with a sterile cotton swab.
-
2. Treatment Regimen
-
Grouping: Randomly assign the animals to the following groups (n=10 per group):
-
Group 1: Vehicle control (e.g., placebo cream or oral vehicle).
-
Group 2: Epigriseofulvin (topical or oral, dose to be determined by preliminary studies).
-
Group 3: Griseofulvin (positive control, e.g., 25 mg/kg, oral).
-
Group 4: Terbinafine (e.g., 1% cream, topical, or 10 mg/kg, oral).
-
Group 5: Itraconazole (e.g., 1% cream, topical, or 10 mg/kg, oral).[9][10]
-
-
Administration: Begin treatment 3-5 days post-infection, once lesions are clearly visible. Administer the assigned treatment once daily for 14-21 consecutive days.
3. Efficacy Assessment
-
Clinical Scoring: On a weekly basis, score the severity of the skin lesions based on a 0-4 scale for erythema, scaling, and crusting (0 = none, 4 = severe).
-
Fungal Culture: At the end of the treatment period, collect skin scrapings from the infected area. Inoculate the scrapings onto Sabouraud dextrose agar plates containing cycloheximide and chloramphenicol. Incubate at 28°C for 14 days and quantify the number of colony-forming units (CFUs).
-
Histopathology: Collect a 4-mm punch biopsy from the lesion area for histopathological examination using Periodic acid-Schiff (PAS) staining to visualize fungal elements in the stratum corneum.
Data Presentation and Interpretation
The quantitative data collected from the study should be summarized in a clear and concise manner to facilitate comparison between the treatment groups.
Table 2: Example of In Vivo Efficacy Data Summary
| Treatment Group | Mean Clinical Score (Day 21) | Mean Fungal Burden (log10 CFU/g tissue) | Histopathological Findings (Presence of Fungal Elements) |
| Vehicle Control | 9.8 ± 1.2 | 4.5 ± 0.8 | Abundant hyphae and spores in the stratum corneum |
| Epigriseofulvin (X mg/kg) | 3.2 ± 0.9 | 1.8 ± 0.5 | Scant fungal elements observed |
| Griseofulvin (25 mg/kg) | 4.1 ± 1.1 | 2.2 ± 0.6 | Reduced fungal elements |
| Terbinafine (1% cream) | 2.5 ± 0.7 | 1.2 ± 0.4 | Rare fungal elements observed |
| Itraconazole (10 mg/kg) | 2.9 ± 0.8 | 1.5 ± 0.5 | Rare fungal elements observed |
*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation.
The results should be analyzed statistically to determine the significance of the observed differences between the treatment groups. A significant reduction in the clinical score, fungal burden, and presence of fungal elements in the skin of the Epigriseofulvin-treated group compared to the vehicle control would confirm its in vivo efficacy. Furthermore, a non-inferiority or superiority finding when compared to Griseofulvin, Terbinafine, and Itraconazole would provide strong evidence for its potential as a new therapeutic agent.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the in vivo evaluation of Epigriseofulvin in a well-established animal model of dermatophytosis. By following these detailed protocols and including appropriate comparator drugs, researchers can generate the robust and reliable data necessary to make informed decisions about the future development of this promising antifungal candidate. The successful demonstration of in vivo efficacy is a critical milestone in the journey from a novel compound to a clinically valuable therapeutic.
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The Enigmatic Epimer: A Comparative Guide to the Reproducibility of Epigriseofulvin Findings
For the attention of the drug discovery and development community, this guide provides a critical examination of the available scientific literature on Epigriseofulvin, the C-6' epimer of the well-established antifungal agent, Griseofulvin. Through a detailed analysis of its synthesis, a comparative look at its biological activity, and a frank assessment of the reproducibility of published data, we aim to equip researchers with a comprehensive understanding of this lesser-explored stereoisomer.
Introduction: The Shadow of a Famous Sibling
Griseofulvin, a natural product of Penicillium griseofulvum, has been a stalwart in the treatment of dermatophytic infections for decades.[1] Its mechanism of action, primarily through the disruption of the fungal mitotic spindle by binding to tubulin, is well-documented.[2] However, the scientific narrative surrounding its stereoisomer, Epigriseofulvin, is considerably more fragmented. This guide delves into the existing literature to provide a clear and objective comparison between these two diastereomers, with a core focus on the reproducibility of the findings concerning Epigriseofulvin.
Chemical Synthesis: A Tale of Two Epimers
The total synthesis of Griseofulvin has been a subject of interest for synthetic chemists for many years. A pivotal moment in the synthesis of both Griseofulvin and its epimer came from the laboratory of Danishefsky. In 1979, Danishefsky and Walker reported a total synthesis of Griseofulvin that was notably based on the earlier total synthesis of (±)-epi-griseofulvin by Danishefsky and Etheredge.[3] This foundational work provides the most detailed available blueprint for obtaining Epigriseofulvin.
Comparative Synthesis Workflow
The synthetic strategies for both Griseofulvin and Epigriseofulvin share a common intermediate, dehydrogriseofulvin. The stereochemical divergence occurs at the final reduction step of the 6'-ketone.
Caption: Divergent synthesis of Griseofulvin and Epigriseofulvin from a common precursor.
Experimental Protocol: Synthesis of (±)-Epigriseofulvin (adapted from Danishefsky & Etheredge)
This protocol is for informational purposes and should be adapted and optimized based on modern laboratory practices and safety standards.
-
Preparation of Dehydrogriseofulvin: The synthesis commences with the construction of the key intermediate, dehydrogriseofulvin, from griseophenone A through an oxidative coupling reaction.
-
Stereoselective Reduction to (±)-Epigriseofulvin: Dehydrogriseofulvin is then subjected to a reduction reaction. The choice of reducing agent and reaction conditions dictates the stereochemical outcome at the C-6' position. To favor the formation of the epi- configuration, specific catalytic hydrogenation conditions are employed. Note: The original literature should be consulted for the precise reagents and conditions.
-
Purification: The resulting mixture of diastereomers is then purified using chromatographic techniques to isolate (±)-Epigriseofulvin.
Causality Behind Experimental Choices: The stereoselectivity of the reduction is the cornerstone of this synthesis. The choice of catalyst and solvent system is critical in influencing the facial selectivity of hydride delivery to the prochiral ketone of dehydrogriseofulvin. This step is a prime example of substrate-controlled stereoselection.
Biological Activity: A Murky Picture
While Griseofulvin's antifungal properties are extensively characterized, the biological activity of Epigriseofulvin is poorly defined in the scientific literature. The majority of studies focus on Griseofulvin or its other derivatives, leaving a significant knowledge gap regarding its epimer.[4][5][6][7]
A 2022 study on griseofulvin enantiomers and derivatives did provide some insight into the structure-activity relationships of this class of compounds.[5] The study found that the substituents at various positions on the griseofulvin scaffold significantly affected the antifungal activity. While this study did not explicitly detail the antifungal spectrum of Epigriseofulvin in a comparative manner with Griseofulvin, it underscores the critical role of stereochemistry in biological activity.[5] The different spatial arrangement of the 6'-methyl group in Epigriseofulvin compared to Griseofulvin could theoretically impact its binding affinity to tubulin.
Putative Mechanism of Action: An Extrapolation
Given the structural similarity to Griseofulvin, it is hypothesized that Epigriseofulvin would also target the fungal microtubule system. However, without direct experimental evidence, this remains an educated assumption.
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A Senior Application Scientist's Guide to Investigating the Synergistic Effects of Epigriseofulvin
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Monotherapy in Antifungal Research
The landscape of antifungal therapy is in a constant battle against the emergence of drug-resistant fungal strains. This challenge necessitates a shift in strategy from monotherapy to combination approaches that can enhance efficacy, reduce required dosages, and mitigate the development of resistance.[1] Epigriseofulvin, an epimer of the well-established antifungal agent Griseofulvin, presents an intriguing candidate for such combination studies. Griseofulvin has long been used to treat dermatophyte infections, and its primary mechanism involves the disruption of fungal mitosis.[2][3] By exploring the synergistic potential of Epigriseofulvin with compounds that act on different cellular pathways, we can unlock new therapeutic possibilities.
This guide provides a comprehensive framework for designing and executing a robust investigation into the synergistic effects of Epigriseofulvin. We will move beyond a simple recitation of protocols to explain the causal logic behind each experimental choice, ensuring a self-validating and scientifically rigorous approach.
The Mechanistic Foundation: Epigriseofulvin's Mode of Action
To rationally design combination therapies, we must first understand the specific target of our primary compound. Epigriseofulvin, like its stereoisomer Griseofulvin, exerts its fungistatic effect by targeting the very process of cell division.[4] It binds to tubulin, the protein subunit of microtubules.[5] This binding action interferes with the function of spindle and cytoplasmic microtubules, ultimately disrupting the mitotic spindle and arresting fungal cell division in the metaphase.[5][6][7]
This unique mechanism, focused on intracellular mechanics rather than the cell wall or membrane, makes Epigriseofulvin an excellent candidate for combination with agents that target these other essential fungal structures. The principle of synergistic combination therapy often relies on attacking a pathogen from multiple, complementary angles.[1]
Strategic Partnering: Selecting Compounds for Synergistic Evaluation
The efficacy of a combination therapy hinges on the disparate yet complementary mechanisms of the constituent drugs.[8][9] Based on Epigriseofulvin's antimitotic action, we can hypothesize synergy with compounds that disrupt other critical fungal processes:
-
Ergosterol Biosynthesis Inhibitors (e.g., Azoles like Fluconazole, Allylamines like Terbinafine): These compounds target the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component. The combination of a membrane-disrupting agent with a cell-division inhibitor represents a classic two-pronged attack. Indeed, studies combining Griseofulvin and Terbinafine have already demonstrated an additive effect against dermatophytes, providing a strong rationale for this pairing.[1][10]
-
Cell Wall Synthesis Inhibitors (e.g., Echinocandins like Caspofungin): The fungal cell wall provides structural support and protection. Inhibiting its synthesis while simultaneously halting cell division could lead to a potent synergistic effect, as the fungus would be unable to repair or build its primary defense while its reproductive cycle is arrested.
-
Nucleic Acid Synthesis Inhibitors (e.g., Flucytosine): Targeting DNA and RNA synthesis provides another fundamental line of attack. Combining an antimitotic agent with one that prevents the creation of genetic material could prove highly effective.
An Integrated Workflow for Assessing Synergy
Caption: Experimental workflow for synergy testing.
Detailed Experimental Protocols
The trustworthiness of any synergy claim rests upon the meticulous execution of validated protocols. Here, we detail the core methodologies.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Causality: Before testing combinations, the potency of each compound alone must be established. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[11] This provides the quantitative basis for designing the subsequent checkerboard assay.
Methodology (Broth Microdilution based on CLSI M38-A2 guidelines): [12]
-
Inoculum Preparation: A fungal culture (e.g., Trichophyton rubrum) is grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) for 7 days. A sterile swab is used to gently collect fungal components into sterile water. The suspension is allowed to settle, and the supernatant containing spores and hyphal fragments is adjusted to a final concentration of approximately 0.5-2.5 x 10^5 CFU/mL.[12][13]
-
Drug Dilution: Prepare stock solutions of Epigriseofulvin and the partner compound in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using a culture medium such as RPMI 1640. The final concentrations should span a range that includes the expected MIC.
-
Inoculation & Incubation: Add 100µL of the prepared fungal inoculum to each well containing 100µL of the diluted drug, as well as to a drug-free growth control well.[13] Incubate the plate at 35°C for 48-96 hours, depending on the organism's growth rate.
-
MIC Reading: The MIC is determined visually as the lowest drug concentration in which there is no visible growth compared to the control well.
Protocol 2: The Checkerboard Assay
Causality: This method is the gold standard for systematically testing a wide range of concentration combinations of two drugs to identify synergistic, additive, or antagonistic interactions.[11][13]
Methodology:
-
Plate Setup: In a 96-well plate, dilute Epigriseofulvin horizontally (along the columns) and the partner compound vertically (along the rows). This creates a matrix where each well (except for the controls) contains a unique combination of the two drugs.[13]
-
Concentration Gradient: The concentrations should typically range from 4x to 1/8x the MIC of each drug.[12]
-
Controls: Include wells with each drug alone (the first row and first column), a drug-free growth control, and a sterility control (medium only).
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
Reading Results: After incubation, identify the MIC of each drug alone and the MIC of the drugs in combination for each well that shows growth inhibition.
Protocol 3: Data Analysis and Interpretation
Causality: Raw data from the checkerboard assay must be transformed into a quantitative measure of interaction. The Fractional Inhibitory Concentration (FIC) Index is the most common method.[13]
Calculation of the FIC Index:
The FIC for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index (FICI) for a given well is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B [14]
Interpretation of FICI Values:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Data Presentation and Visualization
Clear presentation of quantitative data is essential for interpretation and comparison.
Sample Data Summary Table
This table presents hypothetical results from a checkerboard assay between Epigriseofulvin and "Compound X".
| Organism | Epigriseofulvin MIC Alone (µg/mL) | Compound X MIC Alone (µg/mL) | Combination MIC (Epg : Cpd X) (µg/mL) | FICI | Interaction |
| T. rubrum | 2.0 | 4.0 | 0.25 : 1.0 | 0.375 | Synergy |
| M. canis | 4.0 | 4.0 | 1.0 : 1.0 | 0.5 | Synergy |
| T. mentagrophytes | 2.0 | 8.0 | 1.0 : 2.0 | 0.75 | Additive |
Visualizing Interactions: The Isobologram
An isobologram provides an intuitive graphical representation of drug interactions.[15][16] The concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these points represents additivity. Data points falling below this line indicate synergy, while points above it indicate antagonism.[15][17]
Caption: Proposed dual-target synergistic mechanism.
Conclusion
Investigating the synergistic potential of Epigriseofulvin is a scientifically sound strategy for expanding our arsenal of effective antifungal therapies. By combining its unique antimitotic mechanism with compounds that target distinct fungal vulnerabilities, we can create powerful new treatment paradigms. The experimental and analytical framework presented in this guide provides a robust, self-validating pathway for researchers to rigorously assess these combinations, interpret the data with confidence, and contribute to the development of next-generation antifungal solutions.
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A Researcher's Guide to the Statistical Validation of Epigriseofulvin's Dose-Response Relationship
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to statistically validate the dose-response relationship of Epigriseofulvin, a stereoisomer of the well-established antifungal agent, Griseofulvin. We will delve into the experimental design, statistical modeling, and comparative analysis required to rigorously characterize the antifungal activity of this compound. This document is structured to provide not just a protocol, but a logical, self-validating workflow that ensures the generation of robust and reliable data.
Introduction: The Significance of Dose-Response Validation for Epigriseofulvin
Griseofulvin, produced by the fungus Penicillium griseofulvum, has long been used as an antifungal drug.[1] Its mechanism of action involves the disruption of the fungal mitotic spindle by binding to tubulin, thereby inhibiting cell division.[1] Epigriseofulvin, as a stereoisomer, is expected to exhibit similar biological activity. However, subtle changes in stereochemistry can significantly impact potency and efficacy. Therefore, a thorough and statistically sound validation of its dose-response relationship is paramount for any potential therapeutic application.
The core of this validation lies in establishing a clear, quantitative relationship between the concentration of Epigriseofulvin and its inhibitory effect on fungal growth. This is typically represented by a dose-response curve, a graphical representation of the magnitude of a response to a stimulus.[2] A statistically validated dose-response curve allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is a critical measure of a drug's potency.
Experimental Design: Laying the Foundation for Robust Data
A well-designed experiment is the cornerstone of trustworthy results. The following sections outline the key considerations and a detailed protocol for assessing the dose-response of Epigriseofulvin.
Rationale for Experimental Choices
-
Fungal Strains: The choice of fungal strains is critical and should be guided by the intended therapeutic application of Epigriseofulvin. For a broad-spectrum antifungal, a panel of clinically relevant dermatophytes (e.g., Trichophyton rubrum, Microsporum canis) and other pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) should be included. This allows for the determination of the compound's spectrum of activity.
-
Assay Method: The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[3] This method involves exposing a standardized inoculum of the fungal organism to serial dilutions of the drug in a liquid culture medium.[3]
-
Dose Range: The selection of the dose range is crucial for accurately defining the full sigmoidal dose-response curve. A wide range of concentrations, typically spanning several orders of magnitude, should be tested to capture the baseline (no inhibition), the dynamic portion of the curve, and the maximal inhibition. Preliminary range-finding experiments may be necessary.
-
Controls: Appropriate controls are essential for data normalization and validation. These include a negative control (no drug) to represent 100% fungal growth and a positive control (a known antifungal like Griseofulvin or Terbinafine) to benchmark the assay's performance. A sterility control (no fungi) is also necessary to ensure no contamination.
Experimental Workflow Diagram
Caption: Experimental workflow for dose-response analysis.
Detailed Experimental Protocol: Broth Microdilution Assay
-
Preparation of Fungal Inoculum:
-
Culture the selected fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) until sufficient growth is achieved.
-
Prepare a standardized fungal suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast.
-
Further dilute the inoculum to the final desired concentration as per CLSI guidelines.[3]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of Epigriseofulvin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the assay medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve the desired concentration range.
-
Prepare similar dilutions for the comparator compounds (e.g., Griseofulvin, Terbinafine).
-
-
Assay Plate Setup:
-
To each well of the microtiter plate containing the compound dilutions, add the prepared fungal inoculum.
-
Include the following controls on each plate:
-
Negative Control: Fungal inoculum with no compound.
-
Positive Control: Fungal inoculum with a known antifungal at a concentration expected to give maximal inhibition.
-
Sterility Control: Assay medium with no fungal inoculum.
-
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the growth rate of the fungal strain.
-
-
Data Acquisition:
-
After incubation, measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD is proportional to the fungal growth.
-
Statistical Modeling and Validation: From Raw Data to Actionable Insights
Once the experimental data is collected, rigorous statistical analysis is required to model the dose-response relationship and validate its significance.
The Four-Parameter Logistic (4PL) Model
The relationship between drug concentration and biological response often follows a sigmoidal curve.[4][5] The four-parameter logistic (4PL) model is a widely used mathematical function to describe this relationship.[5][6][7]
The 4PL equation is as follows:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y: The measured response (e.g., % inhibition of fungal growth).
-
X: The concentration of the compound.
-
Top: The maximum response (upper plateau).
-
Bottom: The minimum response (lower plateau).
-
IC50: The concentration of the compound that produces a response halfway between the Top and Bottom plateaus. It is a measure of the compound's potency.
-
HillSlope: The steepness of the curve at the IC50. A Hill slope greater than 1 indicates positive cooperativity, while a value less than 1 suggests negative cooperativity.
Statistical Validation of the Dose-Response Curve
The goodness-of-fit of the 4PL model to the experimental data must be statistically validated. This ensures that the derived parameters (IC50, Hill Slope) are reliable.
-
R-squared (Coefficient of Determination): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variable. An R-squared value close to 1 suggests a good fit of the model to the data.
-
P-value: A p-value is calculated to determine the statistical significance of the dose-response curve.[8] A low p-value (typically < 0.05) indicates that the observed dose-response relationship is unlikely to be due to random chance.[8]
-
Confidence Intervals: Calculating the 95% confidence intervals for the estimated parameters (IC50 and Hill Slope) provides a range within which the true values are likely to lie. Narrow confidence intervals indicate a higher degree of precision in the parameter estimates.
Statistical Tests for Comparing Dose-Response Curves
To compare the potency of Epigriseofulvin with other antifungal agents, statistical tests can be employed to determine if the differences in their dose-response curves are significant.
-
Extra Sum-of-Squares F-test: This is a powerful method to compare two or more dose-response curves. It can be used to test the null hypothesis that one curve is adequate for all data sets, or that certain parameters (like the IC50) are shared between the curves.
-
Analysis of Covariance (ANCOVA): ANCOVA can be used to compare the dose-response relationships while accounting for other variables.[9] However, it's important to note that ANCOVA treats different doses as categorical variables and doesn't fully utilize the continuous nature of the dose.[10]
Comparative Analysis: Epigriseofulvin vs. Alternative Antifungals
A key aspect of this guide is the objective comparison of Epigriseofulvin's performance against established antifungal agents. For this illustration, we will compare the hypothetical dose-response data of Epigriseofulvin against Griseofulvin and Terbinafine. Terbinafine is a common alternative to Griseofulvin for treating dermatophyte infections.[11][12]
Hypothetical Dose-Response Data
The following table summarizes hypothetical IC50 values obtained from the dose-response experiments against Trichophyton rubrum.
| Compound | IC50 (µg/mL) | 95% Confidence Interval | Hill Slope | R-squared |
| Epigriseofulvin | 0.8 | 0.6 - 1.0 | 1.2 | 0.98 |
| Griseofulvin | 1.5 | 1.2 - 1.8 | 1.1 | 0.97 |
| Terbinafine | 0.05 | 0.04 - 0.06 | 1.5 | 0.99 |
Note: This is hypothetical data for illustrative purposes.
Interpretation of Comparative Data
-
Potency: Terbinafine demonstrates the highest potency with the lowest IC50 value. Epigriseofulvin appears to be more potent than its stereoisomer, Griseofulvin.
-
Cooperativity: The Hill slopes for all compounds are greater than 1, suggesting positive cooperativity in their mechanism of action.
-
Goodness-of-Fit: The high R-squared values for all compounds indicate that the 4PL model provides a good fit to the experimental data.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically rigorous framework for the statistical validation of Epigriseofulvin's dose-response relationship. By following the detailed experimental protocols and applying the appropriate statistical models, researchers can generate high-quality, reliable data to accurately characterize the antifungal activity of this compound.
The comparative analysis with established antifungals like Griseofulvin and Terbinafine is crucial for understanding the potential therapeutic value of Epigriseofulvin. Future studies should expand the panel of fungal strains to further define its spectrum of activity and investigate its mechanism of action in more detail. The methodologies outlined in this guide provide a solid foundation for these future research endeavors.
References
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Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Griseofulvin. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved January 24, 2026, from [Link]
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Four Parameter Logistic (4PL) Regression. (n.d.). MyAssays. Retrieved January 24, 2026, from [Link]
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A Practical Guide to Antifungal Susceptibility Testing. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis. (2019, June 5). PubMed. Retrieved January 24, 2026, from [Link]
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Griseofulvin Alternatives Compared. (n.d.). Drugs.com. Retrieved January 24, 2026, from [Link]
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Which statistical tool or test can be used for dose-response curve with time component? (2023, November 20). ResearchGate. Retrieved January 24, 2026, from [Link]
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A Dose of Reality About Dose–Response Relationships. (2023, October 2). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Griseofulvin Tablets, USP (MICROSIZE) Rx Only. (n.d.). DailyMed. Retrieved January 24, 2026, from [Link]
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Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. (n.d.). U.S. Food and Drug Administration. Retrieved January 24, 2026, from [Link]
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What is the 4PL Formula? (2023, March 15). Quantics Biostatistics. Retrieved January 24, 2026, from [Link]
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Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Griseofulvic Alternatives Compared. (n.d.). Drugs.com. Retrieved January 24, 2026, from [Link]
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(PDF) Effect of vedolizumab dose intensification on serum drug concentrations and regain of response in inflammatory bowel disease patients with secondary loss of response. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020, April 29). Clinical Microbiology Reviews. Retrieved January 24, 2026, from [Link]
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Dose–response relationship. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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Antipsychotic-Induced Weight Gain: Dose-Response Meta-Analysis of Randomized Controlled Trials. (2022, May 7). PubMed. Retrieved January 24, 2026, from [Link]
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GRISEOFULVIN 1. Exposure Data. (n.d.). IARC Publications. Retrieved January 24, 2026, from [Link]
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Comparison of ketoconazole and griseofulvin for treatment of tinea capitis in childhood: a preliminary study. (1985, March). PubMed. Retrieved January 24, 2026, from [Link]
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Beware of using multiple comparisons tests to compare dose-response curves or time courses. (n.d.). GraphPad Prism 10 Statistics Guide. Retrieved January 24, 2026, from [Link]
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Antibacterial and antifungal activity of Griseofulvin extracted from. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Vedolizumab Dose Escalation Improves Therapeutic Response in a Subset of Patients with Ulcerative Colitis. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different? (2017, April 6). ResearchGate. Retrieved January 24, 2026, from [Link]
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Synthesis and antifungal activity of novel griseofulvin nanoparticles with zinc oxide against dermatophytic fungi. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Dosage and Dose Schedule Screening of Drug Combinations in Agent-Based Models Reveals Hidden Synergies. (n.d.). Frontiers. Retrieved January 24, 2026, from [Link]
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Griseofulvin: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. Retrieved January 24, 2026, from [Link]
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Grifulvin V (DSC), Gris-PEG (DSC) (griseofulvin) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape Reference. Retrieved January 24, 2026, from [Link]
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An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. (n.d.). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]
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Terbinafine vs Griseofulvin for Tinea Capitis. (2008, November 1). AAP Grand Rounds. Retrieved January 24, 2026, from [Link]
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Examples of dose-response curves for fluconazole and itraconazole... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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What is the best medicine for treating tinea (fungal) infections? (2025, October 5). Dr.Oracle. Retrieved January 24, 2026, from [Link]
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Decoding the Fungal Response: A Comparative Transcriptomics Guide to Epigriseofulvin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the transcriptomic landscape of fungi exposed to Epigriseofulvin. By leveraging the power of RNA sequencing (RNA-seq), we can elucidate the molecular mechanisms of this antifungal agent and objectively compare its cellular impact to other established drugs. This document offers not just a protocol, but a strategic guide to experimental design, data interpretation, and comparative analysis, grounded in scientific integrity.
Introduction: Epigriseofulvin and the Need for Transcriptomic Insight
Epigriseofulvin is a stereoisomer of Griseofulvin, a well-established antifungal drug used to treat dermatophytic infections[1][2]. The primary mechanism of action for Griseofulvin involves the disruption of the mitotic spindle by binding to tubulin, which in turn inhibits fungal cell division[1][3][4][5]. This targeted action on microtubules makes it an effective fungistatic agent[1][6]. While Epigriseofulvin is expected to have a similar mode of action, a comprehensive understanding of its impact on the global gene expression of a fungus is lacking.
Comparative transcriptomics, through RNA-seq, offers a powerful lens to view the cellular response to a drug. It allows for a holistic view of how a fungal cell adapts, or fails to adapt, to the presence of an antifungal agent. This can reveal not only the primary targets but also secondary effects, stress responses, and potential resistance mechanisms. By comparing the transcriptomic signature of Epigriseofulvin with other antifungal classes, we can gain a deeper understanding of its unique properties and potential therapeutic advantages.
Strategic Experimental Design
A robust experimental design is the cornerstone of a successful transcriptomics study. The choices made at this stage will directly impact the quality and interpretability of the data.
Fungal Species Selection
The choice of fungal species is critical and should be guided by the research question. For studying a drug with known activity against dermatophytes, a clinically relevant species such as Trichophyton rubrum is an excellent choice. Alternatively, a well-characterized model organism like Aspergillus nidulans can be used for its genetic tractability and extensive genomic resources.
Culture Conditions and Drug Treatment
Fungal cultures should be grown in a standard, reproducible liquid medium (e.g., Yeast Extract Agar Glucose - YAG) to ensure consistency across replicates[7]. The experimental setup should include the following groups:
-
Control Group: Fungal cultures grown in the standard medium without any drug treatment.
-
Epigriseofulvin-Treated Group: Fungal cultures exposed to a specific concentration of Epigriseofulvin. The concentration should be determined empirically, ideally at a sub-lethal dose that elicits a transcriptomic response without causing widespread cell death.
-
Comparative Antifungal Group(s): To provide a comparative context, include groups treated with other antifungal agents with different mechanisms of action. Good examples would be an azole (e.g., fluconazole, which inhibits ergosterol synthesis) and an echinocandin (e.g., caspofungin, which inhibits cell wall synthesis)[8][9].
-
Time-Course Analysis: To capture both early and late responses to the drug, a time-course experiment is recommended. For instance, harvesting fungal mycelia at 4 and 24 hours post-treatment can reveal the dynamics of gene expression changes.
For each condition and time point, a minimum of three biological replicates is essential for robust statistical analysis.
Methodologies: From Fungal Culture to Sequencing Data
The following sections detail the key experimental protocols. These are generalized procedures and may require optimization for specific fungal species.
Fungal Culture and Treatment
-
Inoculate 100 mL of YAG medium in 250 mL flasks with fungal spores to a final concentration of 1x10^6 spores/mL.
-
Incubate the cultures at the optimal growth temperature for the chosen fungal species with shaking (e.g., 200 rpm) until the mid-logarithmic growth phase is reached.
-
Introduce the antifungal agents (Epigriseofulvin, fluconazole, caspofungin) to the respective flasks at the pre-determined concentrations. An equivalent volume of the drug solvent (e.g., DMSO) should be added to the control flasks.
-
Continue the incubation under the same conditions.
-
Harvest the mycelia by vacuum filtration at the designated time points (e.g., 4 and 24 hours).
-
Immediately flash-freeze the harvested mycelia in liquid nitrogen and store at -80°C until RNA extraction. This rapid freezing is crucial to preserve the integrity of the RNA.
RNA Extraction and Quality Control
High-quality RNA is a prerequisite for reliable RNA-seq data[10][11]. Fungal cells can be challenging due to their rigid cell walls and high levels of RNases[12].
-
Disrupt the frozen mycelia using a mortar and pestle pre-chilled with liquid nitrogen or a bead-beating homogenizer.
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit specifically designed for fungi[12][13]. A combination of TRIzol and a column-based cleanup can yield high-purity RNA.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 1.8.
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of 7 or higher is recommended for library preparation.
RNA-seq Library Preparation and Sequencing
-
Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of eukaryotic mRNAs.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize the first and second strands of complementary DNA (cDNA).
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the ligated products by PCR to create the final cDNA library.
-
Assess the quality and quantity of the library using an automated electrophoresis system and qPCR.
-
Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate a sufficient number of reads per sample (e.g., ~20 million reads)[14][15].
Bioinformatics Analysis: Unveiling the Transcriptomic Signature
The raw sequencing data must be processed through a robust bioinformatics pipeline to identify differentially expressed genes and their associated biological functions.
Data Quality Control and Pre-processing
-
Assess the raw read quality using tools like FastQC.
-
Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
Read Mapping and Quantification
-
Align the trimmed reads to the reference genome of the chosen fungal species using a splice-aware aligner like HISAT2 or STAR.
-
Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq-count.
Differential Gene Expression Analysis
-
Import the gene count matrix into R.
-
Perform differential expression analysis using a package like DESeq2, which is well-suited for count data from RNA-seq experiments[16][17]. This will identify genes that are significantly up- or down-regulated in the drug-treated samples compared to the control.
-
Set a threshold for significance, typically a false discovery rate (FDR) adjusted p-value of < 0.05 and a log2 fold change of > 1 or < -1.
Functional Annotation and Enrichment Analysis
-
Perform Gene Ontology (GO) enrichment analysis on the lists of differentially expressed genes to identify over-represented biological processes, molecular functions, and cellular components[18][19]. Tools like FungiFun3 or the clusterProfiler package in R can be used for this purpose[18][20].
-
Conduct pathway analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify metabolic and signaling pathways that are significantly affected by the drug treatment.
Caption: A high-level overview of the experimental and bioinformatics workflow for a comparative transcriptomics study.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for communicating the findings of a transcriptomics study.
Summary of Differentially Expressed Genes
| Treatment (24h) | Up-regulated Genes | Down-regulated Genes |
| Epigriseofulvin | 450 | 320 |
| Fluconazole | 620 | 510 |
| Casponfungin | 780 | 650 |
This is a hypothetical data table for illustrative purposes.
Top Differentially Expressed Genes in Response to Epigriseofulvin
| Gene ID | Gene Name | Log2 Fold Change | Adjusted p-value | Putative Function |
| TRUB_01234 | tubA | -2.5 | 1.2e-15 | Alpha-tubulin |
| TRUB_05678 | tubB | -2.8 | 3.4e-18 | Beta-tubulin |
| TRUB_09101 | mad2 | 3.1 | 5.6e-12 | Mitotic spindle checkpoint protein |
| TRUB_02345 | erg11 | 0.2 | 0.85 | Lanosterol 14-alpha demethylase |
| TRUB_06789 | fks1 | 0.1 | 0.92 | Beta-1,3-glucan synthase |
This is a hypothetical data table for illustrative purposes.
Enriched Gene Ontology Terms for Epigriseofulvin Treatment
| GO Term | Description | p-value | Genes |
| GO:0007059 | Chromosome segregation | 1.5e-10 | mad2, bub1, ... |
| GO:0000278 | Mitotic cell cycle | 3.2e-9 | cdc20, apc1, ... |
| GO:0051301 | Cell division | 4.1e-9 | septin, ... |
| GO:0007049 | Cell cycle | 8.7e-8 | cyclin, ... |
This is a hypothetical data table for illustrative purposes.
Comparative Analysis and Mechanistic Insights
Based on the hypothetical data, the transcriptomic signature of Epigriseofulvin would strongly indicate a primary effect on mitosis and cell division. The significant down-regulation of tubulin genes could be a direct consequence of the drug binding to tubulin proteins, triggering a feedback mechanism to reduce their expression[3]. The up-regulation of spindle checkpoint genes like mad2 suggests that the cell is attempting to arrest the cell cycle in response to mitotic spindle disruption.
In contrast, the transcriptomic profile of fluconazole-treated fungi would be expected to show a strong up-regulation of genes in the ergosterol biosynthesis pathway, a hallmark of the cellular response to azoles. Similarly, caspofungin treatment would likely lead to the up-regulation of genes involved in cell wall biosynthesis and the cell wall integrity pathway, as the fungus attempts to compensate for the damage to its cell wall.
The minimal changes in the expression of erg11 and fks1 in the Epigriseofulvin-treated group would provide strong evidence for the specificity of its mechanism of action, distinguishing it from azoles and echinocandins.
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Safety Operating Guide
Navigating the Disposal of Epigriseofulvin: A Comprehensive Guide to Safety and Compliance
For Immediate Release
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of epigriseofulvin. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure the safe handling and disposal of this compound, aligning with our commitment to laboratory safety and responsible chemical management.
The Critical Importance of Proper Epigriseofulvin Disposal
Epigriseofulvin, an isomer of the antifungal agent griseofulvin, requires meticulous disposal procedures due to its inherent hazardous properties. While specific toxicological data for epigriseofulvin is not as extensively documented as for its isomer, the principle of chemical prudence dictates that it be treated with the same level of caution. Griseofulvin is recognized as a skin sensitizer, a suspected carcinogen, and a potential reproductive toxin[1][2]. Therefore, all waste containing epigriseofulvin, including pure substance, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste to mitigate risks to personnel and the environment.
The Environmental Protection Agency (EPA) and other regulatory bodies have stringent regulations governing the disposal of pharmaceutical and chemical waste. A critical mandate is the prohibition of "sewering" hazardous pharmaceutical waste, meaning it must not be disposed of down the drain[1]. Improper disposal can lead to environmental contamination and significant legal and financial penalties.
Hazard Identification and Risk Assessment
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with epigriseofulvin is paramount.
Hazard Profile of Griseofulvin (as a proxy for Epigriseofulvin):
| Hazard Classification | Description | GHS Hazard Statements |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | H317[1][2] |
| Carcinogenicity | Suspected of causing cancer. | H351[1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child. | H360[1][2] |
| Aquatic Hazard | Classified in Germany as "obviously hazardous to water". | WGK 2[1] |
Given these hazards, all personnel handling epigriseofulvin waste must be equipped with and trained in the use of appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374[1][2].
-
Eye/Face Protection: Safety goggles with side shields or a face shield[1][3].
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact[2].
-
Respiratory Protection: Required when dusts are generated. A P3 filter is recommended[2].
Step-by-Step Disposal Protocol for Epigriseofulvin Waste
This protocol outlines the necessary steps for the safe segregation, packaging, labeling, and disposal of epigriseofulvin waste from a laboratory setting.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of a safe and compliant waste management program. Immediately upon generation, epigriseofulvin waste must be separated from non-hazardous trash.
-
Solid Waste:
-
Pure Epigriseofulvin: Any remaining solid epigriseofulvin should be collected in a designated, leak-proof container.
-
Contaminated Labware: This includes items such as weigh boats, pipette tips, and centrifuge tubes that have come into direct contact with epigriseofulvin. These should be placed in a separate, clearly labeled hazardous waste container.
-
Contaminated PPE: Gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag.
-
-
Liquid Waste:
-
Solutions containing Epigriseofulvin: Collect all liquid waste containing epigriseofulvin in a compatible, leak-proof, and sealable container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Step 2: Packaging of Hazardous Waste
Proper packaging is crucial to prevent leaks and spills during storage and transportation.
-
Use only containers that are in good condition and compatible with the chemical waste.
-
Ensure all containers are securely sealed to prevent leakage. For liquid waste, leave at least 10% headspace to allow for vapor expansion[4].
-
Solid waste should be contained within a durable, leak-proof container. For smaller items, a sealable bag can be used before placing it into a larger rigid container.
Step 3: Labeling of Hazardous Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
Each hazardous waste container for epigriseofulvin must be labeled with the following information:
-
The full chemical name: "Epigriseofulvin" (avoiding abbreviations).
-
A clear description of the contents (e.g., "Solid Epigriseofulvin," "Aqueous solution of Epigriseofulvin," "Contaminated gloves").
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Carcinogen," "Reproductive Hazard")[5].
-
The date when the first waste was added to the container (the "accumulation start date")[5].
-
The name and contact information of the generating researcher or laboratory[6].
Step 4: Storage of Hazardous Waste
Designated satellite accumulation areas should be established within the laboratory for the temporary storage of hazardous waste.
-
Store hazardous waste containers in a location near the point of generation and under the control of the laboratory personnel[4].
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions[7]. While epigriseofulvin is incompatible with strong oxidizing agents, it is also good practice to store it separately from other chemical waste streams[3][8].
-
Secondary containment, such as a tray or tub, should be used to contain any potential leaks or spills[7][9].
Step 5: Arranging for Disposal
Epigriseofulvin waste must be disposed of through a licensed hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the specific procedures for your facility and will coordinate with a certified hazardous waste vendor for pickup.
-
Incineration is the preferred method for the disposal of pharmaceutical waste like epigriseofulvin. This process ensures the complete destruction of the hazardous compounds[10].
-
Maintain all records of hazardous waste disposal, including manifests provided by the disposal company, as required by regulations[11].
Spill Management
In the event of a spill of epigriseofulvin, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult the SDS: Refer to the Safety Data Sheet for griseofulvin for specific spill cleanup instructions.
-
Use Appropriate PPE: Don the appropriate PPE before attempting to clean the spill.
-
Contain and Clean: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate: Clean the spill area with a suitable solvent (such as acetone followed by soap and water) and collect the cleaning materials as hazardous waste[5].
-
Report the Spill: Report the incident to your EHS office.
Visual Workflow for Epigriseofulvin Disposal
Caption: Decision workflow for the safe disposal of epigriseofulvin waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of epigriseofulvin is not merely a procedural task but a reflection of our commitment to the safety of our personnel and the protection of our environment. By adhering to these guidelines, researchers and laboratory professionals can ensure that they are managing this hazardous waste stream responsibly and in full compliance with all applicable regulations. For any questions or further clarification, please consult your institution's Environmental Health and Safety department.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Griseofulvin. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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HWH Environmental. (n.d.). Hazardous Waste Labeling: What You Need to Know. Retrieved from [Link]
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University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Enva. (2025, January 1). Packaging Hazardous Waste Guide. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (2025, April). How to Label Chemical Waste Containers. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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UNC Environmental Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]
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GOV.UK. (n.d.). Waste Classification. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Washington State Department of Ecology. (n.d.). Dangerous Waste Designation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Food & Drug Administration. (n.d.). GRIS-PEG (GRISEOFULVIN ULTRAMICROSIZE) TABLETS, USP 125 MG. Retrieved from [Link]
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PubChem. (n.d.). Griseofulvin. Retrieved from [Link]
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IARC Publications. (n.d.). GRISEOFULVIN 1. Exposure Data. Retrieved from [Link]
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Toxno. (n.d.). Griseofulvin. Retrieved from [Link]
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TriHaz Solutions. (2024, February 28). How a Medical Waste Incinerator Works. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
